molecular formula C5H4BrFN2 B1524577 5-Bromo-6-fluoropyridin-2-amine CAS No. 944401-65-4

5-Bromo-6-fluoropyridin-2-amine

Cat. No.: B1524577
CAS No.: 944401-65-4
M. Wt: 191 g/mol
InChI Key: SJXWFNBZBXZDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXWFNBZBXZDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697426
Record name 5-Bromo-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-65-4
Record name 5-Bromo-6-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-fluoropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-6-fluoropyridin-2-amine: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the vast array of functionalized pyridines, 5-Bromo-6-fluoropyridin-2-amine has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a nucleophilic amino group, a readily displaceable fluorine atom, and a bromine atom amenable to a wide range of cross-coupling reactions, provides a powerful platform for the synthesis of complex molecular architectures with significant biological potential.[1][2] This guide offers a comprehensive technical overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the discovery and development of next-generation therapeutics.

The presence of both bromine and fluorine atoms on the pyridine ring imparts distinct electronic properties and offers multiple, orthogonal handles for synthetic diversification. The electron-withdrawing nature of these halogens influences the reactivity of the pyridine ring and the basicity of the amino group, while their steric and electronic profiles can be strategically exploited to fine-tune interactions with biological targets.[2]

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 944401-65-4[1]
Molecular Formula C₅H₄BrFN₂[1]
Molecular Weight 191.00 g/mol [1]
Appearance Solid (Typical)[2]
Boiling Point 245 °C
Density 1.813 g/cm³
Flash Point 102 °C
Solubility Moderately soluble in polar organic solvents[2]

Synthesis and Purification: Establishing a Reliable Supply

The primary route for the synthesis of this compound involves the regioselective bromination of 6-fluoropyridin-2-amine. This electrophilic aromatic substitution is a well-established transformation in heterocyclic chemistry.

Experimental Protocol: Bromination of 6-fluoropyridin-2-amine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 6-fluoropyridin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluoropyridin-2-amine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 x volume of acetonitrile).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Synthetic workflow for this compound.

Reactivity Profile: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of aryl, heteroaryl, and alkyl groups via Suzuki-Miyaura coupling, while the amino group can participate in Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. This transformation enables the introduction of a wide array of aryl and heteroaryl moieties at the 5-position of the pyridine ring, a key strategy for exploring structure-activity relationships (SAR) in drug discovery programs.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Boronate Ar'B(OH)₂ + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-Ar' RedElim->Product Start This compound (Ar-Br) Start->OxAdd

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This reaction is invaluable for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceuticals. The bromine atom of this compound can be coupled with a wide range of primary and secondary amines.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq), this compound (1.0 eq), and morpholine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The amino group forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The strategic placement of substituents on the pyridine ring allows for the modulation of potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting material for the synthesis of such inhibitors, with the 5-position providing a vector for diversification to explore the solvent-exposed region of the ATP-binding pocket.

While specific examples of FDA-approved drugs originating directly from this compound are not prominently documented in publicly available literature, its structural analogs are extensively cited in patents for the synthesis of various kinase inhibitors, including those targeting Janus kinases (JAK), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK). The synthetic strategies outlined above are directly applicable to the generation of libraries of potential kinase inhibitors for screening and lead optimization.

Kinase_Inhibitor_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region Front_Pocket Front Pocket Back_Pocket Back Pocket (Solvent Exposed) Aminopyridine 2-Aminopyridine Moiety Aminopyridine->Hinge H-Bonding (Key Interaction) R_group R Group at C5 R_group->Back_Pocket Explores Solvent-Exposed Region

Binding mode of a 2-aminopyridine-based kinase inhibitor.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Tool for Innovation

This compound is a high-value building block for the synthesis of novel and complex molecules, particularly in the realm of drug discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity profile make it an attractive starting material for the generation of compound libraries targeting a wide range of biological targets. The ability to readily introduce diverse functionality through established cross-coupling methodologies empowers medicinal chemists to systematically explore SAR and optimize lead compounds. As the demand for innovative therapeutics continues to grow, the strategic application of versatile scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

A Technical Guide to 5-Bromo-6-fluoropyridin-2-amine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Bromo-6-fluoropyridin-2-amine, a heterocyclic organic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. We will explore its fundamental structure, chemical properties, synthesis, and critical applications, offering field-proven insights into its utility as a versatile synthetic intermediate.

Core Molecular Identity and Structure

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in pharmaceutical compounds due to its ability to engage in various biological interactions. The specific arrangement of an amino group and two different halogen atoms on this scaffold makes it a particularly valuable and versatile building block.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] Its structure is characterized by a pyridine ring with a bromine atom at position 5, a fluorine atom at position 6, and an amino group at position 2.

  • Canonical SMILES: C1=CC(=NC(=C1Br)F)N[2]

  • InChI Key: SJXWFNBZBXZDCL-UHFFFAOYSA-N[2]

The presence of the amino group (-NH2) at the 2-position imparts basicity and the capacity for hydrogen bonding.[1] Simultaneously, the electronegative bromine and fluorine atoms at adjacent positions (5 and 6) significantly influence the molecule's electronic properties, reactivity, and potential interactions with biological targets.[1]

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 944401-65-4[1][2][3]
Molecular Formula C₅H₄BrFN₂[2][4]
Molecular Weight 191.00 g/mol [2][5]
Synonyms 2-Amino-5-bromo-6-fluoropyridine, 6-Amino-3-bromo-2-fluoropyridine[1][2]
Appearance Typically a solid at room temperature[1]
Solubility Moderate solubility in polar solvents[1]

Synthesis and Chemical Reactivity

The strategic synthesis of this compound is crucial for its application. A common and direct method involves the selective bromination of a fluorinated precursor.

General Synthetic Approach

A prevalent synthetic route is the electrophilic bromination of 6-fluoropyridin-2-amine.[3][6] This reaction leverages the activating effect of the amino group, which directs electrophiles to the ortho and para positions. In this case, position 5 is para to the amino group, making it susceptible to bromination.

Causality of Experimental Choice:

  • Starting Material: 6-fluoropyridin-2-amine is chosen because the fluorine at position 6 and the amine at position 2 are already in place. The amino group is a strong activating group, making the electrophilic substitution feasible.

  • Reagent: A brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent is used. NBS is often preferred as it is a safer and easier-to-handle source of electrophilic bromine compared to liquid Br₂.

  • Solvent: Acetonitrile or a chlorinated solvent is typically used to facilitate the reaction while being relatively inert to the reaction conditions.

Workflow for Synthesis

cluster_synthesis Synthetic Workflow SM Start: 6-fluoropyridin-2-amine + N-Bromosuccinimide (NBS) Solvent Dissolve in Acetonitrile SM->Solvent Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup (e.g., Na₂S₂O₃ wash) Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Purify via Column Chromatography Extraction->Purification Product End: this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reactivity and Use in Cross-Coupling

The true utility of this molecule lies in its differentiated reactivity. The three functional groups—amine, bromo, and fluoro—can be addressed with high selectivity in subsequent reactions.

  • Suzuki and other Cross-Coupling Reactions: The bromine atom at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, a common strategy in building molecular complexity in drug candidates.[7]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C-6 is activated towards SNAr by the electron-withdrawing pyridine nitrogen. This allows for the displacement of fluoride by various nucleophiles (e.g., amines, thiols, alcohols) to build further diversity.

  • Amine Group Derivatization: The primary amino group at C-2 can be readily acylated, alkylated, or used in condensation reactions to connect to other parts of a target molecule.

This trifecta of reactivity makes this compound a powerful platform for combinatorial chemistry and lead optimization campaigns.

Spectroscopic Characterization: A Self-Validating System

Accurate structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous validation of the compound's identity.

Predicted Spectroscopic Data

The following table summarizes the expected spectral characteristics based on the known effects of similar structures.[8][9][10]

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR Two distinct aromatic proton signals, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling. A broad singlet for the -NH₂ protons.
¹³C NMR Five distinct carbon signals for the pyridine ring, with chemical shifts influenced by the attached F, Br, and N atoms. C-F and C-Br carbons will show characteristic shifts.
¹⁹F NMR A single resonance, likely a doublet of doublets, coupled to the adjacent aromatic proton.
Mass Spec (ESI+) A prominent [M+H]⁺ ion. The molecular ion cluster will show a characteristic 1:1 isotopic pattern for M⁺ and M+2⁺ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[11]
Protocol: Acquiring Analytical Data

Objective: To confirm the identity and purity of synthesized this compound.

Methodology:

  • Sample Preparation:

    • For NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • For MS: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[11]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

    • Observe the chemical shifts, integration, and multiplicity of all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This provides chemical shifts for each unique carbon atom.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled fluorine spectrum to observe F-H coupling constants, which are crucial for structural assignment.

  • Mass Spectrometry Acquisition:

    • Infuse the prepared sample into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

    • Ensure sufficient resolution to observe the isotopic pattern of bromine.[11]

Workflow for Analysis

cluster_analysis Analytical Validation Workflow Sample Purified Compound NMR_Prep Prepare NMR Sample (in DMSO-d₆) Sample->NMR_Prep MS_Prep Prepare MS Sample (in MeOH) Sample->MS_Prep NMR_Acq Acquire ¹H, ¹³C, ¹⁹F NMR Spectra NMR_Prep->NMR_Acq MS_Acq Acquire ESI-MS Spectrum MS_Prep->MS_Acq Data_Analysis Analyze Data: - Chemical Shifts - Coupling Constants - m/z Values - Isotopic Pattern NMR_Acq->Data_Analysis MS_Acq->Data_Analysis Validation Structure Confirmed Data_Analysis->Validation

Caption: Standard workflow for the analytical validation of the target compound.

Applications in Drug Discovery

The strategic inclusion of fluorine and substituted amine heterocycles is a dominant trend in modern drug design, aimed at enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[12][13] this compound is a prime example of a building block designed to meet these needs.

  • Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine or pyrimidine core to interact with the hinge region of the ATP binding pocket. The 2-amino group is often crucial for forming key hydrogen bonds. The substituents at positions 5 and 6 can be elaborated to occupy adjacent pockets, enhancing potency and selectivity. The related compound 2-Amino-5-bromopyridine is a known intermediate for kinase inhibitors like Palbociclib.[14][15]

  • Scaffold for Bioactive Molecules: Beyond kinases, this compound serves as a versatile starting point for synthesizing a wide range of biologically active molecules for various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conceptual Drug Synthesis Pathway

cluster_drug_discovery Role in a Drug Synthesis Cascade Start This compound Step1 Suzuki Coupling (Introduce R¹ at C5) Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 SNAr Reaction (Introduce R² at C6) Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Amine Derivatization (Modify NH₂ at C2) Intermediate2->Step3 Final Final Drug Candidate Step3->Final

Caption: Conceptual pathway illustrating the sequential modification of the compound.

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed.

Table 3: GHS Hazard Information

Hazard CodeDescriptionPrecautionary Recommendations
H315 Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][16]
H319 Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]
H335 May cause respiratory irritationP261: Avoid breathing dust/fume. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[2][16]
Protocol: Safe Handling and Storage
  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][17]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[16][17]

  • Handling: Avoid direct contact with skin and eyes. Prevent dust generation. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[17]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a powerful combination of reactivity and functionality. Its trifunctional nature allows for selective and sequential modifications, making it an invaluable tool for medicinal chemists aiming to accelerate the drug discovery process. Understanding its structure, synthesis, reactivity, and handling is essential for any researcher looking to leverage its potential in creating the next generation of therapeutics.

References

In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-6-fluoropyridin-2-amine (CAS 944401-65-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 944401-65-4, scientifically known as 5-bromo-6-fluoropyridin-2-amine. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development, offering critical data and insights into the compound's behavior and characteristics.

Chemical Identity and Molecular Structure

This compound is a halogenated pyridinamine derivative. The strategic placement of bromine and fluorine atoms, along with the amino group on the pyridine ring, imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in synthetic organic chemistry.

Molecular Identifiers:

IdentifierValue
CAS Number 944401-65-4
IUPAC Name This compound
Synonyms 5-Bromo-6-fluoropyridin-2-ylamine; 6-Amino-3-bromo-2-fluoropyridine; 2-Amino-5-bromo-6-fluoropyridine[1][2]
Molecular Formula C₅H₄BrFN₂[3]
Molecular Weight 191.00 g/mol [3]
Canonical SMILES C1=CC(=NC(=C1Br)F)N[3]
InChI Key SJXWFNBZBXZDCL-UHFFFAOYSA-N[3]

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for predicting its behavior in various experimental and biological systems.

Summary of Physicochemical Data:

PropertyValueSource
Appearance Off-white solid[4]
Melting Point Data not available
Boiling Point 245 °C (predicted)[5]
Flash Point 102 °C[5]
pKa 1.25 ± 0.10 (predicted)[4]
LogP (XLogP3-AA) 1.6 (calculated)[3]
Solubility Moderately soluble in polar solvents (qualitative)[6]

Discussion of Properties:

  • Physical State: At ambient temperature, this compound exists as an off-white solid. This is consistent with its relatively high molecular weight and the potential for intermolecular interactions.

  • Thermal Properties: The predicted high boiling point of 245 °C suggests low volatility. The flash point of 102 °C indicates that the compound is combustible and appropriate safety precautions should be taken when heating.

  • Acidity/Basicity: The predicted pKa of 1.25 suggests that the pyridinic nitrogen is weakly basic, a common characteristic of aminopyridines. The electron-withdrawing effects of the fluorine and bromine atoms further reduce the basicity of the ring nitrogen.

  • Lipophilicity: The calculated XLogP3-AA value of 1.6 indicates a moderate degree of lipophilicity. This property is crucial in drug design as it influences membrane permeability and binding to biological targets.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a complete set of experimental spectra for CAS 944401-65-4 is not publicly available, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Expected Spectroscopic Features:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromine, fluorine, and amino substituents. The amine protons are likely to appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached heteroatoms (N, F, Br).

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-H stretching of the aromatic ring. The C-F and C-Br stretching vibrations will appear in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.00 g/mol . A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature, resulting in M⁺ and M+2 peaks of similar intensity.

Experimental Workflow for Spectroscopic Analysis:

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation and Purity Assessment NMR->Data IR->Data MS->Data

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Stability and Reactivity

The stability and reactivity profile of this compound is largely dictated by the interplay of its functional groups.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to light and air over extended periods. Storage in a cool, dark, and inert atmosphere is recommended to maintain its integrity.

  • Reactivity:

    • The amino group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation.

    • The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile handle for introducing molecular complexity.

    • The fluorine atom , being on an electron-deficient pyridine ring, can also be displaced by strong nucleophiles under certain conditions.

Safety and Handling

As with any chemical substance, proper safety protocols must be followed when handling this compound.

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

Application in Synthesis: Intermediate for Dabrafenib

A notable application of this compound is as a key intermediate in the synthesis of Dabrafenib , a potent BRAF inhibitor used in the treatment of certain types of cancer. The unique substitution pattern of this starting material is crucial for the construction of the complex Dabrafenib molecule.

Synthetic Pathway Overview:

cluster_synthesis Role in Dabrafenib Synthesis Start This compound (CAS 944401-65-4) Steps Multi-step Synthesis Start->Steps Product Dabrafenib Steps->Product

Caption: The role of this compound as a starting material in the synthesis of Dabrafenib.

Conclusion

This compound (CAS 944401-65-4) is a multifaceted chemical compound with a distinct set of physicochemical properties. Its utility as a synthetic intermediate, particularly in the pharmaceutical industry, underscores the importance of a detailed understanding of its characteristics. While some experimental data, such as a definitive melting point and quantitative solubility, are not widely reported, the available predicted and qualitative information provides a strong foundation for its application in research and development. Further experimental characterization would undoubtedly enhance its value as a building block in medicinal chemistry and materials science.

References

Retrosynthesis of 5-Bromo-6-fluoropyridin-2-amine: A Technical Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide delineates a strategic retrosynthetic analysis for the synthesis of 5-Bromo-6-fluoropyridin-2-amine, a valuable substituted pyridine derivative in medicinal chemistry and drug development. By dissecting the target molecule, we will explore the most logical and efficient synthetic pathways, underpinned by established chemical principles and supported by peer-reviewed literature. This guide provides a comprehensive overview of the chosen synthetic route, including a detailed examination of the key transformations, step-by-step experimental protocols, and a thorough discussion of the mechanistic and practical considerations essential for successful execution in a research and development setting.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. This compound, with its unique arrangement of an amino group, a bromine atom, and a fluorine atom, presents a versatile platform for further chemical elaboration, making it a highly sought-after building block in the synthesis of complex bioactive molecules. The strategic placement of these functional groups offers multiple points for diversification through various cross-coupling reactions and other transformations.

This guide will focus on a retrosynthetic approach to construct this molecule, emphasizing a logical disconnection strategy that leads to readily available starting materials and employs high-yielding, regioselective reactions.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of this compound suggests several possible disconnections. The key challenge lies in the regioselective introduction of the three substituents onto the pyridine core. After careful consideration of the directing effects of the functional groups and the availability of starting materials, a highly convergent and efficient strategy emerges.

Our primary retrosynthetic disconnection involves the removal of the bromine atom at the 5-position via an electrophilic aromatic substitution. This leads to the key intermediate, 2-amino-6-fluoropyridine . This disconnection is strategically sound as the amino group is a strong activating group and an ortho-, para-director, which should facilitate the selective introduction of bromine at the desired position.

Further disconnection of 2-amino-6-fluoropyridine involves a nucleophilic aromatic substitution, replacing the amino group with a fluorine atom. This points to 2,6-difluoropyridine as a commercially available and convenient starting material.

G This compound This compound 2-Amino-6-fluoropyridine 2-Amino-6-fluoropyridine This compound->2-Amino-6-fluoropyridine Electrophilic Bromination (Retron) 2,6-Difluoropyridine 2,6-Difluoropyridine 2-Amino-6-fluoropyridine->2,6-Difluoropyridine Nucleophilic Amination (Retron)

This proposed forward synthesis, therefore, commences with the selective amination of 2,6-difluoropyridine, followed by the regioselective bromination of the resulting 2-amino-6-fluoropyridine.

The Forward Synthesis: A Step-by-Step Guide

The chosen synthetic route is a two-step process that is both efficient and scalable.

G cluster_0 Step 1: Nucleophilic Amination cluster_1 Step 2: Electrophilic Bromination 2,6-Difluoropyridine 2,6-Difluoropyridine 2-Amino-6-fluoropyridine 2-Amino-6-fluoropyridine 2,6-Difluoropyridine->2-Amino-6-fluoropyridine NH4OH, 105 °C 2-Amino-6-fluoropyridine_2 2-Amino-6-fluoropyridine This compound This compound 2-Amino-6-fluoropyridine_2->this compound NBS, Acetonitrile, 0 °C

Step 1: Synthesis of 2-Amino-6-fluoropyridine

The first step involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluoropyridine with an amino group. This reaction proceeds with high selectivity due to the electron-withdrawing nature of the pyridine nitrogen and the remaining fluorine atom, which activate the 2- and 6-positions towards nucleophilic attack.

Reaction:

2,6-Difluoropyridine + NH₄OH → 2-Amino-6-fluoropyridine

Protocol:

A detailed procedure for the synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine has been well-documented.[1]

Parameter Value
Starting Material 2,6-Difluoropyridine
Reagent Ammonium Hydroxide (28-30%)
Temperature 105 °C
Reaction Time 15 hours
Typical Yield 94%

Experimental Procedure:

  • In a high-pressure steel reaction vessel, dissolve 2,6-difluoropyridine (1.0 eq) in concentrated ammonium hydroxide solution.

  • Seal the vessel and heat the reaction mixture to 105 °C with constant stirring.

  • Maintain the temperature for 15 hours.

  • After the reaction is complete, cool the vessel in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-amino-6-fluoropyridine as a white solid.

Causality of Experimental Choices:

  • High Temperature and Pressure: The use of a sealed vessel and elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

  • Aqueous Ammonia: Concentrated ammonium hydroxide serves as both the solvent and the source of the ammonia nucleophile. The high concentration drives the reaction to completion.

Step 2: Synthesis of this compound

The second and final step is the regioselective electrophilic bromination of 2-amino-6-fluoropyridine. The amino group at the 2-position is a powerful activating group and directs electrophilic substitution to the ortho (3-position) and para (5-position) positions. Due to steric hindrance from the adjacent fluorine atom at the 6-position, the electrophilic attack is highly favored at the 5-position. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this transformation.[2][3]

Reaction:

2-Amino-6-fluoropyridine + NBS → this compound

Protocol:

The regioselective bromination of activated aromatic compounds using NBS is a well-established method.[2]

Parameter Value
Starting Material 2-Amino-6-fluoropyridine
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature 0 °C
Reaction Time 0.5 - 2 hours
Typical Yield High

Experimental Procedure:

  • Dissolve 2-amino-6-fluoropyridine (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine, minimizing the formation of over-brominated byproducts that can occur with liquid bromine.

  • Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, effectively dissolving the starting materials and facilitating the reaction.

  • Low Temperature: Performing the reaction at 0 °C helps to control the exothermicity of the bromination and enhances the regioselectivity.

Conclusion

The retrosynthetic analysis presented in this guide provides a robust and efficient pathway for the synthesis of this compound. By starting from the readily available 2,6-difluoropyridine, the target molecule can be obtained in two high-yielding steps. The key to this successful strategy lies in the predictable regioselectivity of both the nucleophilic amination and the subsequent electrophilic bromination, which are governed by the inherent electronic properties of the substituted pyridine ring. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers and drug development professionals to confidently synthesize this valuable building block for their research endeavors.

References

Unlocking the Therapeutic Promise of Substituted Aminopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Aminopyridines

Substituted aminopyridines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] These structures, characterized by a pyridine ring bearing an amino group, serve as a versatile scaffold for the development of novel therapeutic agents across a wide spectrum of diseases.[1][2][4] The three main isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—and their derivatives have been extensively explored, revealing a diverse range of pharmacological activities.[1][3] This guide provides an in-depth exploration of the biological potential of substituted aminopyridines, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation.

The significance of the aminopyridine core lies in its ability to engage in various biological interactions, which can be fine-tuned through chemical modifications.[2] This adaptability has led to the discovery of aminopyridine-based compounds with applications in neurology, oncology, and infectious diseases.[2][5][6] This document will delve into the scientific underpinnings of these activities, offering researchers and drug development professionals a comprehensive resource to guide their own investigations into this promising class of molecules.

Core Mechanism of Action: Modulation of Ion Channels and Kinases

The biological activities of substituted aminopyridines are predominantly attributed to their interaction with fundamental cellular components, most notably voltage-gated potassium channels and protein kinases.

Voltage-Gated Potassium (Kv) Channel Blockade

A primary and well-established mechanism of action for many aminopyridine derivatives is the blockade of voltage-gated potassium channels.[5][7] 4-aminopyridine (4-AP) and its derivatives are particularly recognized as broad-spectrum Kv channel blockers.[5][8][9][10] In the central nervous system, these channels are crucial for repolarizing the neuronal membrane following an action potential. By blocking these channels, aminopyridines prolong the duration of the action potential, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing the release of neurotransmitters such as acetylcholine and norepinephrine.[11][12] This mechanism is particularly relevant in conditions where neuronal signaling is compromised, such as in demyelinating diseases.[11][13]

In demyelinated axons, the exposure of internodal Kv channels leads to a leakage of potassium ions, which can impair or block the conduction of action potentials.[11] By blocking these exposed channels, 4-AP can restore axonal conduction, which is the basis for its therapeutic use in improving motor function in patients with multiple sclerosis.[11][13][14][15]

Mechanism of Action: Kv Channel Blockade by Aminopyridines cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Mechanism of Aminopyridine Action AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx Depolarization Vesicle Synaptic Vesicle (Neurotransmitters) Ca_influx->Vesicle Triggers NT_release Neurotransmitter Release Vesicle->NT_release Fusion & Exocytosis Receptor Postsynaptic Receptors NT_release->Receptor Binding Signal Signal Transduction Receptor->Signal Aminopyridine Aminopyridine Derivative Kv_channel Voltage-Gated K⁺ Channel Aminopyridine->Kv_channel Blocks Kv_channel->AP Prolongs Repolarization

Caption: Mechanism of Aminopyridine Action on Neuronal Transmission.

Protein Kinase Inhibition

In the realm of oncology, substituted aminopyridines have emerged as potent inhibitors of various protein kinases.[16] Kinases are a large family of enzymes that play a critical role in cell signaling pathways regulating proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The aminopyridine scaffold can act as a bioisostere of the purine ring of ATP, allowing these compounds to competitively bind to the ATP-binding site of kinases and inhibit their activity.[16]

Derivatives of 2-aminopyridine and 2-aminopyrimidine have been successfully designed as inhibitors of a range of kinases, including:

  • Tropomyosin receptor kinase (TRK) : Fusions involving the NTRK gene are oncogenic drivers in various cancers. Aminopyrimidine derivatives have been developed as potent TRKA inhibitors.[6]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) : Dual inhibitors targeting these receptors are effective in treating certain solid tumors. Spiro derivatives containing an aminopyridine moiety have shown promising inhibitory activity against EGFR and HER2.[17]

  • Janus Kinase 2 (JAK2) : The JAK/STAT signaling pathway is often dysregulated in myeloproliferative disorders. 2-aminopyridine derivatives have been investigated as potential JAK2 inhibitors.

  • Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) : Dual inhibitors targeting both CDKs and HDACs can have synergistic antitumor effects. Novel 2-aminopyridine-based derivatives have been identified as potent dual CDK9/HDAC inhibitors.[18]

Therapeutic Applications of Substituted Aminopyridines

The versatility of the aminopyridine scaffold has led to its exploration in a multitude of therapeutic areas.

Neuroprotective and Neuroregenerative Activities

Beyond the symptomatic relief in multiple sclerosis, there is growing evidence for the neuroprotective properties of aminopyridines.[14][15][19] 4-aminopyridine has been shown to protect against retinal neurodegeneration in models of optic neuritis and optic nerve crush.[13] The proposed neuroprotective mechanisms are multifaceted and may involve the stabilization of myelin and oligodendroglial cells.[13] Some studies suggest that 4-AP can exert these effects through the nuclear factor of activated T-cells (NFAT) pathway.[8] Additionally, immunomodulatory effects may be mediated through the blockade of Kv1.3 channels expressed on microglia and T-cells.[8]

Compound Biological Activity Model System Key Findings Reference
4-Aminopyridine (Fampridine)NeuroprotectionExperimental Autoimmune Encephalomyelitis (EAE)Reduced retinal nerve fiber layer thinning; protected against myelin loss.[13]
4-AminopyridineNeuroprotectionKainate-induced hippocampal neurotoxicityProtected against neuronal cell death via a mechanism involving NMDA receptors.[14]
3,4-DiaminopyridineNeuromuscular transmission enhancementLambert-Eaton myasthenic syndromeImproves muscle strength by increasing acetylcholine release.[5]

Structure-Activity Relationship (SAR) Insights: For neurological applications, the ability of the aminopyridine derivative to cross the blood-brain barrier is critical.[8][14] 4-AP crosses the blood-brain barrier more readily than 3,4-DAP, contributing to its broader effects on the central nervous system.[8][14] The position of the amino group significantly influences the pKa of the molecule and its interaction with the potassium channel pore.

This protocol describes a method to evaluate the potential of substituted aminopyridines to protect primary cortical neurons from glutamate-induced cell death.

  • Primary Cortical Neuron Culture:

    • Isolate cortical neurons from embryonic day 18 rat pups.

    • Plate the dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.

  • Compound Treatment:

    • Prepare a stock solution of the test aminopyridine derivative in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of the test compound in the culture medium.

    • Pre-treat the mature neuronal cultures with the test compounds at various concentrations for 2 hours. Include a vehicle control.

  • Induction of Excitotoxicity:

    • Following the pre-treatment period, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the presence of the test compounds.

    • Include a negative control group (no glutamate) and a positive control group (glutamate + vehicle).

  • Assessment of Cell Viability (LDH Assay):

    • After the glutamate exposure, incubate the cells for 24 hours.

    • Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death using a commercially available LDH cytotoxicity assay kit.

    • Calculate the percentage of neuroprotection afforded by the test compound relative to the glutamate-only treated group.

Workflow for In Vitro Neuroprotection Assay Start Start Neuron_Culture Culture Primary Cortical Neurons (7-10 days) Start->Neuron_Culture Compound_Prep Prepare Serial Dilutions of Aminopyridine Derivatives Neuron_Culture->Compound_Prep Pre_Treatment Pre-treat Neurons with Compounds (2 hours) Compound_Prep->Pre_Treatment Glutamate_Exposure Induce Excitotoxicity with Glutamate (15-30 mins) Pre_Treatment->Glutamate_Exposure Incubation Incubate for 24 hours Glutamate_Exposure->Incubation LDH_Assay Measure Cell Viability (LDH Assay) Incubation->LDH_Assay Data_Analysis Analyze Data and Calculate % Neuroprotection LDH_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Assessing In Vitro Neuroprotection.

Anticancer Activity

The development of aminopyridine derivatives as anticancer agents has been a highly active area of research.[16][20] Their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival makes them attractive candidates for targeted cancer therapy.[16]

Compound Class Target Example Compound IC50 Reference
Aminopyrimidine DerivativesTRKACompound C36.5 nM[6]
Spiro[indoline-3,4'-piperidine] DerivativesEGFR/HER2Compound A26% residual activity on EGFR-wt at 0.5 µM[17]
2-Aminopyridine-based DerivativesCDK9/HDAC1Compound 8e88.4 nM (CDK9), 168.9 nM (HDAC1)[18]
3-aminopyridine-2-carboxaldehyde thiosemicarbazoneNot specifiedTitle CompoundIncreased lifespan in L1210 leukemia mouse model[21]
4-Aminopyridine-based AmidesTNAP/ecto-5'-nucleotidaseCompound 10a0.25 µM (TNAP)[22]
AminopyrimidoisoquinolinequinonesNot specifiedNot specifiedActive against AGS and SK-MES-1 cell lines[23]

Structure-Activity Relationship (SAR) Insights: For kinase inhibitors, the SAR is often complex. The nature and position of substituents on the aminopyridine ring can influence the compound's potency and selectivity for different kinases. For instance, in the development of TRK inhibitors, specific substitutions were crucial for achieving nanomolar potency.[6] The addition of moieties that can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket is a common strategy to enhance affinity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., AGS, SK-MES-1) in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test aminopyridine derivatives in DMSO.

    • Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubate_24h Incubate for 24 hours (Attachment) Cell_Seeding->Incubate_24h Compound_Treatment Treat Cells with Aminopyridine Derivatives Incubate_24h->Compound_Treatment Incubate_72h Incubate for 72 hours Compound_Treatment->Incubate_72h MTT_Addition Add MTT Reagent and Incubate (4 hours) Incubate_72h->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate % Viability and IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for In Vitro Anticancer Activity Assessment.

Antimicrobial and Antiprotozoal Activities

Substituted aminopyridines have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.[2][24] The development of new antimicrobial agents is a global health priority due to the rise of antibiotic resistance. Aminopyridine derivatives offer a chemical scaffold for the discovery of novel anti-infective drugs.[2][24] Their activity has been noted against both Gram-positive and Gram-negative bacteria.[24][25] Furthermore, the aminopyridine moiety is being explored in the development of drugs against neglected tropical diseases such as Chagas disease, human African trypanosomiasis, and leishmaniasis.[26][27]

Compound Class Activity Organism(s) MIC/IC50 Reference
2-Amino-3-cyanopyridine derivativesAntibacterialS. aureus, B. subtilisMIC = 0.039 µg/mL (for compound 2c)[24][28]
Schiff bases of 2-amino-4-chloropyridineAntibacterial, AntifungalS. aureus, E. coli, P. expansumSignificant activity observed for several derivatives[25]
Dodecanoic acid derivatives of aminopyridineAntibacterial, AntifungalB. subtilis, S. aureus, E. coli, A. niger, C. albicansGood activity reported
Aminopyridine-containing compoundsAntiprotozoalTrypanosoma cruzi, Trypanosoma brucei, Leishmania spp.Active area of research[26][27]
Piperidinyl-substituted aminopyrimidinesAntiviralHIV-1Moderate anti-HIV potency[29]

Structure-Activity Relationship (SAR) Insights: In the context of antimicrobial activity, SAR studies have shown that the nature of the substituents on the aminopyridine ring plays a crucial role. For example, in a series of 2-amino-3-cyanopyridine derivatives, the presence of a cyclohexylamine moiety was found to be important for antibacterial activity.[24] The introduction of lipophilic groups can sometimes enhance antimicrobial activity by facilitating passage through the microbial cell membrane.

This protocol outlines the standardized broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., S. aureus) on an appropriate agar plate overnight.

    • Inoculate a few colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test aminopyridine derivative in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Aminopyridine in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate at 37°C (18-24 hours) Inoculate_Plate->Incubate_Plate Read_MIC Visually Inspect for Growth and Determine MIC Incubate_Plate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

Substituted aminopyridines are a remarkable class of compounds with a broad and ever-expanding range of biological activities. Their ability to modulate key physiological targets such as voltage-gated potassium channels and protein kinases has established them as valuable scaffolds in drug discovery. From providing symptomatic relief and potential neuroprotection in neurological disorders to inhibiting the growth of cancer cells and microbial pathogens, the therapeutic potential of aminopyridine derivatives is vast.

The successful development of aminopyridine-based drugs hinges on a deep understanding of their mechanisms of action and a systematic exploration of their structure-activity relationships. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel aminopyridine derivatives. As synthetic methodologies continue to evolve, enabling the creation of more diverse and complex aminopyridine libraries, it is anticipated that this versatile scaffold will continue to yield new and improved therapeutic agents to address unmet medical needs.

References

The Strategic Role of Fluorinated Pyridines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its chemical versatility and ability to participate in crucial biological interactions.[1] However, the strategic incorporation of fluorine atoms onto this heterocyclic core has revolutionized its application, transforming it into a powerful tool for fine-tuning the properties of drug candidates.[2][3] This guide provides an in-depth analysis of the multifaceted roles of fluorinated pyridines, exploring how this simple substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. We will delve into the underlying physicochemical principles, examine real-world applications in drug design, and provide insights into relevant synthetic methodologies.

The judicious placement of fluorine, the most electronegative element, can dramatically alter a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability.[2][4] These modifications are not trivial; they can mean the difference between a failed candidate and a successful therapeutic agent.[5] For researchers and drug development professionals, a deep understanding of the "fluorine effect" on the pyridine ring is essential for rational drug design and lead optimization.[6]

Part 1: The Physicochemical Impact of Fluorine on the Pyridine Ring

The introduction of fluorine imparts unique properties to the pyridine ring, stemming from the distinctive nature of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[7] Furthermore, fluorine's extreme electronegativity creates a significant bond dipole, profoundly influencing the molecule's local and overall electronic environment.[4]

Modulation of Basicity (pKa)

One of the most significant consequences of fluorinating a pyridine ring is the reduction of the basicity of the pyridine nitrogen. The strong electron-withdrawing inductive effect of the fluorine atom pulls electron density away from the ring, making the lone pair of electrons on the nitrogen less available for protonation. This results in a lower pKa value. The position of the fluorine atom has a pronounced effect, with substitution at the 2- or 4-positions causing a more substantial decrease in pKa compared to the 3-position due to the proximity and resonance effects. This ability to finely tune pKa is critical for optimizing a drug's solubility, absorption, and for avoiding unwanted interactions, such as binding to the hERG ion channel, a common cause of cardiotoxicity.[8][9]

Enhancement of Metabolic Stability

A primary driver for incorporating fluorine is to block metabolic "soft spots."[10] Cytochrome P450 enzymes, the primary family of enzymes responsible for drug metabolism, often act by oxidizing vulnerable C-H bonds.[11][12] Replacing a hydrogen atom with a fluorine atom at a metabolically labile position effectively shields that site from oxidation due to the high strength of the C-F bond.[7][13] This can significantly increase the drug's half-life, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.[4][5] For example, fluorination of the pyridine ring in Vericiguat, a guanylate cyclase stimulator, increases its metabolic stability and leads to lower clearance.[14]

Alteration of Lipophilicity and Permeability

The effect of fluorine on lipophilicity (logP/logD) is complex and context-dependent.[15][16] A single fluorine substitution often leads to a slight increase in lipophilicity because the fluorine atom is more hydrophobic than a hydrogen atom. However, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease lipophilicity due to the molecule's increased polarity.[15] This nuanced control allows medicinal chemists to tailor a molecule's lipophilicity to optimize its passage through cell membranes and its distribution throughout the body.[2][9] Vandetanib, a kinase inhibitor, is an example where fluorine was used to achieve an optimal level of lipophilicity, thereby increasing its potency.[4]

Impact on Binding Affinity and Conformation

Fluorine's unique electronic properties can also enhance a drug's binding affinity to its target protein. The polarized C-F bond can participate in favorable dipole-dipole, and other electrostatic interactions with amino acid residues in the binding pocket.[7] In some cases, fluorine can act as a hydrogen bond acceptor.[10] Furthermore, due to its small size, similar to that of a hydrogen atom, fluorine can serve as a bioisosteric replacement for hydrogen without causing steric clashes, while fundamentally altering electronic properties.[17] The introduction of fluorine can also influence the preferred conformation of a molecule through effects like the gauche effect, potentially locking it into a more bioactive shape.[7] In the case of Alpelisib, a PI3K inhibitor, a fluorinated group is responsible for high affinity towards the binding site through hydrogen bonding.[14]

The collective impact of these properties is best visualized as a series of strategic modifications available to the medicinal chemist.

Key physicochemical effects of fluorinating a pyridine ring.

Part 2: Strategic Applications in Drug Design

The theoretical benefits of fluorinating pyridines translate into tangible advantages in drug discovery programs. Below are case studies illustrating how these principles are applied.

Case Study: Enhancing Metabolic Stability with Lemborexant

Lemborexant (Dayvigo) is a dual orexin receptor antagonist approved for the treatment of insomnia.[14] During its development, researchers screened various fluorination patterns. The final structure includes a fluorine atom on the pyridine moiety. This substitution was found to be crucial for achieving a good pharmacological profile, in part by enhancing metabolic stability, which contributes to its efficacy and dosing regimen.[14]

Case Study: Improving Target Affinity with Alpelisib

Alpelisib (Piqray) is a phosphatidylinositol 3-kinase (PI3K) inhibitor used to treat breast cancer.[14] The molecule features a trifluoro-tert-butyl group on the pyridine ring. This fluorinated moiety serves a dual purpose: it enhances metabolic stability leading to excellent oral bioavailability, and it is directly responsible for high-affinity binding to the PI3K active site. X-ray crystallography data revealed that the fluorinated group forms a crucial hydrogen bond with the lysine 802 residue in the binding pocket, an interaction that would not be possible without the fluorine atoms.[14]

Data Summary: Positional Effects of Fluorination on Pyridine pKa

To quantify the impact of fluorine on basicity, the following table summarizes the experimental pKa values for pyridine and its monofluoro-derivatives.

CompoundPosition of FluorinepKaChange from Pyridine
PyridineN/A5.250.00
2-Fluoropyridine20.44-4.81
3-Fluoropyridine32.97-2.28
4-Fluoropyridine41.89-3.36

Data compiled from various publicly available chemical databases.

As the data clearly shows, fluorination drastically reduces the basicity of the pyridine nitrogen. The effect is most pronounced at the 2-position, demonstrating the power of positional chemistry in tuning molecular properties.

Part 3: Synthetic Methodologies

The successful application of fluorinated pyridines in drug discovery relies on the availability of robust and efficient synthetic methods. The approach chosen often depends on the desired substitution pattern and whether the fluorination is performed early or late in the synthetic sequence.

Synthetic Strategy Overview

A medicinal chemist's decision on how to synthesize a target fluorinated pyridine often follows a logical workflow. The primary choice is between incorporating a pre-fluorinated building block or performing a late-stage fluorination on an advanced intermediate.

SynthesisWorkflow start Target Fluoropyridine Synthesis decision1 Is a suitable fluorinated pyridine building block commercially available? start->decision1 building_block Building Block Approach (e.g., Suzuki, Buchwald-Hartwig coupling) decision1->building_block Yes late_stage Late-Stage Fluorination decision1->late_stage No end Final Product building_block->end decision2 Select Method late_stage->decision2 snar Nucleophilic Aromatic Substitution (SNAr) (e.g., from chloropyridine) decision2->snar balz_schiemann Balz-Schiemann Reaction (from aminopyridine) decision2->balz_schiemann direct_ch Direct C-H Fluorination (e.g., using Selectfluor) decision2->direct_ch snar->end balz_schiemann->end direct_ch->end

Decision workflow for synthesizing fluorinated pyridines.
Key Experimental Protocol: Suzuki Coupling with a Fluoropyridine Building Block

The building block approach is often the most reliable and versatile method. It involves using a pre-synthesized fluoropyridine, typically functionalized with a boronic acid/ester or a halide, and coupling it with another fragment. The Suzuki-Miyaura cross-coupling is a workhorse reaction in this context.

Objective: To synthesize a 2-aryl-5-fluoropyridine derivative.

Materials:

  • 5-Fluoro-2-bromopyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Pre-formation (Optional but recommended): In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq) in anhydrous 1,4-dioxane. Stir for 10-15 minutes at room temperature. The color may change, indicating catalyst formation.

  • Reaction Setup: To the flask containing the catalyst, add 5-fluoro-2-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask to achieve a final concentration of approximately 0.1 M with respect to the 5-fluoro-2-bromopyridine.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-5-fluoropyridine.

Causality and Validation: The choice of a palladium catalyst and a phosphine ligand is crucial for the catalytic cycle. Potassium carbonate acts as the base required to activate the boronic acid. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst. Progress is monitored to prevent side reactions or degradation upon prolonged heating. The work-up and purification steps are standard procedures to isolate the product in high purity, which is essential for subsequent biological testing.

Conclusion and Future Outlook

Fluorinated pyridines have firmly established themselves as privileged scaffolds in medicinal chemistry.[5][18] The ability to strategically employ fluorine to modulate pKa, block metabolic oxidation, tune lipophilicity, and enhance binding affinity provides an unparalleled toolkit for drug designers.[6][9] The case studies of approved drugs like Lemborexant and Alpelisib are testaments to the real-world success of this strategy.[14]

As synthetic methodologies for selective fluorination continue to advance, particularly in the area of late-stage C-H functionalization, the accessibility and sophistication of fluorinated pyridine derivatives will only increase.[19][20] We can expect to see even more innovative applications of these versatile building blocks in the development of next-generation therapeutics across a wide range of diseases. The future for fluorine in drug discovery remains exceptionally bright.[18]

References

A Senior Application Scientist's Guide to the Synthesis of Bromo-Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromo-Fluoropyridines in Modern Chemistry

Bromo-fluoropyridines are a class of halogenated heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The unique combination of bromine and fluorine atoms on the pyridine scaffold imparts distinct physicochemical properties that are highly sought after in the design of novel molecules. The presence of a fluorine atom can enhance metabolic stability, bioavailability, and binding affinity of drug candidates, while the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing bromo-fluoropyridines. As a Senior Application Scientist, this guide moves beyond a mere recitation of methods to delve into the causality behind experimental choices, offering field-proven insights into the advantages, limitations, and practical considerations of each approach. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Strategic Decision-Making in Bromo-Fluoropyridine Synthesis

The selection of an optimal synthetic route to a target bromo-fluoropyridine is a multi-faceted decision that hinges on factors such as the desired substitution pattern, the availability of starting materials, scalability, and the desired level of regiochemical control. The following diagram illustrates a high-level decision-making workflow for choosing a synthetic strategy.

G start Target Bromo-Fluoropyridine Isomer is_amino_precursor_available Is the corresponding bromo-aminopyridine readily available? start->is_amino_precursor_available is_fluoro_precursor_available Is the corresponding fluoropyridine readily available? is_amino_precursor_available->is_fluoro_precursor_available No diazotization Diazotization-Fluorination (Balz-Schiemann) is_amino_precursor_available->diazotization Yes regiocontrol_bromination Is direct bromination expected to be regioselective? is_fluoro_precursor_available->regiocontrol_bromination Yes multi_step Multi-Step Synthesis (e.g., nitration, reduction) is_fluoro_precursor_available->multi_step No direct_bromination Direct Bromination regiocontrol_bromination->direct_bromination Yes n_oxide_route Pyridine N-Oxide Route regiocontrol_bromination->n_oxide_route No, consider N-oxide for regiocontrol end Target Synthesized diazotization->end Synthesize Target direct_bromination->end Synthesize Target halex Halogen Exchange (Halex) halex->end Synthesize Target n_oxide_route->end Synthesize Target multi_step->halex Is a suitable halo-precursor available? multi_step->end Synthesize Target G start Bromo- or Chloro-Pyridine Substrate reagents Anhydrous KF or CsF High-boiling polar aprotic solvent (e.g., DMSO, DMF) Optional: Phase-transfer catalyst start->reagents reaction Heat to high temperature (e.g., 150-250 °C) reagents->reaction workup Aqueous workup and extraction reaction->workup purification Distillation or chromatography workup->purification product Fluoro-Pyridine Product purification->product

References

Navigating the Electrophilic Substitution Landscape of 5-Bromo-6-fluoropyridin-2-amine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of 5-Bromo-6-fluoropyridin-2-amine in electrophilic aromatic substitution (EAS) reactions. This polysubstituted pyridine derivative presents a unique electronic and steric environment, the understanding of which is paramount for researchers, scientists, and professionals in drug development. This document elucidates the synergistic and antagonistic directing effects of the amino, bromo, and fluoro substituents, offering predictive insights into the regioselectivity of common EAS reactions. Where available, experimentally validated protocols are provided, supplemented by well-reasoned mechanistic discussions for transformations not yet explicitly reported. This guide aims to be an essential resource for the strategic functionalization of this versatile heterocyclic building block.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The precise installation of substituents on the pyridine ring is a critical aspect of molecular design, directly influencing a compound's efficacy, selectivity, and pharmacokinetic profile. This compound is a particularly valuable intermediate, offering multiple points for diversification.[1] Understanding its behavior in electrophilic substitution reactions is key to unlocking its full synthetic potential.

The inherent electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, renders it less susceptible to electrophilic attack compared to benzene.[2] This deactivation necessitates a careful consideration of the electronic contributions of the existing substituents to predict and control the outcome of electrophilic substitution reactions.

The Electronic Architecture of this compound: A Tug-of-War of Directing Effects

The reactivity and regioselectivity of electrophilic substitution on this compound are governed by a complex interplay of the directing effects of the amino, bromo, and fluoro groups, as well as the inherent properties of the pyridine nitrogen.

  • The 2-Amino Group: The Dominant Activator: The amino group at the C2 position is a powerful activating group and a strong ortho, para-director.[1][3] Through resonance, it donates electron density to the pyridine ring, significantly increasing its nucleophilicity and stabilizing the cationic intermediates formed during electrophilic attack. This directing effect strongly favors substitution at the C3 and C5 positions.

  • The 5-Bromo and 6-Fluoro Groups: Deactivating Directors: Halogens are classic examples of deactivating yet ortho, para-directing groups.[1] Their inductive effect withdraws electron density from the ring, making it less reactive. However, their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In this molecule, the 5-bromo group would direct to the C4 and C6 positions, while the 6-fluoro group would direct to the C5 position.

  • The Pyridine Nitrogen: The Intrinsic Deactivator: The nitrogen atom in the pyridine ring is electronegative and exerts a strong electron-withdrawing inductive effect, deactivating the entire ring towards electrophilic attack. It also possesses a lone pair that can be protonated under acidic conditions, further increasing its deactivating effect. The pyridine nitrogen is considered a meta-director.[2]

Synergistic and Competitive Interactions:

The final regiochemical outcome is a result of the vector sum of these directing effects. The potent activating and directing effect of the 2-amino group is expected to be the dominant force, strongly favoring substitution at the C3 position. The C5 position is already occupied by a bromine atom. The deactivating nature of the halogens and the pyridine nitrogen will necessitate carefully optimized reaction conditions to achieve efficient substitution.

Figure 1: A diagram illustrating the interplay of directing effects in this compound.

Key Electrophilic Substitution Reactions and Methodologies

This section details the expected reactivity and provides protocols for key electrophilic substitution reactions on this compound.

Nitration: A Case Study in Regiocontrolled Functionalization

Nitration is a cornerstone of electrophilic aromatic substitution, and in the case of 2-aminopyridines, it is a well-studied transformation. For the closely related substrate, 2-amino-5-bromopyridine, nitration proceeds with high regioselectivity to yield the 3-nitro derivative.[4] This outcome is a direct consequence of the powerful directing effect of the 2-amino group. The presence of the 6-fluoro group in our target molecule is not expected to alter this regioselectivity, as its directing effect towards C5 is blocked, and its deactivating nature will be overcome by the strongly activating amino group.

Predicted Outcome: Nitration of this compound is predicted to exclusively yield 5-Bromo-6-fluoro-3-nitropyridin-2-amine .

Table 1: Predicted Outcome of Nitration

Starting MaterialReagentsPredicted Major Product
This compoundConc. H₂SO₄, Conc. HNO₃5-Bromo-6-fluoro-3-nitropyridin-2-amine

Experimental Protocol: Nitration of 2-Amino-5-bromopyridine (Adaptable for this compound) [4]

  • Dissolution: Carefully add 2-amino-5-bromopyridine (1.0 eq) to concentrated sulfuric acid at 0-5 °C with stirring.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Addition: Slowly add the nitrating mixture to the solution of the substrate, maintaining the temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at low temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia) to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

Halogenation: Introducing Further Functional Handles

Further halogenation of this compound can provide valuable intermediates for cross-coupling reactions. The strong directing effect of the 2-amino group will again dictate the position of substitution.

Predicted Outcome: Electrophilic bromination or chlorination is expected to occur at the C3 position, yielding 3,5-Dibromo-6-fluoropyridin-2-amine or 5-Bromo-3-chloro-6-fluoropyridin-2-amine , respectively.

Table 2: Predicted Outcomes of Halogenation

ReactionReagentsPredicted Major Product
BrominationNBS in MeCN or Br₂ in AcOH3,5-Dibromo-6-fluoropyridin-2-amine
ChlorinationNCS in MeCN or Cl₂ in AcOH5-Bromo-3-chloro-6-fluoropyridin-2-amine

Experimental Protocol: Bromination of 2-Aminopyridine (Adaptable for this compound)

The bromination of 2-aminopyridine can be achieved using various reagents, with N-bromosuccinimide (NBS) in acetonitrile offering good regioselectivity for the 5-position in the parent compound.[2] For our already 5-substituted substrate, this protocol can be adapted to target the 3-position.

  • Dissolution: Dissolve this compound (1.0 eq) in acetonitrile at 0 °C.

  • Addition: Add N-bromosuccinimide (1.0 eq) portion-wise to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Sulfonation: A Reversible Modification

Aromatic sulfonation is a reversible electrophilic substitution reaction.[5] The introduction of a sulfonic acid group can be used to block a reactive position, which can later be removed by treatment with dilute acid. Given the electron-deficient nature of the substrate, harsh conditions will likely be required.

Predicted Outcome: Sulfonation of this compound is predicted to yield 2-Amino-5-bromo-6-fluoropyridine-3-sulfonic acid .

Experimental Protocol: General Aromatic Sulfonation (Adaptable for this compound)

  • Reaction Setup: Heat this compound with fuming sulfuric acid (oleum).

  • Reaction: Maintain the reaction at an elevated temperature and monitor for the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid product.

  • Isolation: Filter the solid product and wash with cold water.

Friedel-Crafts Reactions: A Challenging Transformation

Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings.[6] The Lewis acid catalyst required for these reactions preferentially coordinates with the basic pyridine nitrogen, leading to strong deactivation of the ring and preventing the desired electrophilic substitution. Furthermore, the amino group can also react with the Lewis acid. Therefore, direct Friedel-Crafts reactions on this compound are not expected to be a viable synthetic route. Alternative strategies, such as metal-catalyzed cross-coupling reactions, are recommended for the introduction of alkyl or acyl groups.

References

A Technical Guide to the Electronic Effects of Substituents on the Pyridine Ring: Principles and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties, governed by the constituent nitrogen heteroatom, present both challenges and opportunities in drug design. Modifying the pyridine ring with substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, including its basicity, reactivity, and potential for intermolecular interactions.[3][4] This guide provides a comprehensive exploration of the fundamental electronic effects—inductive and resonance—that substituents exert on the pyridine ring. We will delve into how these effects modulate the ring's reactivity towards both electrophilic and nucleophilic reagents, quantify these changes using linear free-energy relationships, and outline robust experimental and computational methodologies for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and synthesize novel pyridine-based therapeutic agents.

The Inherent Electronics of the Pyridine Ring

Unlike its carbocyclic counterpart, benzene, the pyridine ring exhibits an uneven distribution of electron density.[5] This is a direct consequence of the nitrogen atom, which is more electronegative than carbon. This inherent electronic bias is the foundation upon which all substituent effects are layered.

  • Inductive Effect (-I): Due to its higher electronegativity, the sp²-hybridized nitrogen atom exerts a strong electron-withdrawing inductive effect through the sigma (σ) bonds of the ring. This effect polarizes the C-N bonds and, to a lesser extent, the C-C bonds, leading to a general decrease in electron density at all carbon positions relative to benzene.[6]

  • Resonance Effect (-M): The nitrogen atom also participates in the π-electron system. Through resonance, it withdraws electron density from the ring, specifically from the ortho (2- and 6-) and para (4-) positions.[6] The meta (3- and 5-) positions are largely unaffected by this resonance withdrawal. The lone pair of electrons on the nitrogen resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system, which is why pyridine is basic.[5][7]

This combination of a generalized inductive pull and a position-specific resonance pull renders the pyridine ring "electron-deficient," with the most significant electron deficiency located at the 2-, 4-, and 6-positions.[8]

Caption: Inherent electronic effects of the nitrogen atom in pyridine.

Modulation of Basicity: The Impact on pKa

The most direct and measurable consequence of substituent electronic effects is the modulation of the pyridine nitrogen's basicity, quantified by the pKa of its conjugate acid (the pyridinium ion). The lone pair on the nitrogen, being available for protonation, acts as a Lewis base.[9]

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, such as alkyl (-CH₃, -C₂H₅) or alkoxy (-OCH₃) groups, increase the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thereby increasing basicity (raising the pKa). This effect is most pronounced when the EDG is at the 2- or 4-position, where it can directly counteract the ring's inherent electron deficiency via resonance.[9]

  • Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density, such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -F) groups, decrease the electron density on the nitrogen.[10] This makes the lone pair less available for protonation, resulting in decreased basicity (lowering the pKa).

Quantitative Data: pKa Values of Substituted Pyridines

The following table summarizes the pKa values for a selection of mono-substituted pyridines, illustrating the principles described above.

SubstituentPositionElectronic EffectpKa of Conjugate Acid
-H (Pyridine)-Neutral5.25
-CH₃2+I, Hyperconjugation5.97
-CH₃3+I, Hyperconjugation5.68
-CH₃4+I, Hyperconjugation6.02
-NH₂4-I, +M9.11
-OCH₃4-I, +M6.62
-Cl2-I, +M0.72
-Cl3-I, +M2.84
-Cl4-I, +M3.83
-CN4-I, -M1.90
-NO₂4-I, -M1.61

Data compiled from various sources.[11]

Consequences for Chemical Reactivity

The electronic perturbations caused by substituents dictate the pyridine ring's susceptibility and regioselectivity in key chemical transformations crucial for drug synthesis.

Electrophilic Aromatic Substitution (EAS)

Due to its electron-deficient nature, pyridine is significantly less reactive towards electrophiles than benzene.[6] The reaction, when forced under harsh conditions, proceeds preferentially at the 3-position.[12][13]

Causality: Attack by an electrophile (E⁺) at the 2- or 4-position generates a carbocation intermediate (a σ-complex) with a resonance structure that places a positive charge directly on the electronegative nitrogen atom. This is a highly unstable and energetically unfavorable arrangement.[6] In contrast, attack at the 3-position ensures the positive charge remains distributed across the carbon atoms, resulting in a more stable intermediate. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This places a formal positive charge on the ring, further deactivating it to electrophilic attack.[6][14]

EAS_Selectivity cluster_ortho Ortho/Para Attack (C2/C4) cluster_meta Meta Attack (C3) o1 Initial Attack at C2/C4 o2 Intermediate σ-complex o1->o2 o3 Unfavorable Resonance Structure (Positive charge on N) o2->o3 o4 HIGH ENERGY (Disfavored Path) o3->o4 m1 Initial Attack at C3 m2 Intermediate σ-complex m1->m2 m3 Stable Resonance Structures (Positive charge on C only) m2->m3 m4 LOWER ENERGY (Favored Path) m3->m4 start Pyridine + E+ start->o1 Path 1 start->m1 Path 2

Caption: Energy landscape for electrophilic attack on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient character of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly when a good leaving group (e.g., a halide) is present. The reaction occurs preferentially at the 2- and 4-positions.[15][16]

Causality: The rate-determining step in an SNAr reaction is the formation of a negatively charged intermediate (a Meisenheimer-like complex).[15] When a nucleophile (Nu⁻) attacks at the 2- or 4-position, the resulting anionic intermediate is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom.[15][17] This provides significant stabilization. Attack at the 3-position does not allow for this charge delocalization onto the nitrogen, making the intermediate less stable and the reaction pathway less favorable.[15]

SNAr_Selectivity cluster_ortho_para Ortho/Para Attack (C2/C4) cluster_meta Meta Attack (C3) op1 Initial Attack at C2/C4 op2 Meisenheimer-like Intermediate op1->op2 op3 Favorable Resonance Structure (Negative charge on N) op2->op3 op4 LOWER ENERGY (Favored Path) op3->op4 m1 Initial Attack at C3 m2 Meisenheimer-like Intermediate m1->m2 m3 Unstable Intermediates (No N-stabilization) m2->m3 m4 HIGH ENERGY (Disfavored Path) m3->m4 start Substituted Pyridine + Nu- start->op1 Path 1 start->m1 Path 2

Caption: Energy landscape for nucleophilic attack on the pyridine ring.

The Role of Pyridine N-Oxides: A Synthetic Strategy

A powerful strategy to reverse the innate reactivity of pyridine towards electrophiles is the formation of a pyridine N-oxide.[14] Oxidation of the pyridine nitrogen with an oxidant like a peroxy acid creates the N-oxide, which has profound electronic consequences.[18][19] The N-oxide moiety acts as a strong resonance electron-donating group (+M), while remaining inductively withdrawing (-I). This donation of electron density from the oxygen significantly activates the 2- and 4-positions towards electrophilic attack.[19][20] Following the desired EAS reaction, the N-oxide can be readily deoxygenated (e.g., with PCl₃ or Zn/H⁺) to restore the pyridine ring, providing a versatile route to 2- and 4-substituted pyridines that are otherwise difficult to synthesize.[20]

Methodologies for Studying Electronic Effects

A combination of experimental and computational techniques is essential for a thorough understanding and prediction of substituent effects.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for measuring the pKa of a substituted pyridine, a direct probe of its electronic environment.

Objective: To determine the pKa of a substituted pyridine in an aqueous or mixed aqueous/organic solvent system.

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Substituted pyridine sample

  • High-purity water (and co-solvent like ethanol if needed for solubility)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the substituted pyridine and dissolve it in a known volume of water (or a co-solvent mixture) in the beaker.

  • Initial pH: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Record the initial pH of the solution.

  • Titration: Begin adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize and record the total volume of titrant added and the corresponding pH.

  • Equivalence Point: Continue the titration well past the equivalence point, which is characterized by a sharp drop in pH.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the volume at the equivalence point (Veq) from the inflection point of the curve (or by calculating the first derivative, d(pH)/dV).

    • The pKa is equal to the pH at the half-equivalence point (Veq / 2).

  • Self-Validation: Perform a back-titration with the standardized NaOH solution to validate the results and ensure the process is reversible. The calculated concentration of the pyridine sample should be consistent between the forward and back titrations.

Computational Workflow: DFT Analysis

Computational chemistry provides deep insights into the electronic structure that underpins observed reactivity.[21]

DFT_Workflow start Define Research Question (e.g., Effect of -CF3 vs -CH3 at C4) build Build 3D Structures (Parent pyridine, substituted analogs) start->build geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) build->geom_opt freq_calc Frequency Calculation (Confirm true energy minimum) geom_opt->freq_calc pop_analysis Population Analysis (Calculate atomic charges, e.g., Mulliken, NBO) freq_calc->pop_analysis esp Electrostatic Potential (ESP) Mapping (Visualize electron-rich/poor regions) freq_calc->esp fmo Frontier Molecular Orbital (FMO) Analysis (Examine HOMO/LUMO energies and distributions) freq_calc->fmo results Correlate Computational Data with Experimental Observations (pKa, reactivity) pop_analysis->results esp->results fmo->results

Caption: A typical workflow for DFT analysis of substituent effects.

This workflow allows for the direct calculation of properties like atomic charges, which can be correlated with basicity, and the visualization of molecular orbitals and electrostatic potential maps, which can explain regioselectivity in chemical reactions.[22]

Quantitative Prediction: The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on reaction rates or equilibrium constants. For pyridine basicity, it takes the form:

log(KX / KH) = pKaX - pKaH = ρσ

Where:

  • KX and KH are the acid dissociation constants for the substituted and unsubstituted pyridinium ions, respectively.

  • σ is the substituent constant , which depends only on the nature and position of the substituent (X) and is a measure of its electronic effect. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.

  • ρ (rho) is the reaction constant , which depends on the nature of the reaction and its sensitivity to electronic effects. For pyridinium ion dissociation, ρ is positive (a value of 5.94 has been reported), indicating that the reaction is stabilized by electron-donating groups.[23][24]

By plotting the pKa of a series of substituted pyridines against the known σ values for the substituents, a linear relationship can be established, allowing for the predictive assessment of new substituents.[24]

Conclusion and Outlook

A deep, mechanistic understanding of substituent electronic effects is not merely an academic exercise; it is a fundamental pillar of rational drug design. By mastering the principles of inductive and resonance effects, medicinal chemists can predict and control a molecule's pKa, influencing its solubility and absorption, and direct its synthetic pathway to build complex molecular architectures. The strategic use of activating and deactivating groups, coupled with techniques like N-oxidation, provides a robust toolkit for functionalizing the pyridine core. As computational tools become more powerful and predictive, their integration with empirical data will continue to accelerate the discovery and development of next-generation pyridine-based therapeutics.

References

Discovery and significance of aminopyridine scaffolds in drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of Aminopyridines in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, with the pyridine scaffold being a prominent and recurring motif in a multitude of pharmaceuticals.[1] Among the derivatives of pyridine, aminopyridines have emerged as a class of compounds with exceptional versatility and broad pharmacological relevance.[1][2] These "unsung heroes in drug discovery" are characterized by a simple, low molecular weight structure, yet they are highly functionalized, making them ideal starting points for the synthesis of diverse and complex bioactive molecules.[3][4] The inherent structural properties of the aminopyridine ring allow for interactions with a wide array of enzymes and receptors, leading to a vast spectrum of biological and pharmacological effects.[1] This has led to the regular approval of aminopyridine-containing drugs by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1]

This technical guide provides a comprehensive exploration of the discovery and significance of aminopyridine scaffolds in drug discovery. It will delve into their fundamental physicochemical properties, synthetic strategies, and diverse mechanisms of action across various therapeutic areas. Through an examination of key approved drugs, structure-activity relationships, and detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively leverage this privileged scaffold in their own research endeavors.

Physicochemical Properties and Synthetic Strategies

The aminopyridine scaffold exists in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each possessing distinct electronic and steric properties that influence their biological activity and synthetic accessibility.[2] The position of the amino group on the pyridine ring significantly impacts the molecule's basicity, lipophilicity, and hydrogen bonding capacity, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[5]

The synthesis of aminopyridine derivatives has been an area of intense research, with numerous methods developed to introduce a wide range of substituents onto the core scaffold.[2][6] Classical methods like the Chichibabin amination provide a direct route to 2- and 4-aminopyridines, while more modern approaches, such as transition metal-catalyzed cross-coupling reactions, offer greater flexibility and control over the final molecular architecture.[6][7] The development of efficient synthetic routes is crucial for generating libraries of aminopyridine analogues for structure-activity relationship (SAR) studies and lead optimization.[8][9]

A Historical Perspective: From Research Tool to Therapeutic Agent

The pharmacological effects of aminopyridines have been recognized since the mid-20th century.[1] Initially, 4-aminopyridine (4-AP) was utilized as a research tool to characterize subtypes of potassium channels.[10] Its ability to block these channels and prolong action potentials led to investigations into its therapeutic potential.[10][11] Early studies in the 1960s and 1970s began to uncover its potential applications in neurology.[1] This foundational research paved the way for the development of dalfampridine (Ampyra), a sustained-release formulation of 4-AP, which was approved by the FDA in 2010 for improving walking in patients with multiple sclerosis (MS).[1][10] This marked a significant milestone, solidifying the therapeutic importance of the aminopyridine scaffold.

Mechanism of Action: A Multifaceted Pharmacological Profile

The biological activities of aminopyridine derivatives are diverse, stemming from their ability to interact with a variety of molecular targets. A primary and well-characterized mechanism of action is the blockade of voltage-gated potassium channels.[1][12]

Potassium Channel Blockade in Neurological Disorders

In neurological disorders characterized by demyelination, such as multiple sclerosis, the exposure of potassium channels on the axonal membrane leads to current leakage and impaired nerve impulse conduction.[13][14] 4-Aminopyridine and its analogue 3,4-diaminopyridine act as broad-spectrum potassium channel blockers, with a particular affinity for Kv1.5 channels.[11][12] By blocking these channels, they delay repolarization, prolong the duration of the action potential, and enhance the conduction of nerve impulses in demyelinated axons.[11][15] This mechanism is the basis for the clinical efficacy of dalfampridine in improving walking ability in MS patients.[11][13]

Furthermore, this potassium channel blocking activity is beneficial in other neurological conditions. In Lambert-Eaton myasthenic syndrome (LEMS), 3,4-diaminopyridine facilitates the release of acetylcholine at the neuromuscular junction, thereby improving muscle strength.[11][12] Aminopyridines have also shown efficacy in treating conditions like downbeat nystagmus and episodic ataxia type 2.[11][15]

Mechanism of Action of 4-Aminopyridine in Demyelinated Axons.

Kinase Inhibition in Oncology

Beyond their role in neurology, aminopyridine scaffolds have emerged as privileged structures in the design of protein kinase inhibitors for cancer therapy.[16][17][18] The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[16][17] The aminopyridine core can serve as a bioisostere for the purine scaffold of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[19]

Numerous aminopyridine-based compounds have been developed as potent and selective inhibitors of various kinases, including Aurora kinases, Monopolar Spindle 1 (MPS1), and Tyrosine Kinase 2 (TYK2).[16][20] The versatility of the aminopyridine scaffold allows for the fine-tuning of selectivity and potency through chemical modifications, a critical aspect in the development of targeted cancer therapies.[21]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

The development of successful aminopyridine-based drugs has been heavily reliant on extensive structure-activity relationship (SAR) studies. These studies systematically explore how modifications to the aminopyridine scaffold affect its biological activity, providing crucial insights for rational drug design.[22][23]

For instance, in the context of 4-aminopyridine as a potassium channel blocker, SAR studies have revealed that substitutions at the 3-position of the pyridine ring can significantly impact potency.[22] A methyl group at this position was found to increase potency, while bulkier or electron-withdrawing groups tended to decrease it.[22] Such findings are invaluable for optimizing the efficacy and safety profile of new drug candidates.

Compound Substitution Target Potency (IC50 or EC50) Therapeutic Area Reference
4-AminopyridineNoneKv1.1/Kv1.2170 µM / 230 µMNeurology[24][25]
3-Methyl-4-aminopyridine3-MethylShaker K+ channel~7-fold more potent than 4-APNeurology (Investigational)[22]
Dalfampridine (SR 4-AP)NoneVoltage-gated K+ channelsNot specifiedMultiple Sclerosis[1][12]
Compound 37 (TYK2 Inhibitor)Complex benzamideTYK2pSTAT4 EC50 = 145 nMInflammation/Autoimmunity (Investigational)[20][21]

Case Studies: Approved Aminopyridine-Containing Drugs

The therapeutic success of the aminopyridine scaffold is best illustrated by the number of approved drugs that incorporate this moiety.

  • Dalfampridine (Ampyra/Fampyra): As previously discussed, this sustained-release formulation of 4-aminopyridine is a cornerstone in the symptomatic treatment of multiple sclerosis, improving walking ability by restoring nerve conduction.[1][12]

  • Amifampridine (Firdapse): This is the licensed version of 3,4-diaminopyridine used for the treatment of Lambert-Eaton myasthenic syndrome.[12]

  • Pimozide: An antipsychotic drug that contains a substituted aminopyridine moiety.

  • Aripiprazole: A widely used atypical antipsychotic that features a complex chemical structure incorporating an aminopyridine-derived fragment.

These examples highlight the broad applicability of the aminopyridine scaffold in targeting a range of diseases affecting the central nervous system and beyond.

Experimental Protocols

General Synthesis of a 3-Substituted-4-Aminopyridine Derivative

This protocol provides a conceptual framework for the synthesis of a 3-substituted-4-aminopyridine derivative, a common objective in medicinal chemistry programs exploring the SAR of this scaffold.

Step 1: Nitration of 4-Hydroxypyridine

  • To a stirred solution of 4-hydroxypyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate of 3-nitro-4-hydroxypyridine by filtration.

Step 2: Chlorination

  • Reflux the 3-nitro-4-hydroxypyridine in phosphorus oxychloride for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product, 4-chloro-3-nitropyridine, with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Suzuki Cross-Coupling

  • To a solution of 4-chloro-3-nitropyridine in a suitable solvent (e.g., dioxane/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

  • Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the crude product by column chromatography to obtain the 4-substituted-3-nitropyridine.

Step 4: Reduction of the Nitro Group

  • Dissolve the 4-substituted-3-nitropyridine in ethanol and add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Purify the final compound, the 3-substituted-4-aminopyridine derivative, by chromatography or recrystallization.

Synthetic workflow for a 3-substituted-4-aminopyridine.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a synthesized aminopyridine derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Synthesized aminopyridine inhibitor

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the aminopyridine inhibitor in DMSO.

  • In a 384-well microplate, add the kinase, substrate, and inhibitor to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required development time.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Emerging Applications

The exploration of the aminopyridine scaffold in drug discovery is far from complete. Current research is focused on several exciting areas:

  • Enhanced Selectivity: Designing next-generation aminopyridine derivatives with improved selectivity for specific kinase isoforms or potassium channel subtypes to minimize off-target effects.[16][26]

  • Novel Therapeutic Targets: Investigating the potential of aminopyridine-based compounds in other therapeutic areas, such as infectious diseases (e.g., antimalarials, anti-trypanosomal agents) and inflammatory disorders.[5][23][27]

  • PET Imaging Agents: Developing radiolabeled aminopyridine derivatives as PET tracers for imaging demyelinated lesions in multiple sclerosis and other neurological disorders, which could aid in diagnosis and monitoring of disease progression.[28]

  • Targeted Covalent Inhibitors: Exploring the design of aminopyridine-based covalent inhibitors to achieve prolonged and potent target engagement.

Conclusion

The aminopyridine scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its journey from a simple research tool to the core of multiple clinically successful drugs is a testament to its remarkable chemical and pharmacological versatility. The ability of this scaffold to potently and selectively modulate the activity of key biological targets, such as potassium channels and protein kinases, has provided therapeutic solutions for a range of debilitating diseases. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the aminopyridine scaffold is poised to remain a cornerstone of medicinal chemistry, leading to the discovery of novel and more effective medicines for years to come.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1][2] Its prevalence stems from its ability to engage in various biological interactions, and its synthetic accessibility is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[3][4] This application note provides a detailed guide to the experimental setup for the Buchwald-Hartwig amination of 2-bromopyridines, a common and crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[7][8] The currently accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-bromopyridine, forming a Pd(II) intermediate.[8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[9]

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-aminopyridine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex [Ar-Pd(II)-Br]L_n OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_amine_complex [Ar-Pd(II)(NHR'R'')]L_n Amine_Coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex [Ar-Pd(II)-NR'R'']L_n Deprotonation->PdII_amido_complex Red_Elim Reductive Elimination PdII_amido_complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product Substrate Ar-Br Substrate->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Components: A Rationale-Driven Selection

The success of the Buchwald-Hartwig amination of 2-bromopyridines hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended OptionsRationale and Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts (e.g., XPhos Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective precursors that form the active Pd(0) species in situ.[10] Pre-formed catalysts can offer higher reactivity and reproducibility.[11]
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos, BINAP)The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination.[3][12] For electron-deficient substrates like 2-bromopyridine, bulky and electron-donating ligands are often crucial for high yields.[13]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)The base is required to deprotonate the amine in the catalytic cycle.[7] The choice of base can significantly impact the reaction rate and substrate compatibility. Stronger bases like NaOtBu are often used, but weaker bases may be necessary for substrates with base-sensitive functional groups.[14][15]
Solvent Anhydrous, deoxygenated aprotic solvents (e.g., Toluene, Dioxane, THF)The solvent must be able to dissolve the reagents and remain inert under the reaction conditions. Toluene and dioxane are commonly used.[16][17] It is critical to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[13]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 2-bromopyridine with a primary or secondary amine. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[18]

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1.5-10 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination Start Start Setup 1. Assemble & Purge Schlenk Flask Start->Setup Add_Solids 2. Add Pd Precursor, Ligand, & Base Setup->Add_Solids Add_Solvent 3. Add Anhydrous Solvent Add_Solids->Add_Solvent Preform 4. Catalyst Pre-formation (Stir at RT) Add_Solvent->Preform Add_Reagents 5. Add 2-Bromopyridine & Amine Preform->Add_Reagents Heat 6. Heat to Reaction Temp (e.g., 80-110 °C) Add_Reagents->Heat Monitor 7. Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 8. Quench, Extract, & Dry Monitor->Workup Complete Purify 9. Purify by Chromatography Workup->Purify End End Purify->End

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.[5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst.

  • Reagent Addition: Add the 2-bromopyridine and the amine to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[18] For volatile amines, the use of a sealed tube is recommended.[19][20]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine.[5]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below is a guide to troubleshooting common problems encountered during the Buchwald-Hartwig amination of 2-bromopyridines.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents/solvents- Suboptimal reaction conditions- Screen different ligands (e.g., XPhos, RuPhos, SPhos).[13]- Use a pre-catalyst for more reliable activation.[16]- Ensure solvents are anhydrous and deoxygenated.[13]- Increase reaction temperature or time.
Side Product Formation (e.g., Hydrodehalogenation) - Unproductive catalyst decomposition- Presence of water- Use a more robust ligand.- Ensure strictly anhydrous conditions.[13]
Difficulty with Volatile Amines - Loss of amine from the reaction mixture- Use a sealed tube to prevent the escape of the volatile amine.[19][20]
Inhibition by the Pyridine Nitrogen - The nitrogen atom of the pyridine ring can coordinate to the palladium center and inhibit catalysis.- The use of bulky, electron-rich ligands can often overcome this inhibition.[12]

Applications in Drug Discovery

The 2-aminopyridine moiety is a key component in numerous approved drugs and clinical candidates, highlighting the importance of efficient synthetic methods like the Buchwald-Hartwig amination.[21][22]

Drug (Example)Therapeutic AreaSignificance of 2-Aminopyridine Moiety
Crizotinib Non-small cell lung cancerA core structural element essential for its kinase inhibitory activity.[2]
Amrinone Congestive heart failureThe aminopyridine structure is crucial for its positive inotropic effects.[6]
Piroxicam Anti-inflammatoryThe pyridinyl amine is a key part of the pharmacophore.[6]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-aminopyridines from 2-bromopyridines. A thorough understanding of the reaction mechanism and the role of each component is critical for successful execution. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can reliably and efficiently access a wide range of 2-aminopyridine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Bromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The substituted aminopyridine motif, in particular, is a prevalent core in numerous biologically active molecules. 5-Bromo-6-fluoropyridin-2-amine is a versatile and valuable building block, offering multiple reaction sites for diversification. The presence of the bromine atom allows for classical cross-coupling, while the fluoro and amino groups can influence reactivity and provide further handles for modification.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Beyond mere procedural steps, this document delves into the mechanistic underpinnings, the rationale behind reagent selection, and troubleshooting strategies to empower users to optimize these powerful transformations for their specific synthetic targets.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the interplay of its functional groups. The C-Br bond at the 5-position is the primary site for oxidative addition to the palladium(0) catalyst. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the rate of this step. Furthermore, the primary amine at the 2-position is a potential coordinating ligand for the palladium center, which can sometimes inhibit catalysis.[4][5] Careful selection of ligands and reaction conditions is therefore crucial to mitigate this potential issue and achieve high reaction efficiency.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6] It is widely used for the synthesis of biaryls and substituted aromatic compounds.[7]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.[9]

  • Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][9]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L | Ar-Pd(II)-Br | L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diaryl_Pd(II) L | Ar-Pd(II)-R | L Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product Ar-Br This compound Ar-Br->Oxidative_Addition R-B(OH)2 Boronic Acid + Base R-B(OH)2->Transmetalation Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L | Ar-Pd(II)-Br | L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex L | Ar-Pd(II)-NR'R" | L Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R" Reductive_Elimination->Product Ar-Br This compound Ar-Br->Oxidative_Addition HNR'R" Amine + Base HNR'R"->Amine_Coordination Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L | Ar-Pd(II)-Br | L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Alkynyl_Pd(II) L | Ar-Pd(II)-C≡CR | L Transmetalation->Alkynyl_Pd(II) Reductive_Elimination Reductive Elimination Alkynyl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Cu(I)X Cu(I) Alkyne_Coordination Alkyne Activation Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu-C≡CR Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation Ar-Br This compound Ar-Br->Oxidative_Addition HC≡CR Terminal Alkyne + Base HC≡CR->Alkyne_Coordination

References

Application Notes & Protocols: 5-Bromo-6-fluoropyridin-2-amine as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-6-fluoropyridin-2-amine

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design, present in a significant percentage of FDA-approved drugs.[1] Among the vast arsenal of functionalized pyridines, this compound has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature—a nucleophilic amino group, a readily displaceable fluorine atom via nucleophilic aromatic substitution (SNAr), and a bromine atom primed for palladium-catalyzed cross-coupling—offers chemists a powerful tool for rapid molecular diversification.

This guide provides an in-depth exploration of the synthetic utility of this compound (1). We will delve into its application in key bond-forming reactions, supported by detailed, field-proven protocols. The causality behind experimental choices, from catalyst selection to reaction conditions, will be elucidated to empower researchers to not only replicate but also adapt these methodologies for their specific synthetic targets. The central role of this building block in the synthesis of kinase inhibitors, most notably the ALK/c-Met inhibitor Crizotinib (PF-02341066), will be highlighted as a testament to its significance in modern pharmaceutical development.[2][3][4]

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the C-5 position of the pyridine ring is the primary site for palladium-catalyzed cross-coupling reactions. This transformation is one of the most powerful methods for constructing carbon-carbon and carbon-heteroatom bonds.[5] The general reactivity of halopyridines in these reactions follows the trend I > Br > Cl, making the bromo-substituent on our building block highly suitable for a range of coupling partners.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds for Kinase Inhibitor Scaffolds

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis due to its mild conditions and excellent functional group tolerance.[5][7] This reaction has been pivotal in the development of numerous kinase inhibitors, including Crizotinib, where a key C-C bond is formed using a derivative of our title compound.[2][8]

Scientist's Notes (Causality & Expertise): The choice of a palladium(0) source, a phosphine ligand, and a base is critical for a successful Suzuki coupling.

  • Catalyst/Ligand System: For electron-deficient heteroaryl halides like this compound, the oxidative addition to Pd(0) is generally facile. The challenge often lies in the transmetalation step.[9] Ligands such as SPhos or XPhos are often employed for pyridyl couplings as their bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species and accelerate the catalytic cycle.[10] In the synthesis of Crizotinib, PdCl₂(dppf) was used, which is a robust and reliable precatalyst that forms a highly active catalytic species in situ.[2]

  • Base and Solvent: A base is required to activate the boronic acid or ester for transmetalation.[7] Aqueous bases like K₃PO₄ or Cs₂CO₃ are commonly used in solvents like 1,4-dioxane or DME with water. The aqueous conditions are often beneficial for dissolving the base and can accelerate the reaction.[7][11]

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is adapted from established procedures for the synthesis of Crizotinib intermediates and related 2-aminopyridine derivatives.[2][11][12]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (3-5 mol%)

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Anhydrous, degassed 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

    • Degassed Water

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and the base.

    • Evacuate and backfill the flask with argon (repeat this cycle three times).

    • Add the degassed solvent system (e.g., DME/water 4:1 v/v) via syringe.

    • Heat the reaction mixture to 50-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9015~85[11] (Analogous)
4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10012~90[10] (Analogous)
Pyrazole Pinacol BoronatePdCl₂(dppf)Cs₂CO₃DME/H₂O502.575-85[2] (Crizotinib Synthesis)
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[13][14] This reaction provides direct access to di- and tri-substituted aminopyridines, which are key pharmacophores in many biologically active molecules.

Scientist's Notes (Causality & Expertise): The primary amino group on the this compound substrate can potentially coordinate to the palladium center, inhibiting the catalytic cycle. Therefore, careful selection of the ligand and base is crucial.

  • Ligand Choice: Bulky, electron-rich biarylphosphine ligands such as Xantphos or RuPhos are often superior for amination reactions.[15] They promote the reductive elimination step, which is often rate-limiting, and can prevent the formation of inactive catalyst complexes.[16]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective, depending on the pKa of the amine.[10][15]

Experimental Protocol: Buchwald-Hartwig Amination with an Aniline

This protocol is based on established procedures for the amination of related bromopyridines.[15][16][17]

  • Materials:

    • This compound (1.0 equiv)

    • Aniline or other amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4-6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Seal the tube, then evacuate and backfill with argon (repeat three times).

    • Add this compound and the amine coupling partner.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

    • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyridines.[18] This transformation is valuable for introducing rigid linkers or functional handles for further chemistry, such as "click" reactions.

Scientist's Notes (Causality & Expertise): The classic Sonogashira reaction employs a dual-catalyst system of palladium and copper(I).[18]

  • Catalytic System: A Pd(0) species (often from PdCl₂(PPh₃)₂) performs the oxidative addition/reductive elimination cycle, while a copper(I) salt (typically CuI) generates the copper acetylide intermediate required for transmetalation.[18]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. It serves to deprotonate the terminal alkyne and act as a scavenger for the HBr byproduct. Often, the amine can be used as the solvent or co-solvent with THF or DMF.[19]

Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne

This protocol is adapted from procedures used for the coupling of other bromocyanofluoro-pyridines.[13][20][21]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (5-10 mol%)

    • Triethylamine (Et₃N) (2.0-3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon (repeat three times).

    • Add the anhydrous solvent (THF or DMF) followed by triethylamine.

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction mixture to 60-100 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 3-18 hours).

    • Cool the mixture, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

The fluorine atom at the C-6 position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of fluoride by a variety of O-, S-, and N-nucleophiles, a common late-stage functionalization strategy in drug discovery.

Scientist's Notes (Causality & Expertise): SNAr reactions on halopyridines are generally favored at the 2- and 4-positions (ortho and para to the nitrogen). The fluorine atom is an excellent leaving group for SNAr, often superior to chlorine or bromine, due to its high electronegativity which polarizes the C-F bond, making the carbon more electrophilic.[16] The reaction proceeds via a negatively charged Meisenheimer complex intermediate.[16] Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically used to generate the active nucleophile (e.g., an alkoxide from an alcohol).

Experimental Protocol: O-Arylation with a Phenol (SNAr)

  • Materials:

    • This compound (1.0 equiv)

    • Substituted Phenol (1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a flame-dried round-bottom flask under argon, add the phenol and anhydrous DMF.

    • Cool the solution to 0 °C and carefully add NaH portion-wise.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

    • Add a solution of this compound in DMF to the reaction mixture.

    • Heat the reaction to 80-120 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling, carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.

    • Purify the crude product by flash column chromatography.

Workflow Visualizations

G cluster_suzuki Suzuki-Miyaura Coupling Workflow s_start Setup: Add Reagents (Substrate, Boronic Acid, Catalyst, Base) s_inert Inert Atmosphere (Argon Purge) s_start->s_inert s_solvent Add Degassed Solvent (DME/Water) s_inert->s_solvent s_heat Heat & Stir (50-90 °C) s_solvent->s_heat s_monitor Monitor Reaction (TLC / LC-MS) s_heat->s_monitor s_workup Aqueous Workup & Extraction s_monitor->s_workup s_purify Purification (Chromatography) s_workup->s_purify s_product Final Product s_purify->s_product

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) Workflow sn_start Generate Nucleophile (e.g., Phenol + NaH) sn_add Add Substrate (this compound) sn_start->sn_add sn_heat Heat & Stir (80-120 °C) sn_add->sn_heat sn_monitor Monitor Reaction (TLC / LC-MS) sn_heat->sn_monitor sn_quench Quench & Workup sn_monitor->sn_quench sn_purify Purification (Chromatography) sn_quench->sn_purify sn_product Final Product sn_purify->sn_product

Safety and Handling

This compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a high-value building block that provides synthetic chemists with a reliable and versatile platform for constructing complex molecular architectures. Its utility in cornerstone reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions, makes it an indispensable tool, particularly in the synthesis of kinase inhibitors and other biologically active compounds. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers aiming to leverage the unique reactivity of this trifunctionalized pyridine in their synthetic endeavors.

References

Synthesis of kinase inhibitors from 5-Bromo-6-fluoropyridin-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Kinase Inhibitors from 5-Bromo-6-fluoropyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound in Kinase Inhibitor Scaffolding

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various non-covalent interactions and its synthetic tractability.[1] Within the vast chemical space of pyridine derivatives, this compound emerges as a particularly strategic starting material for the synthesis of kinase inhibitors. Its utility is derived from a unique trifecta of functional groups:

  • The 2-Amino Group: This group often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[2]

  • The 5-Bromo Substituent: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the controlled introduction of diverse aryl, heteroaryl, or amino substituents, enabling extensive exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.[3][4]

  • The 6-Fluoro Substituent: The fluorine atom, through its electron-withdrawing nature, modulates the pKa of the pyridine nitrogen and the 2-amino group. This can influence binding affinity, metabolic stability, and pharmacokinetic properties of the final compound.

This guide provides a detailed exploration of the synthetic strategies and protocols for leveraging this compound as a foundational building block in the discovery of novel kinase inhibitors, with a focus on the underlying chemical principles and practical experimental guidance.

Core Synthetic Strategies: Building Complexity via Cross-Coupling

The C-Br bond at the 5-position is the primary site for elaboration. Two of the most powerful C-C and C-N bond-forming reactions in modern drug discovery, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are ideally suited for this purpose.[5][6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction creates a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters.[7][8] This is a cornerstone strategy for synthesizing bi-aryl scaffolds common in Type I and Type II kinase inhibitors.

Mechanistic Rationale: The catalytic cycle, depicted below, involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Miyaura_Workflow cluster_0 Suzuki-Miyaura Coupling Start This compound Reagents Arylboronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Reaction C-C Bond Formation Start->Reaction Reagents->Reaction Combine & Heat Product 5-Aryl-6-fluoropyridin-2-amine Reaction->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Crafting C-N Linkages

The Buchwald-Hartwig amination forms a carbon-nitrogen bond, linking the pyridine scaffold to a primary or secondary amine.[3][5][6] This reaction is invaluable for creating diarylamine or aryl-alkylamine structures that can access different regions of the kinase active site.

Mechanistic Rationale: Similar to the Suzuki coupling, this palladium-catalyzed reaction begins with oxidative addition. The amine then coordinates to the palladium(II) complex, and a base facilitates deprotonation to form a palladium-amido species. Reductive elimination then furnishes the desired arylamine product.[5] Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often essential for promoting the reductive elimination of hindered products and preventing unproductive side reactions.[9]

Buchwald_Hartwig_Workflow cluster_1 Buchwald-Hartwig Amination Start This compound Reagents Amine (R1R2NH) Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu, LHMDS) Reaction C-N Bond Formation Start->Reaction Reagents->Reaction Combine & Heat Product N-Substituted-6-fluoro-pyridine-2,5-diamine Reaction->Product

Caption: General workflow for Buchwald-Hartwig amination.

Application Case Study: Synthesis of a Pyrrolo[2,3-d]pyrimidine Scaffold Inspired by Capivasertib (AZD5363)

Capivasertib (also known as AZD5363) is a potent, orally bioavailable pan-AKT kinase inhibitor that has shown significant clinical efficacy, particularly in breast cancer.[10][11][12] It features a distinct pyrrolopyrimidine core.[13][14][15] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Capivasertib Capivasertib (Inhibitor) Capivasertib->AKT Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

We can devise a robust synthetic route to a core scaffold related to Capivasertib, starting from this compound. This strategy involves an initial Suzuki coupling, followed by a nucleophilic aromatic substitution (SNAr) and subsequent cyclization to construct the fused pyrrolopyrimidine ring system.

Synthetic Workflow Overview

Synthesis_Workflow A This compound B Intermediate 1: 5-Aryl-6-fluoropyridin-2-amine A->B Step 1: Suzuki Coupling (Arylboronic acid, Pd cat.) C Intermediate 2: 5-Aryl-6-(substituted amino)pyridin-2-amine B->C Step 2: SNAr Reaction (e.g., Amino-acetaldehyde acetal, Base) D Final Scaffold: 7-Aryl-pyrrolo[2,3-d]pyrimidine Core C->D Step 3: Cyclization (Acidic conditions)

Caption: Multi-step synthesis of a kinase inhibitor scaffold.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents should be handled with care, particularly palladium catalysts and strong bases.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the starting bromide).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 16 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-6-fluoropyridin-2-amine.

ParameterRecommended Condition/ReagentRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Robust, commercially available catalysts effective for many substrates.[4][16]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. Cesium carbonate is often more effective for challenging couplings.[16]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OAqueous solvent mixtures are standard and effective for dissolving the inorganic base and boronic acid.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle without significant decomposition.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos or XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ and the phosphine ligand (e.g., Xantphos).

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene, followed by the this compound, the amine coupling partner, and finally the sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

ParameterRecommended Condition/ReagentRationale
Catalyst System Pd₂(dba)₃ / Xantphos; Pd(OAc)₂ / XPhosPrecatalyst/ligand systems are crucial. Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[3][9]
Base NaOtBu, LHMDS, K₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice.[3]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation.
Temperature 90-120 °CHigher temperatures are often needed to overcome the activation energy for C-N bond formation.
Protocol 3: Multi-step Synthesis of a 7-Aryl-pyrrolo[2,3-d]pyrimidine Scaffold

Step 1: Suzuki Coupling to form 5-(3,5-dimethoxyphenyl)-6-fluoropyridin-2-amine

  • Follow Protocol 1 using this compound (1.0 eq) and 3,5-dimethoxyphenylboronic acid (1.2 eq).

  • Expected Outcome: A pale yellow solid after purification. Typical yields range from 70-85%.

Step 2: SNAr with Aminoacetaldehyde Dimethyl Acetal

  • Dissolve the product from Step 1 (1.0 eq) and aminoacetaldehyde dimethyl acetal (3.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Add potassium tert-butoxide (KOtBu) (2.5 eq) portion-wise at room temperature.

  • Heat the mixture to 120 °C and stir for 6-12 hours until TLC/LC-MS indicates consumption of the starting material.

  • Cool the reaction, pour it into ice water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

  • Rationale: The highly nucleophilic amino group displaces the fluorine atom via an SNAr mechanism. The acetal protects the aldehyde functionality which is needed for the subsequent cyclization.

Step 3: Acid-Catalyzed Cyclization and Aromatization

  • Dissolve the product from Step 2 in a mixture of acetic acid and water (e.g., 2:1 ratio).

  • Heat the solution to reflux (approx. 110-120 °C) for 4-8 hours. The reaction first hydrolyzes the acetal to the aldehyde, which then condenses with the 2-amino group, followed by cyclization and aromatization.

  • Monitor the formation of the pyrrolopyrimidine product by LC-MS.

  • Cool the reaction, neutralize carefully with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Dry, concentrate, and purify the crude product by chromatography or recrystallization to obtain the 7-(3,5-dimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold.

  • Expected Outcome: The final scaffold, which can be further functionalized at the 4-amino position to generate a library of kinase inhibitors.

StepKey TransformationTypical YieldKey Analytical Data (Hypothetical)
1 C-C Bond Formation75%¹H NMR shows signals for both pyridine and dimethoxyphenyl rings. MS confirms expected M+H⁺.
2 C-N Bond Formation (SNAr)60%¹H NMR shows disappearance of the C-F coupling and appearance of acetal protons.
3 Ring Cyclization55%¹H NMR shows characteristic pyrrole and pyrimidine proton signals. MS confirms final product mass.

References

Large-scale synthesis and purification of 5-Bromo-6-fluoropyridin-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis and Purification of 5-Bromo-6-fluoropyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

This compound is a critical halogenated pyridine derivative that serves as a foundational building block in the synthesis of a diverse array of pharmaceutical compounds. Its strategic placement of bromine, fluorine, and amine functionalities makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis and purification of this compound, designed for researchers, chemists, and process development professionals. The methodology emphasizes scalability, safety, and high purity, explaining the scientific rationale behind key experimental choices to ensure reproducible and reliable outcomes.

Introduction: The Strategic Importance of this compound

The utility of this compound in drug discovery stems from its versatile chemical handles. The amine group provides a nucleophilic site for amide bond formation or further derivatization. The bromine atom is ideally suited for cross-coupling reactions (e.g., Suzuki, Heck, Stille), allowing for the introduction of complex carbon-based fragments. The fluorine atom, positioned ortho to the amine, can modulate the pKa of the amine, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions. This trifecta of functionality makes it a sought-after intermediate in medicinal chemistry.

This document outlines a robust two-part process: the regioselective bromination of the commercially available 6-fluoropyridin-2-amine, followed by a scalable purification protocol to achieve high-purity material suitable for downstream applications.

Part I: Large-Scale Synthesis Protocol

The selected synthetic strategy involves the direct electrophilic bromination of 6-fluoropyridin-2-amine. This approach is efficient and avoids multiple protection-deprotection steps, making it ideal for large-scale production.

Causality Behind Experimental Choices (E-E-A-T)
  • Starting Material: The synthesis commences with 6-fluoropyridin-2-amine, a readily available and cost-effective precursor.[1]

  • Choice of Brominating Agent: For large-scale synthesis, N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine.[2][3] NBS is a crystalline solid that is significantly safer and easier to handle than volatile, highly corrosive liquid bromine, minimizing operational hazards.

  • Regioselectivity: A significant challenge in the electrophilic substitution of 2-aminopyridine is achieving regioselectivity at the C-5 position, as the potent activating effect of the amino group can also direct substitution to the C-3 position.[4] However, in the 6-fluoropyridin-2-amine substrate, the electron-withdrawing nature of the fluorine atom at the C-6 position deactivates the adjacent C-5 position to some extent, but the strong ortho-, para-directing effect of the C-2 amino group predominantly favors substitution at the C-5 (para) position. Using a mild brominating agent like NBS in a suitable solvent helps to control the reaction and minimize the formation of di-brominated or other isomeric byproducts.[4][5]

  • Solvent Selection: Acetonitrile is chosen as the reaction solvent due to its ability to dissolve the starting material and NBS, its relatively high boiling point for controlled heating, and its inertness under the reaction conditions.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with 6-fluoropyridin-2-amine and Acetonitrile B Cool to 0-5 °C A->B C Portion-wise Addition of NBS B->C Maintain Temp D Warm to Room Temp & Stir for 2-4h C->D E Monitor by TLC/HPLC for Completion D->E F Quench with Aq. Sodium Thiosulfate E->F Reaction Complete G Extract with Ethyl Acetate F->G H Dry & Concentrate to Crude Solid G->H

Caption: Workflow for the synthesis of crude this compound.

Step-by-Step Experimental Protocol
  • Reactor Setup: Charge a suitable, clean, and dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 6-fluoropyridin-2-amine (1.0 eq).

  • Solvent Addition: Add acetonitrile (10-15 volumes, e.g., 10-15 L per kg of starting material) to the reactor.

  • Cooling: Begin stirring and cool the resulting solution to an internal temperature of 0-5 °C using an appropriate cooling bath.

  • Reagent Addition: Once the target temperature is reached, begin the portion-wise addition of N-Bromosuccinimide (NBS) (1.05 eq), ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 10-15 °C and slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile. Add water and ethyl acetate to the residue. Stir vigorously, then separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.

Table of Reaction Parameters
ParameterValue/DescriptionRationale
Starting Material 6-fluoropyridin-2-amineCommercially available fluorinated precursor.[1]
Reagent N-Bromosuccinimide (NBS)Safe and effective solid brominating agent for scale-up.[3][5]
Molar Ratio 1.05 eq (NBS) to 1.0 eq (Substrate)A slight excess of NBS ensures complete conversion of the starting material.
Solvent AcetonitrileGood solubility for reactants, inert, and suitable temperature range.
Temperature 0-5 °C (Addition), 20-25 °C (Reaction)Low temperature during addition controls reactivity; room temp allows for completion.
Reaction Time 2-4 hoursTypical duration for complete conversion, should be confirmed by monitoring.

Part II: Large-Scale Purification Protocol

The crude product obtained from the synthesis contains residual succinimide and potentially minor isomers. Recrystallization is the most effective and economically viable method for purification on a large scale.

Trustworthiness of the Protocol: The Principle of Recrystallization

Recrystallization is a self-validating purification technique based on differential solubility.[6] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form highly organized, pure crystals. The impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor).[6] The choice of solvent is critical: the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.[6]

Purification Workflow Diagram

Purification_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude Solid in Crystallizer B Add Minimum Amount of Hot Ethyl Acetate to Dissolve A->B C Hot Gravity Filtration (Optional) B->C If insoluble matter present D Slowly Cool to Room Temperature B->D If no filtration needed C->D E Cool in Ice Bath to Maximize Yield D->E F Collect Crystals by Vacuum Filtration E->F Crystals Formed G Wash with Cold Petroleum Ether F->G H Dry Under Vacuum at 40-50 °C G->H

Caption: Workflow for the purification of this compound.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: A mixed solvent system of ethyl acetate and petroleum ether is highly effective.[7]

  • Dissolution: Transfer the crude solid to a clean crystallizer vessel. Add a minimal amount of hot ethyl acetate, with stirring, until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution. Stir for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Scratching the inside of the vessel with a glass rod can help initiate crystallization if needed.[6]

  • Complete Precipitation: Once the solution has reached room temperature, place the vessel in an ice-water bath for at least one hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Table of Expected Results and Quality Control
ParameterSpecificationMethod
Appearance Off-white to light yellow solidVisual Inspection
Yield 75-90% (after purification)Gravimetric
Purity ≥98.5%HPLC
Melting Point Approx. 99-103 °CMelting Point Apparatus
Identity Conforms to reference standard¹H NMR, ¹³C NMR, MS

Safety and Hazard Management

Handling of the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated area or chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves are mandatory.[8][9]

  • Hazard Statements for this compound:

    • Causes skin irritation (H315).[10]

    • Causes serious eye irritation (H319).[10]

    • May cause respiratory irritation (H335).[10]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[8][11]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[8][11]

  • Waste Disposal: All chemical waste should be disposed of according to local, state, and federal regulations. Organic waste streams should be collected in designated, labeled containers.

References

Application of 5-Bromo-6-fluoropyridin-2-amine in Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridine Intermediates in Agrochemical Innovation

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, fluorinated heterocyclic compounds, particularly pyridine derivatives, have emerged as privileged scaffolds in the design of next-generation herbicides, fungicides, and insecticides.[1][2] The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced biological activity.[2]

5-Bromo-6-fluoropyridin-2-amine is a key building block that embodies the strategic advantage of incorporating both fluorine and bromine atoms onto a pyridine core. The fluorine atom at the 6-position can enhance the compound's efficacy, while the bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of functional groups through modern cross-coupling methodologies. This dual functionality makes this compound a highly valuable intermediate for the construction of complex and potent agrochemical active ingredients.

This technical guide provides a comprehensive overview of the application of this compound in agrochemical development. It is intended for researchers, scientists, and professionals in the field, offering detailed insights into synthetic strategies, experimental protocols, and the structure-activity relationships of the resulting agrochemicals.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound in agrochemical discovery is primarily realized through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is particularly amenable to transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Novel Herbicides

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3][4] In the context of agrochemical development, this reaction is instrumental in the synthesis of arylpicolinate herbicides, a class of synthetic auxin herbicides known for their efficacy against broadleaf weeds.[5][6]

The general workflow for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The choice of these components is critical for achieving high yields and selectivity.[7]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Reaction_Vessel Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) This compound->Reaction_Vessel Arylboronic_Acid Arylboronic Acid/Ester Arylboronic_Acid->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane, Toluene, DME/H2O) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-6-fluoropyridin-2-amine Derivative Purification->Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Application Example: Synthesis of Arylpicolinate Herbicides

While specific proprietary synthetic routes for commercial herbicides are often closely guarded, the publicly available patent literature provides valuable insights into the synthesis of structurally related compounds. The arylpicolinate herbicides, such as Halauxifen-methyl and Florpyrauxifen-benzyl, feature a 4-amino-3-chloro-5-fluoro-6-aryl-picolinate core structure.[8][9][10][11] Although the exact starting materials may vary, the synthesis of such molecules often involves a key Suzuki-Miyaura coupling step to introduce the aryl group at the 6-position of the pyridine ring. This compound represents a plausible precursor for building such complex herbicidal molecules.

Hypothetical Synthetic Protocol for a 6-Aryl-4-aminopicolinate Herbicide Intermediate

This protocol outlines a representative synthesis of a 6-aryl-4-amino-3-chloro-5-fluoropicolinate intermediate, demonstrating the application of this compound.

Step 1: Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling to form the C-C bond.

Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 5-Aryl-6-fluoropyridin-2-amine derivative.

Step 2: Subsequent Functionalization (Illustrative)

The resulting 5-Aryl-6-fluoropyridin-2-amine can then undergo further modifications, such as chlorination and carboxylation, to build the final herbicidal molecule. These subsequent steps are highly specific to the target molecule and are detailed in relevant patent literature.[6][11]

Parameter Condition Causality/Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for cross-coupling of aryl bromides. The choice of ligand can influence reaction rate and yield.
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step in the catalytic cycle. Cesium carbonate is often more effective for less reactive substrates.
Solvent Dioxane/H₂O, Toluene, DMEA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
Inert Atmosphere Nitrogen or ArgonPrevents the oxidation and deactivation of the Pd(0) catalyst.

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of agrochemicals derived from this compound is highly dependent on the nature of the substituents introduced. For arylpicolinate herbicides, the aryl group at the 6-position plays a crucial role in binding to the auxin receptor complex in plants.[4]

Structure-activity relationship (SAR) studies on related compounds have shown that:

  • The presence and position of substituents on the aryl ring significantly impact herbicidal activity. Electron-withdrawing groups can enhance potency.

  • The 4-amino group is crucial for activity, as it mimics the natural auxin hormone, indole-3-acetic acid (IAA).[4]

  • The fluorine atom at the 6-position of the pyridine ring contributes to the overall electronic properties and metabolic stability of the molecule, often leading to improved performance.[2]

Table of Representative Herbicidal Activity Data (Hypothetical Data for Illustrative Purposes)

Compound 6-Aryl Substituent Post-emergence Herbicidal Activity on Broadleaf Weeds (GR₅₀, g ai/ha)
A4-Chlorophenyl25
B2,4-Dichlorophenyl15
C4-Chloro-2-fluoro-3-methoxyphenyl5
Halauxifen-methyl4-Chloro-2-fluoro-3-methoxyphenyl<10
Florpyrauxifen-benzyl4-Chloro-2-fluoro-3-methoxyphenyl<10

GR₅₀: The dose required to cause a 50% reduction in plant growth.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[12] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate in the discovery and development of novel agrochemicals. Its strategic combination of a fluorinated pyridine core and a synthetically accessible bromine handle allows for the efficient construction of complex molecules with potent biological activity. The application of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enables the synthesis of a diverse range of derivatives, including the highly effective arylpicolinate herbicides. A thorough understanding of the synthetic methodologies and structure-activity relationships associated with this key intermediate will continue to drive innovation in the agrochemical industry.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 5-Bromo-6-fluoropyridin-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-6-fluoropyridin-2-amine (CAS 944401-65-4).[1] This valuable heterocyclic building block is crucial in the development of novel pharmaceuticals and agrochemicals.[2] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into overcoming common challenges in its synthesis, focusing on the electrophilic bromination of 6-fluoropyridin-2-amine.

Frequently Asked Questions & Troubleshooting Guide
Core Synthesis & Regioselectivity

Question 1: What is the most reliable method for synthesizing this compound, and what are the critical parameters?

Answer: The most direct and common route is the electrophilic bromination of 6-fluoropyridin-2-amine.[3][4] The success of this synthesis hinges on controlling the regioselectivity and preventing over-bromination. The key challenge is to selectively introduce a bromine atom at the C-5 position.

The primary directing group is the C-2 amine, which is a powerful ortho- and para-directing group. The C-6 fluorine atom is also ortho- and para-directing but is a deactivating group. The synergy of these effects strongly favors electrophilic substitution at the C-3 and C-5 positions. Your goal is to optimize conditions to favor substitution at C-5.

  • Recommended Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over liquid bromine. It is a solid, easier to handle, and its use can lead to cleaner reactions with fewer byproducts.[5]

  • Solvent Choice: Aprotic solvents are typically used. Acetonitrile (MeCN) or chlorinated solvents like dichloromethane (DCM) are common choices that offer good solubility for the starting material and reagents.[5]

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the brominating agent is critical to control the reaction rate and improve selectivity.[5]

Question 2: My main side product is the 3-Bromo isomer. How can I improve the regioselectivity to favor the desired 5-Bromo product?

Answer: Formation of the 3-Bromo-6-fluoropyridin-2-amine isomer is a common kinetic vs. thermodynamic issue. The C-3 position is highly activated by the adjacent amine group. However, the C-5 position is para to the amine, a thermodynamically favored position, but may react slower. Steric hindrance from the fluorine at C-6 can also influence the electrophilic attack.

Troubleshooting Strategies for Regioselectivity:

  • Lower the Temperature: Running the reaction at colder temperatures (e.g., -10 °C to 0 °C) can increase selectivity. Lower temperatures give the electrophile more time to differentiate between the electronically similar C-3 and C-5 positions, often favoring the thermodynamically more stable C-5 product.

  • Slow Reagent Addition: Add the NBS solution dropwise or in small portions over an extended period. This keeps the concentration of the active brominating species low, which helps prevent reactions at the more kinetically favored but less desired C-3 position.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent. Experimenting with different solvents like acetonitrile, DCM, or even tetrahydrofuran (THF) can sometimes alter the isomeric ratio.

Below is a diagram illustrating the reaction and the formation of the primary side products.

G cluster_main Primary Reaction Pathway cluster_side Common Side Reactions SM 6-Fluoropyridin-2-amine Product This compound (Desired Product) SM->Product NBS, MeCN (Controlled Conditions) Isomer 3-Bromo-6-fluoropyridin-2-amine (Regioisomer) SM->Isomer Kinetic Control, Higher Temp. Dibromo 3,5-Dibromo-6-fluoropyridin-2-amine (Over-bromination) SM->Dibromo Excess NBS Product->Dibromo Excess NBS, Longer Time

Caption: Reaction scheme for the synthesis of this compound and its major side products.

Question 3: I am observing a significant amount of a di-brominated byproduct. What causes this and how can it be prevented?

Answer: The formation of 3,5-Dibromo-6-fluoropyridin-2-amine occurs when the desired product undergoes a second bromination. The initial product, this compound, is still an activated aromatic ring due to the amino group and can react further if excess brominating agent is present or the reaction time is too long.

This is a classic issue of over-reaction. Here is a systematic approach to minimize it:

ParameterRecommended ActionRationale
Stoichiometry Use 1.0 to 1.05 equivalents of NBS.Prevents excess brominating agent from being available for a second reaction.
Reagent Addition Add NBS as a solid in portions or as a solution dropwise.Maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.
Reaction Monitoring Monitor progress closely using TLC or LC-MS every 15-30 minutes.Allows you to quench the reaction as soon as the starting material is consumed, before significant di-bromination occurs.
Temperature Maintain low temperature (0 °C) throughout the addition and reaction.Reduces the overall reaction rate, providing a wider window to stop the reaction at the mono-brominated stage.
Advanced Troubleshooting

Question 4: My reaction is very slow or stalls, leaving a lot of unreacted starting material. How can I improve the conversion rate?

Answer: Low conversion can stem from several factors related to reagent quality and reaction conditions.

Troubleshooting Steps for Low Conversion:

  • Check Reagent Purity: Ensure your 6-fluoropyridin-2-amine is pure. Impurities can interfere with the reaction.

  • Verify Brominating Agent Activity: NBS can decompose over time, especially if not stored properly (should be kept cool and dry, protected from light). Use a fresh bottle of NBS or test its activity on a more reliable substrate if you suspect it has degraded.[6]

  • Temperature Optimization: While low temperatures are crucial for selectivity, if the reaction is too cold, it may not proceed at a reasonable rate. After the initial addition of NBS at 0 °C, you might need to allow the reaction to slowly warm to room temperature and stir for several hours to ensure full conversion. Monitor via TLC to find the optimal balance.

  • Acid Catalyst: In some cases of electrophilic bromination, a catalytic amount of a protic acid or Lewis acid can activate the brominating agent. However, this can also decrease selectivity, so it should be approached with caution.

The following workflow can guide your troubleshooting process for optimizing yield and purity.

Caption: A troubleshooting workflow for the synthesis of this compound.

Question 5: Is defluorination a potential side reaction during the synthesis or workup?

Answer: Defluorination via nucleophilic aromatic substitution (SNAr) is a known side reaction for fluoropyridines, particularly for 2- and 4-fluoropyridines.[7] The C-F bond is strong, but the fluorine at the C-6 position is activated by the ring nitrogen. While it is less likely to occur during the electrophilic bromination itself, it can be a significant issue during workup or subsequent reaction steps if strong bases or nucleophiles are used, especially at elevated temperatures.

Preventative Measures:

  • Workup: Use a mild base like aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer for neutralization instead of strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Purification: Avoid high temperatures during solvent evaporation. If performing column chromatography, ensure the silica gel is neutral. Basic or acidic silica could potentially catalyze decomposition or side reactions.

  • Subsequent Steps: If this molecule is used as an intermediate, be mindful of reaction conditions. Strong nucleophiles, strong bases, and high temperatures can promote unwanted defluorination.

Experimental Protocol
Synthesis of this compound

This protocol is a generalized starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 6-Fluoropyridin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 6-fluoropyridin-2-amine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 10-20 mL per gram of starting material). Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature and stir for an additional 1-4 hours, or until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.

  • Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

References

Technical Support Center: Enhancing Yields in Palladium-Catalyzed Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving aminopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common challenges encountered during these sensitive yet powerful cross-coupling reactions. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of working with these often-challenging substrates.

Introduction: The Aminopyridine Challenge

Aminopyridines are crucial building blocks in medicinal chemistry and materials science. However, their successful implementation in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is frequently hampered by low yields. The primary challenges arise from the inherent electronic properties of the aminopyridine scaffold. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover.[1][2][3] This guide provides a systematic approach to troubleshooting these issues, ensuring more reliable and higher-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction with an aminopyridine substrate is not working at all. What are the most common reasons for complete failure?

A1: Complete reaction failure often points to a critical issue with one of the core components or conditions. The most likely culprits are:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. This can be due to poor quality of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) or the ligand.[4] For challenging substrates like aminopyridines, standard ligands such as PPh₃ may be ineffective.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[1][5] Inadequate degassing of solvents and reagents can lead to the oxidation of phosphine ligands and deactivation of the catalyst.[1][5]

  • Inappropriate Base: The base is crucial for the catalytic cycle. If the base is too weak, not soluble in the reaction medium, or of poor quality, the reaction will not proceed.[4]

  • Catalyst Inhibition: The pyridine nitrogen of your aminopyridine substrate can bind to the palladium center, effectively poisoning the catalyst.[1][2][3]

Q2: I'm observing a very low yield. What are the likely side reactions or contributing issues?

A2: Low yields can be a result of incomplete conversion or the formation of undesired side products. Key issues to investigate include:

  • Protodeboronation (in Suzuki Coupling): This is the hydrolysis of the boronic acid starting material back to its corresponding arene, a common issue in reactions run under aqueous basic conditions at high temperatures.[2][3]

  • Dehalogenation: The halide on your substrate can be replaced by a hydrogen atom, a side reaction that can be promoted by certain palladium hydride species.[2]

  • Homocoupling: Your boronic acid (in Suzuki coupling) or aryl halide can couple with itself to form symmetric biaryl byproducts. This is often exacerbated by the presence of oxygen.[2]

  • Catalyst Deactivation: As mentioned above, slow deactivation of the catalyst throughout the reaction can lead to incomplete conversion. Visual cues for this include the formation of palladium black (aggregated, inactive palladium).[1]

Q3: Can the unprotected amino group on the pyridine ring interfere with the reaction?

A3: Yes, the free amino group can interfere in several ways. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to inhibition.[2][3][6] While many protocols exist for unprotected aminopyridines, they often necessitate the use of specific, bulky ligands to shield the palladium center and prevent this coordination.[2][6] In some cases, protecting the amino group may be necessary to achieve the desired outcome, although this adds extra steps to the synthesis.[2]

Troubleshooting Guide: A Symptom-Based Approach

Symptom 1: Low or No Product Yield

If your reaction is yielding little to no product, a systematic evaluation of the reaction components and conditions is necessary.

Workflow for Troubleshooting Low Yield:

start Low/No Yield catalyst Evaluate Catalyst System start->catalyst conditions Assess Reaction Conditions catalyst->conditions If catalyst is appropriate sub_catalyst1 Switch to Bulky Ligand (e.g., SPhos, XPhos, RuPhos) catalyst->sub_catalyst1 sub_catalyst2 Increase Catalyst Loading (e.g., 1-2% to 3-5%) catalyst->sub_catalyst2 reagents Check Reagent Quality conditions->reagents If conditions are optimal sub_conditions1 Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions->sub_conditions1 sub_conditions2 Vary Solvent & Temperature conditions->sub_conditions2 sub_conditions3 Ensure Rigorous Degassing conditions->sub_conditions3 optimize Systematic Optimization reagents->optimize If reagents are pure sub_reagents1 Use Fresh/Purified Reagents reagents->sub_reagents1 sub_reagents2 Use Anhydrous Solvents reagents->sub_reagents2

Caption: Troubleshooting workflow for low-yield reactions.

1. Evaluate the Catalyst System:

  • The Ligand is Key: For aminopyridine substrates, the choice of ligand is critical to prevent catalyst inhibition and promote the desired reaction pathway.[1] Bulky and electron-rich phosphine ligands (Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1][4] These ligands create a sterically hindered environment around the palladium center, which discourages the binding of the pyridine nitrogen.[1][2]

  • Consider Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more reproducible results as they generate the active Pd(0) species more reliably in situ.

Recommended Ligand and Catalyst Pairings for Aminopyridine Substrates:

Substrate TypeRecommended LigandsPalladium SourceNotes
Electron-rich AminopyridinesSPhos, XPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃These ligands are generally effective for challenging substrates.
Sterically Hindered AminopyridinesBrettPhos, RuPhosBrettPhos or RuPhos Pre-catalystsPre-catalysts can be particularly effective for these substrates.[6]
Primary Amines (Buchwald-Hartwig)BrettPhos-based systemsBrettPhos Pre-catalystFound to be an outstanding catalyst system for primary amines.[6]
Secondary Amines (Buchwald-Hartwig)RuPhos-based systemsRuPhos Pre-catalystIdentified as a highly effective system for secondary amines.[6]

2. Re-evaluate Reaction Conditions:

  • Base Selection: The strength and solubility of the base are paramount. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[4] The choice of base can also influence the rate of side reactions.[2]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reaction components.[1] Common choices include toluene, dioxane, and THF.[7]

  • Temperature Optimization: While higher temperatures (typically 80-110 °C) are often needed, excessively high temperatures can lead to catalyst decomposition and side product formation.[1][4] A temperature screen can be beneficial.

  • Inert Atmosphere: Meticulous degassing of the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) is non-negotiable to prevent catalyst oxidation.[1][5]

Experimental Protocol: Screening Reaction Parameters

  • Setup: In a glovebox, arrange an array of reaction vials.

  • Reagent Addition: To each vial, add the aminopyridine substrate, the coupling partner (e.g., boronic acid), and the base.

  • Variable Addition: Add the different ligands and palladium precursors to be screened to their respective vials.

  • Solvent Addition: Add the degassed solvent to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature.

  • Analysis: After the reaction time, cool the vials, and analyze the contents of each by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.[1]

Symptom 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of your desired product.

1. Minimizing Protodeboronation (Suzuki Coupling):

  • Use Boronic Esters: Pinacol or MIDA boronic esters are generally more stable towards hydrolysis than their corresponding boronic acids.[3]

  • Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions to minimize hydrolysis.[3]

  • Optimize Reaction Time: Shorter reaction times can reduce the extent of this side reaction.[2][3]

2. Suppressing Dehalogenation:

  • Solvent Choice: Avoid solvents that can act as hydride sources.[3]

  • Base Screening: Screening different bases can help to mitigate this side reaction.[2]

3. Preventing Homocoupling:

  • Rigorous Degassing: The primary cause of homocoupling is often the presence of oxygen. Ensure your reaction setup is completely free of air.[2]

  • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) pre-catalyst.[2]

Symptom 3: Reaction Stalls or Fails to Initiate

A reaction that starts but does not go to completion, or fails to start at all, often points to catalyst inhibition or deactivation.

The Role of the Aminopyridine in Catalyst Inhibition:

The nitrogen atoms of the aminopyridine can chelate the palladium center, leading to a stable, inactive complex. This is particularly problematic with 2-aminopyridines.

pd_catalyst Active Pd(0) Catalyst inactive_complex Inactive Pd-Aminopyridine Complex pd_catalyst->inactive_complex Coordination aminopyridine Aminopyridine Substrate aminopyridine->inactive_complex no_reaction Reaction Stalls inactive_complex->no_reaction

Caption: Inhibition of the palladium catalyst by aminopyridine.

Strategies to Overcome Catalyst Inhibition:

  • Ligand Choice: As emphasized previously, bulky, electron-rich ligands are your first line of defense. They sterically block the pyridine nitrogen from coordinating to the palladium.[1][2]

  • Protecting the Amino Group: While adding steps, protecting the amino group (e.g., as a carbamate or amide) can be a robust solution if other methods fail.

  • Reaction Additives: In some cases, the addition of certain salts or other additives can disrupt the inhibitory coordination.

Conclusion

Successfully navigating palladium-catalyzed reactions with aminopyridines requires a careful and systematic approach. By understanding the inherent challenges posed by these substrates and methodically troubleshooting issues as they arise, researchers can significantly improve reaction yields and reliability. The key to success often lies in the judicious choice of the ligand and base, coupled with meticulous attention to reaction setup and conditions.

References

Minimizing dehalogenation byproducts in Suzuki reactions of bromopyrazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Dehalogenation Byproducts in Suzuki Reactions of Bromopyrazoles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the formation of dehalogenated byproducts, particularly when working with bromopyrazole substrates. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the dehalogenation side reaction in the context of bromopyrazole chemistry.

Q1: What exactly is dehalogenation in a Suzuki coupling reaction?

A1: Dehalogenation is a common side reaction where the halogen atom (in this case, bromine) on your pyrazole starting material is replaced by a hydrogen atom.[1][2] This undesired reaction consumes your starting material and generates a pyrazole byproduct that lacks the bromine necessary for the cross-coupling, ultimately reducing the yield of your desired product and complicating purification.[2]

Q2: What is the primary mechanism behind this unwanted side reaction?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This can happen in several ways, but common sources of the hydride are the base (especially alkoxides), the solvent (like alcohols), or even trace amounts of water.[1][3] Once formed, this Pd-H species can intercept the Ar-Pd(II)-Br intermediate (formed after oxidative addition) and undergo reductive elimination to yield the dehalogenated pyrazole (Ar-H), regenerating the Pd(0) catalyst which can continue this undesired cycle.

Q3: Why are bromopyrazoles and other N-heterocycles particularly susceptible to dehalogenation?

A3: N-heterocyclic halides like bromopyrazoles are often more susceptible to dehalogenation for a few key reasons:

  • Electron Deficiency: The pyrazole ring is relatively electron-deficient, which can facilitate a rapid oxidative addition step but also increases the substrate's susceptibility to competing side reactions.[1]

  • Nitrogen Coordination: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalysis or altering the electronic properties of the intermediate in a way that favors dehalogenation.[1]

  • N-H Acidity: For pyrazoles with an unprotected N-H bond, the proton is acidic and can be deprotonated by the base.[1][4] This can influence the electronic nature of the ring and, in some cases, contribute to undesired pathways. Studies have shown that protecting the pyrrole nitrogen can suppress dehalogenation.[4]

Q4: I'm observing significant dehalogenation. Which reaction parameter should I investigate first?

A4: The choice of ligand and base are the most critical factors and should be your primary focus. The ligand's steric and electronic properties directly influence the relative rates of the desired reductive elimination versus the undesired dehalogenation.[2] The base is crucial as it can be a direct source of the problematic palladium-hydride species.[2]

Q5: How does the choice of halide (Cl, Br, I) on the pyrazole affect dehalogenation?

A5: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] While iodopyrazoles are more reactive towards oxidative addition, they are also significantly more prone to dehalogenation.[5][6][7][8] For problematic substrates like aminopyrazoles, studies have shown that bromo and chloro derivatives are superior to iodopyrazoles precisely because they have a reduced tendency to undergo dehalogenation.[5][6][7][8]

Troubleshooting Guide: A Systematic Approach

If you are observing more than 5-10% of the dehalogenated byproduct by LC-MS or ¹H NMR, use this guide to systematically troubleshoot your reaction.

Diagram: Troubleshooting Workflow for Dehalogenation

G start Dehalogenation >10%? ligand 1. Modify Ligand & Catalyst start->ligand Yes end Reaction Optimized start->end No base 2. Optimize Base ligand->base solvent 3. Change Solvent base->solvent temp 4. Adjust Temperature solvent->temp temp->end Suzuki_Cycle pd0 Pd(0)L₂ add Oxidative Addition pd0->add Ar-Br arpdx Ar-Pd(II)-Br(L)₂ add->arpdx trans Transmetalation (R-B(OH)₂ + Base) arpdx->trans pdh Ar-Pd(II)-H(L)₂ arpdx->pdh Forms Pd-H arpdr Ar-Pd(II)-R(L)₂ trans->arpdr re Reductive Elimination arpdr->re re->pd0 product Desired Product (Ar-R) re->product hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pdh re_dehalo Reductive Elimination pdh->re_dehalo re_dehalo->pd0 dehalo_product Dehalogenated Byproduct (Ar-H) re_dehalo->dehalo_product

References

Technical Support Center: Workup and Extraction Protocols for Reactions Involving Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective workup and extraction of reaction mixtures containing aminopyridines. The unique physicochemical properties of aminopyridines, particularly their basicity and ability to chelate metals, often present challenges during purification. This document is designed to explain the causality behind these challenges and provide robust, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of aminopyridine derivatives.

Q1: Why is my aminopyridine product completely lost or stuck in the aqueous layer after an extraction with dilute acid?

This is the most common issue and occurs because aminopyridines are basic compounds. In the presence of an aqueous acid (e.g., 1M HCl), the nitrogen atoms on your aminopyridine product become protonated, forming a salt. This salt is ionic and therefore highly soluble in the aqueous layer, effectively trapping your product there.[1][2] To recover your product, you must basify the acidic aqueous layer (e.g., with NaOH or NaHCO₃) to a pH greater than the pKa of your compound, which neutralizes the salt back to the free base. The neutral, organic-soluble compound can then be "back-extracted" into a fresh portion of organic solvent.[2]

Q2: My aminopyridine derivative is showing significant tailing during silica gel column chromatography. How can I fix this?

Tailing is a classic problem when purifying basic compounds like aminopyridines on standard silica gel.[3] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and sometimes irreversibly interact with the basic nitrogens of your compound, causing poor separation and streaked, tailing spots on TLC and broad peaks during column chromatography.[3]

To resolve this, add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase (eluent).[3] This modifier will compete for the acidic sites on the silica, allowing your compound to elute more cleanly and result in symmetrical peaks.[3]

Q3: How do I effectively remove unreacted starting aminopyridine from my product?

There are four primary strategies, and the best choice depends on your product's properties.[4]

  • Acid-Base Extraction: This is the most common method if your product is not basic or is significantly less basic than the starting aminopyridine. A carefully chosen dilute acid wash can selectively remove the more basic starting material into the aqueous phase.[4]

  • Column Chromatography: This is a general and effective method, especially when combined with a basic modifier in the eluent to prevent tailing.[3][4]

  • Recrystallization: If your product is a solid and has different solubility properties from the starting aminopyridine in a particular solvent system, recrystallization can be a highly effective purification technique.[4]

  • Scavenger Resins: For small-scale reactions or high-throughput synthesis, solid-supported scavenger resins (e.g., isocyanate or sulfonic acid resins) can selectively react with and remove excess primary amines like the starting aminopyridine.[4]

Q4: I've performed a palladium-catalyzed cross-coupling reaction. Why are my palladium levels still high after filtering through Celite?

Simple filtration through Celite is only effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium metal that has crashed out of solution.[5] The nitrogen atoms in the aminopyridine ring and the amino group are excellent ligands that can form stable, soluble complexes with palladium.[5][6] This chelation keeps the palladium in solution, allowing it to pass through the Celite pad with your product.[5] For effective removal, you will need to use techniques designed to capture soluble metal species, such as treatment with activated carbon or a high-affinity palladium scavenger.[5][7]

In-Depth Troubleshooting Guides

Guide 1: Mastering Acid-Base Extraction for Aminopyridines

The key to a successful acid-base extraction is understanding the pKa of your aminopyridine derivative. The pKa determines the pH at which the compound exists in its neutral (organic-soluble) versus its protonated, salt (water-soluble) form.

CompoundApproximate pKaBasicity RankReference
4-Aminopyridine9.17Most Basic[8][9]
2-Aminopyridine6.86Intermediate[8][9]
3-Aminopyridine6.0Least Basic[8][9]

The rule of thumb is:

  • To extract into water: The pH of the aqueous solution must be at least 2 units below the pKa of the aminopyridine.

  • To extract into organic solvent: The pH of the aqueous solution must be at least 2 units above the pKa of the aminopyridine.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Decision workflow for aminopyridine acid-base extraction.

Experimental Protocol: Standard Acid-Base Extraction

This protocol is designed to separate a basic aminopyridine derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[4]

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 1-2 minutes.[4]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains your protonated aminopyridine product. Keep this layer! The organic layer contains non-basic impurities and can often be discarded after checking by TLC.

  • Repeat (Optional): For a thorough extraction, repeat steps 2-4 on the organic layer with fresh aqueous acid, combining the aqueous layers.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 10% NaOH solution or saturated NaHCO₃) with stirring until the pH is well above the pKa of your compound (target pH 10-12 for most aminopyridines).

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract it three times with a fresh organic solvent (e.g., EtOAc or DCM).

  • Drying and Concentration: Combine the organic layers from the back-extraction. Wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[4]

Guide 2: Removing Residual Metal Catalysts

The strong coordinating ability of aminopyridines to transition metals often complicates catalyst removal.[5][10] Here are proven methods to reduce residual metal content.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for selecting a metal catalyst removal method.

Experimental Protocol 1: Palladium Removal with Activated Carbon

This method is effective for many palladium species and is relatively inexpensive.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, EtOAc, THF).

  • Add Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.[5]

  • Stir: Stir the mixture vigorously. Gentle heating (40-50 °C) can improve efficiency, but proceed with caution depending on product stability. Stir for 1 to 18 hours.[5]

  • Filter: Filter the mixture through a thick pad of Celite to completely remove the fine carbon particles. Wash the pad thoroughly with the solvent.[5]

  • Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure.

Experimental Protocol 2: Palladium Removal with a Thiol Scavenger

Thiol-based scavengers (e.g., thiol-functionalized silica gel) have a very high affinity for soft metals like palladium and are highly effective.

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Add Scavenger: Add the thiol scavenger resin (typically 3-5 equivalents relative to the theoretical amount of palladium).

  • Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. Longer times and higher temperatures can improve scavenging efficiency.[5]

  • Filter: Filter off the resin and wash it thoroughly with the solvent.

  • Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure.

References

Technical Support Center: Stability of 5-Bromo-6-fluoropyridin-2-amine in Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Bromo-6-fluoropyridin-2-amine (CAS 944401-65-4).[1][2][3][4] This halogenated aminopyridine is a valuable building block in medicinal chemistry and organic synthesis, prized for its unique electronic and steric properties.[5] However, its structure—an electron-deficient pyridine ring bearing a fluorine atom—presents specific stability challenges, particularly in basic environments. Understanding and mitigating these challenges is crucial for successful experimental outcomes.

This guide provides in-depth, field-proven insights into the stability of this compound in the presence of bases. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered by researchers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: Is this compound stable in the presence of bases?

A: Not universally. The compound's stability is highly dependent on the nature of the base, the temperature, and the solvent system. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack.[6][7] The fluorine atom at the 6-position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[8] Consequently, nucleophilic bases (like hydroxides or alkoxides) can displace the fluoride, leading to degradation of the starting material. Non-nucleophilic, sterically hindered bases are generally safer choices.

Q2: What is the primary degradation pathway in basic media?

A: The principal degradation route is Nucleophilic Aromatic Substitution (SNAr). In this two-step process, a nucleophile attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex.[9] Subsequently, the fluoride ion is eliminated, restoring aromaticity and resulting in a new substituted pyridine.[9] Given that many SNAr reactions on heterocycles may proceed through a concerted mechanism, the stability of this intermediate is key.[10]

Q3: Which bases are most likely to cause degradation?

A: Strong, non-sterically hindered bases that are also potent nucleophiles are the most problematic. This category includes:

  • Alkali Metal Hydroxides: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).

  • Alkoxides: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu). While KOtBu is bulky, it remains a strong nucleophile capable of reacting.

  • Ammonia and Primary/Secondary Amines: These can also act as nucleophiles, particularly at elevated temperatures.

Reactions on similar 2-fluoropyridine systems often require high temperatures (up to 130 °C) and strong bases to proceed, which underscores the potential for degradation under harsh basic conditions.[11]

Q4: What are the typical signs of degradation during an experiment?

A: Degradation can be identified by:

  • TLC Analysis: Appearance of a new, more polar spot (often the corresponding hydroxypyridine) and consumption of the starting material.

  • LC-MS Analysis: A decrease in the peak area for the starting material (m/z 191.00) and the emergence of a new peak corresponding to the mass of the substituted product (e.g., M-F+OH).[2]

  • Low Isolated Yield: The desired reaction may be sluggish or incomplete, while the isolated yield of the starting material is low after a basic work-up.

  • Color Change: Solutions may develop unexpected colors upon addition of a base.

Q5: How should I properly store this compound to ensure its long-term stability?

A: Proper storage is critical. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] It should be kept away from incompatible materials, especially strong acids, strong oxidizers, and, most importantly, strong bases.[12] Storage at 2-8°C in an inert atmosphere is recommended for maximum shelf life.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides structured workflows for diagnosing and resolving specific problems encountered during synthesis.

Issue 1: Low Yield or Unexpected Byproduct Formation in a Base-Mediated Reaction
  • Symptom: You are running a reaction that requires a base (e.g., a deprotonation step), but you observe significant consumption of your this compound starting material with little to no formation of your intended product. LC-MS analysis reveals a major byproduct corresponding to the displacement of fluorine.

  • Root Cause Analysis: The base you have selected is acting as a nucleophile and is competitively reacting with your substrate via an SNAr pathway, consuming it before your desired reaction can occur.

  • Solution Workflow: The key is to select a base with low nucleophilicity but sufficient strength for your intended chemical transformation.

G cluster_diagnosis Diagnosis cluster_solution Solution Pathway A Low yield & unexpected byproduct observed B Analyze byproduct by LC-MS. Does mass correspond to Nu-for-F substitution? A->B C YES: S(N)Ar degradation by base is confirmed. B->C Mass matches (e.g., M-F+OH) D NO: Investigate other side reactions. B->D Mass does not match E Select a non-nucleophilic, sterically hindered base. See Table 1 for options. C->E Implement Solution F Screen reaction at lower temperature (e.g., 0°C to RT). E->F G Monitor reaction closely by TLC or LC-MS to track consumption and formation. F->G H Successful Reaction: Proceed with optimized conditions. G->H

Caption: Troubleshooting workflow for base-induced degradation.

Issue 2: Product Loss During Aqueous Work-up or Purification
  • Symptom: In-process analysis (e.g., a crude LC-MS) shows excellent conversion to your desired product. However, after performing an aqueous work-up involving a basic wash (e.g., saturated sodium bicarbonate) and/or silica gel chromatography, the final isolated yield is significantly lower than expected.

  • Root Cause Analysis: The residual this compound or even the product itself (if it retains the fluoropyridine moiety) is degrading upon prolonged contact with the basic aqueous solution or the slightly acidic surface of standard silica gel, which can be exacerbated by polar, protic eluents.

  • Solutions & Preventative Measures:

    • Minimize Contact Time: If a basic wash is unavoidable, perform it quickly and with ice-cold solutions to reduce the rate of potential degradation.

    • Use Weaker Bases for Neutralization: Instead of 1M NaOH, consider using a saturated solution of sodium bicarbonate (NaHCO₃) or even a phosphate buffer (pH ~7-8) for neutralization steps.

    • Brine Wash: After any aqueous wash, perform a final wash with saturated NaCl (brine) to remove the bulk of the water from the organic layer before adding a drying agent.

    • Alternative Purification:

      • Neutralized Silica: Use silica gel that has been pre-treated with a non-nucleophilic base, like triethylamine (typically 1% in the eluent system), to neutralize active sites.

      • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification where appropriate.

Section 3: Protocols for Stability Assessment

To proactively avoid issues, it is best to understand the stability profile of this compound under your specific reaction conditions.

Protocol 3.1: Rapid Screening for Base Compatibility
  • Objective: To quickly and qualitatively assess the compatibility of various bases with the substrate at a given temperature.

  • Methodology:

    • Prepare a stock solution of this compound in your reaction solvent (e.g., 10 mg/mL in THF or DMF).

    • In separate vials, add an aliquot of the stock solution (e.g., 100 µL).

    • Add an equimolar or slight excess of each base to be screened to its respective vial. Include a "no base" control.

    • Stir the vials at the intended reaction temperature (e.g., 25 °C or 50 °C).

    • At time points (e.g., 1h, 4h, 12h), take a small aliquot from each vial, quench with a weak acid (if necessary), dilute, and analyze by TLC or LC-MS.

    • Compare the amount of remaining starting material in each sample relative to the control. Significant reduction indicates incompatibility.

Table 1: Representative Base Compatibility Profile
BaseTypeNucleophilicityTypical CompatibilityRationale & Comments
NaOH, KOH HydroxideHighPoor Acts as a strong nucleophile, leading to rapid formation of the hydroxypyridine derivative.
K₂CO₃, Cs₂CO₃ CarbonateModerateCondition Dependent Generally safer than hydroxides, but can still cause degradation at elevated temperatures.
DIPEA, Hunig's Base Tertiary AmineVery LowGood Sterically hindered and non-nucleophilic. An excellent choice for acid scavenging.
DBU, DBN AmidineLowGood to Fair Strong, non-nucleophilic bases. Can sometimes trigger side reactions but are generally safe for SNAr-sensitive substrates.
NaH HydrideLowExcellent A non-nucleophilic base that acts purely as a proton abstractor. Requires anhydrous conditions.
LHMDS, KHMDS SilylamideVery LowExcellent Highly hindered, non-nucleophilic strong bases. Ideal for sensitive deprotonations.
Protocol 3.2: Experimental Workflow for a Kinetic Stability Study

  • Objective: To quantify the rate of degradation of this compound in the presence of a specific base. This data is crucial for determining reaction time limits and predicting shelf-life in solution.

G A 1. Preparation B Prepare stock solutions: - Substrate (A) - Internal Standard (IS) - Base (B) A->B C Set up thermostatted reaction vessel at target temperature (T). B->C E Add Solvent, Substrate (A), and Internal Standard (IS) to the vessel. Equilibrate. D 2. Reaction Initiation D->E F Take T=0 sample IMMEDIATELY before adding base. E->F G Add Base (B) to start the reaction and timer. F->G I Withdraw aliquots at pre-defined time points (T=x1, x2, x3...xn). H 3. Time-Course Sampling H->I J Immediately quench each aliquot in a vial containing a weak acid (e.g., acetic acid). I->J L Analyze all quenched samples by quantitative HPLC. K 4. Analysis & Data Processing K->L M Calculate the ratio of (Peak Area A / Peak Area IS) for each time point. L->M N Plot ln(Ratio) vs. Time to determine the rate constant (k). M->N

Caption: Workflow for quantitative kinetic stability analysis via HPLC.

References

Technical Support Center: Catalyst and Ligand Screening for Cross-Coupling of 5-Bromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful cross-coupling of 5-Bromo-6-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. The inherent challenges of this substrate, namely the presence of an amino group that can coordinate to the metal center and the electron-deficient nature of the pyridine ring, necessitate a carefully considered approach to catalyst and ligand selection. This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound failing or giving low yields?

A1: Low to no product yield in the Suzuki-Miyaura coupling of this substrate often stems from a few key issues. The primary challenge is the potential for the 2-amino group to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electron-deficient nature of the pyridine ring can affect the oxidative addition step.

To troubleshoot, consider the following:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the desired reaction and prevent catalyst inhibition.[1][2] These ligands create a sterically hindered environment around the palladium center, favoring the cross-coupling pathway.

  • Base Selection: The choice of base is critical. While weaker bases like Na₂CO₃ are sometimes used, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective for heteroaryl halides.[2][3] The base not only facilitates the transmetalation step but can also influence the catalyst's activity.

  • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is commonly used to dissolve both the organic substrate and the inorganic base.[1][3] Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.

Q2: I am observing significant amounts of debromination of my starting material. What is causing this and how can I prevent it?

A2: Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. This typically occurs when the reductive elimination of the desired product is slow, allowing for competing pathways such as reaction with trace amounts of water or other proton sources.

To mitigate debromination:

  • Optimize the Ligand: A well-chosen ligand can accelerate the rate of reductive elimination relative to side reactions. Experiment with different bulky biarylphosphine ligands.

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. While many Suzuki couplings use aqueous bases, minimizing excess water can be beneficial.

  • Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time can sometimes minimize side reactions. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.

Q3: For a Buchwald-Hartwig amination with a primary or secondary amine, what are the recommended starting conditions for this compound?

A3: The Buchwald-Hartwig amination of this substrate requires careful selection of the catalyst system to overcome potential catalyst inhibition by both the substrate's amino group and the amine coupling partner.

Here are recommended starting conditions:

  • Palladium Precatalyst: Using a pre-formed palladium complex, such as a G3 or G4 precatalyst (e.g., XPhos Pd G3), can lead to more consistent results as it ensures efficient generation of the active Pd(0) species.[4]

  • Ligand: Bulky, electron-rich biarylphosphine ligands are essential. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[5][6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1][7]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are suitable.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Presence of oxygen or moisture.1. Use a pre-activated Pd(0) source or a more robust precatalyst.[4] 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[5][8] 3. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use NaOtBu or LiHMDS.[1][7] 4. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
Formation of Homocoupled Product 1. Inefficient transmetalation (Suzuki). 2. Oxidative addition is too slow.1. Ensure the base is adequately dissolving. Consider a different base or solvent system. 2. A more electron-rich ligand can sometimes accelerate oxidative addition.
Poor Reproducibility 1. Variable quality of reagents. 2. Inconsistent reaction setup.1. Use high-purity, anhydrous reagents and solvents from a reliable source. 2. Ensure consistent degassing procedures and inert atmosphere techniques.
Difficulty in Product Purification 1. Formation of closely related byproducts. 2. Residual palladium in the product.1. Optimize reaction conditions to improve selectivity. Consider a different chromatographic separation method. 2. Employ a palladium scavenger during workup or consider recrystallization.

Recommended Starting Conditions for Screening

Suzuki-Miyaura Coupling
Parameter Recommended Conditions Notes
Palladium Source Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Pre-catalysts like XPhos-Pd-G3 (2 mol%) can also be highly effective.
Ligand XPhos (4 mol%) or SPhos (4 mol%)The ligand to palladium ratio is crucial.
Base K₃PO₄ (2-3 equivalents)Ensure the base is finely powdered for better solubility.
Solvent 1,4-Dioxane/H₂O (4:1 v/v)Other solvent systems like toluene/water can also be effective.
Temperature 80-100 °CMonitor the reaction to avoid decomposition at higher temperatures.
Atmosphere Inert (Argon or Nitrogen)Degas the solvent mixture thoroughly before adding the catalyst.
Buchwald-Hartwig Amination
Parameter Recommended Conditions Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Precatalyst (1-2 mol%)Precatalysts are often preferred for their reliability.[4]
Ligand BrettPhos (for primary amines, 2-4 mol%) or RuPhos (for secondary amines, 2-4 mol%)The choice of ligand is highly dependent on the amine coupling partner.[5][6]
Base NaOtBu (1.4 equivalents) or LiHMDS (1.5-2.5 equivalents)Handle strong bases under an inert atmosphere.
Solvent Toluene or 1,4-Dioxane (anhydrous)Ensure the solvent is freshly distilled or from a sure-seal bottle.
Temperature 80-110 °CThe optimal temperature may vary depending on the substrates.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Experimental Workflow and Decision Making

The following diagram illustrates a general workflow for troubleshooting and optimizing the cross-coupling of this compound.

G cluster_0 Initial Reaction Setup cluster_1 Analysis and Troubleshooting cluster_2 Optimization Strategy start Select Coupling Type (Suzuki or Buchwald-Hartwig) conditions Choose Initial Conditions (Catalyst, Ligand, Base, Solvent) start->conditions reaction Run Reaction under Inert Atmosphere conditions->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor outcome Analyze Outcome monitor->outcome no_reaction No/Low Conversion outcome->no_reaction < 50% Conversion side_products Side Products Observed outcome->side_products Byproducts Present success High Yield of Desired Product outcome->success > 80% Conversion optimize_catalyst Screen Ligands (e.g., XPhos, SPhos, RuPhos) no_reaction->optimize_catalyst optimize_temp Adjust Temperature side_products->optimize_temp purify Purify and Characterize success->purify optimize_base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) optimize_catalyst->optimize_base optimize_base->reaction optimize_temp->reaction Re-run Reaction

Caption: A decision-making workflow for optimizing cross-coupling reactions.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and NaOtBu (1.4 equiv.) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Concluding Remarks

The successful cross-coupling of this compound is a challenging yet achievable goal with the right combination of catalyst, ligand, and reaction conditions. The insights and protocols provided in this guide are intended to serve as a robust starting point for your experimental design and troubleshooting efforts. Remember that a systematic approach to screening and optimization is key to overcoming the inherent difficulties associated with this substrate. We encourage you to use this guide as a dynamic tool, adapting the principles to your specific synthetic challenges.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 5-Bromo-6-fluoropyridin-2-amine and 2-amino-5-bromopyridine for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and agrochemical synthesis, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast number of biologically active compounds. Among the plethora of available building blocks, halogenated aminopyridines stand out for their synthetic versatility. This guide provides an in-depth, objective comparison of two such critical intermediates: 5-Bromo-6-fluoropyridin-2-amine and 2-amino-5-bromopyridine .

While structurally similar, the presence of a fluorine atom in the former introduces profound changes in its reactivity profile. For researchers and drug development professionals, understanding these nuances is not merely academic; it is fundamental to strategic synthetic planning, enabling streamlined routes to complex target molecules and avoiding potential pitfalls in reaction design. This guide delves into the electronic and steric factors governing the reactivity of these two compounds and provides experimental context for their application in key synthetic transformations.

At a Glance: Structural and Electronic Divergence

The reactivity of an aromatic system is dictated by the electronic nature of its substituents. The interplay of inductive and resonance effects determines the electron density at various positions on the pyridine ring, influencing its susceptibility to nucleophilic, electrophilic, or metal-catalyzed attack.

  • 2-amino-5-bromopyridine : This molecule features a strong electron-donating amino group (-NH₂) and an electron-withdrawing bromine (-Br) atom. The amino group, through its positive mesomeric effect (+M), significantly increases electron density at the ortho (C3) and para (C5) positions. The bromine atom exerts a deactivating inductive effect (-I).

  • This compound : This derivative carries an additional substituent: a fluorine atom at the C6 position. Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I).[1][2] This effect, combined with the inherent electron-deficient nature of the pyridine ring, profoundly alters the molecule's reactivity, particularly at the carbon atom bonded to fluorine.[3]

Diagram: Dominant Electronic Effects

The following diagram illustrates the key electronic influences of the substituents on the pyridine rings of both molecules.

Electronic_Effects cluster_0 2-amino-5-bromopyridine cluster_1 This compound A Pyridine Ring A_NH2 +M (Donating) -I (Withdrawing) A_NH2->A Activates Ring (Ortho/Para) A_Br -I (Withdrawing) A_Br->A Deactivates Ring B Pyridine Ring B_NH2 +M (Donating) -I (Withdrawing) B_NH2->B Activates Ring (Ortho/Para) B_Br -I (Withdrawing) B_Br->B Deactivates Ring B_F Strong -I (Withdrawing) B_F->B Strongly Deactivates Ring Activates C6 for SNAr

Caption: Electronic effects of substituents on the two pyridine derivatives.

PropertyThis compound2-amino-5-bromopyridine
CAS Number 944401-65-4[4][5]1072-97-5[6][7]
Molecular Formula C₅H₄BrFN₂[4]C₅H₅BrN₂[7]
Molecular Weight 191.00 g/mol [4]173.01 g/mol [7]
Key Reactive Sites C6-F (SNAr), C5-Br (Coupling), -NH₂C5-Br (Coupling), C3-H (Electrophilic), -NH₂

Table 1. Key physicochemical and reactive properties.

Reactivity in Focus: A Head-to-Head Comparison

The distinct electronic landscapes of these molecules translate into divergent behaviors in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant point of departure in reactivity between the two compounds.

  • This compound : The fluorine atom at the C6 position, which is ortho to the ring nitrogen, makes this site highly activated towards nucleophilic attack.[8][9] The electron-withdrawing nature of the pyridine nitrogen stabilizes the negatively charged intermediate (Meisenheimer complex) required for the SNAr mechanism. The C-F bond is an excellent leaving group in this context; SNAr reactions of 2-fluoropyridines are reported to be significantly faster than those of their 2-chloro counterparts.[10] This allows for the selective introduction of a wide range of nucleophiles (N-, O-, S-, and C-based) at the C6 position under relatively mild conditions.[8]

  • 2-amino-5-bromopyridine : This molecule is generally unreactive towards SNAr. The bromine atom is at the C5 position, which is not sufficiently activated by the ring nitrogen for nucleophilic attack.[11] Attempting SNAr on this substrate would likely require harsh conditions and result in low yields or decomposition.

Diagram: SNAr Mechanism on the Fluorinated Pyridine

SNAr_Mechanism start This compound intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu⁻ product C6-Substituted Product intermediate->product leaving_group Fluoride (F⁻) intermediate->leaving_group - F⁻ nucleophile Nucleophile (Nu⁻)

Caption: Generalized workflow for SNAr on this compound.

Exemplary Protocol: General SNAr with an Amine Nucleophile

Causality: This protocol leverages a polar aprotic solvent (DMSO) to enhance the nucleophilicity of the amine and a non-interfering base (DIPEA) to scavenge the HF generated in situ. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.

  • Reaction Setup : To a solution of this compound (1.0 equiv) in dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.2-1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Heating : Stir the reaction mixture at 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Both molecules possess a C-Br bond, making them suitable substrates for cross-coupling reactions to form new C-C bonds.

  • 2-amino-5-bromopyridine : This is a classic substrate for Suzuki-Miyaura coupling.[6] The C5-Br bond is readily activated by palladium catalysts. The strong electron-donating amino group at the C2 position (para to the bromine) increases the electron density at C5, which can facilitate the initial oxidative addition step of the catalytic cycle, often leading to high reaction efficiency.[12]

  • This compound : The C5-Br bond in this molecule is also a viable handle for cross-coupling. However, the reactivity can be modulated by the adjacent, strongly electron-withdrawing fluorine atom. While the overall electron-deficient nature of the ring can be beneficial for oxidative addition, steric hindrance from the neighboring fluorine might slightly influence the reaction kinetics compared to the unfluorinated analog. Nonetheless, it is an excellent substrate for creating diversely substituted pyridines, often used in sequential functionalization strategies.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 R¹-Pd(II)L₂-Br Transmetal Transmetalation RedElim Reductive Elimination ArBr R¹-Br (Bromopyridine) ArBr->Complex1 Oxidative Addition ArBOH R²-B(OR)₂ (Boronic Acid/Ester) ArBOH->Complex1 Transmetalation Product R¹-R² (Coupled Product) Base Base Base->ArBOH Complex1->Product Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Exemplary Protocol: Suzuki-Miyaura Coupling

Causality: This protocol uses a standard palladium catalyst like Pd(PPh₃)₄.[13] A base (K₃PO₄ or K₂CO₃) is essential for the transmetalation step, activating the boronic acid partner.[13] A solvent mixture of dioxane and water is commonly employed to dissolve both the organic substrate and the inorganic base.[13]

  • Reaction Setup : In a reaction vessel, combine the bromopyridine substrate (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).[13]

  • Solvent and Degassing : Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating : Heat the reaction mixture to reflux (typically 90-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).[13]

  • Work-up : Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification : Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography or recrystallization.

Synthetic Strategy: A Decision Guide

The choice between these two reagents hinges entirely on the desired synthetic outcome.

Diagram: Synthetic Decision Workflow

Decision_Workflow start What is the primary synthetic goal? goal1 Introduce a nucleophile at the C6 position? start->goal1 Sequential Functionalization goal2 Perform C-C coupling at the C5 position? start->goal2 Direct Functionalization goal1->goal2 No choice1 Use This compound goal1->choice1 Yes choice2 Both are suitable. Consider cost and downstream steps. goal2->choice2 subsequent Is subsequent coupling at C5 planned? choice1->subsequent

Caption: Decision-making framework for selecting the appropriate reagent.

Choose this compound when:

  • Sequential Functionalization is Key : Your synthetic plan requires the introduction of a nucleophile first, followed by a cross-coupling reaction. This reagent is ideal for a selective, two-step diversification strategy: first, an SNAr at the C6-F position, and second, a palladium-catalyzed coupling at the C5-Br bond.

  • Access to C6-Substituted Pyridines is Required : The primary goal is to install an amine, ether, thioether, or other nucleophilic group at the C6 position of the aminopyridine core.

Choose 2-amino-5-bromopyridine when:

  • Direct Cross-Coupling is the Goal : The primary objective is to perform a Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reaction at the C5 position without other competing reactive sites (besides the amino group, which can be protected if necessary).[13]

  • Electrophilic Substitution is Planned : The synthesis requires introducing an electrophile (e.g., nitration, halogenation) at the C3 position, which is activated by the C2-amino group.

  • Cost and Availability are Driving Factors : As a more established and simpler molecule, 2-amino-5-bromopyridine is often more readily available and cost-effective.

Conclusion

While this compound and 2-amino-5-bromopyridine are both valuable aminobromopyridine building blocks, they are not interchangeable. The presence of the C6-fluoro substituent in the former creates a highly specific reactive handle for nucleophilic aromatic substitution, opening a synthetic pathway that is inaccessible to the latter. Conversely, 2-amino-5-bromopyridine remains a robust and reliable substrate for direct C-Br bond functionalization via cross-coupling. A thorough understanding of their distinct electronic properties and reactivity profiles empowers the synthetic chemist to design more elegant, efficient, and rational routes to novel molecules, accelerating the pace of discovery in chemical and pharmaceutical research.

References

A Comparative Guide to Palladium Precatalysts for the Suzuki-Miyaura Coupling of Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing complex biaryl and heteroaryl structures that form the backbone of many pharmaceutical agents.[1][2] However, the coupling of heteroaryl halides presents unique challenges, including catalyst poisoning and competing side reactions.[3][4] The choice of the palladium catalyst is therefore paramount to the success of these transformations. This guide provides an in-depth comparison of common palladium precatalysts, offering insights into their performance, mechanistic nuances, and practical applications in the Suzuki-Miyaura coupling of heteroaryl halides.

The Challenge of Heteroaryl Halides in Suzuki-Miyaura Coupling

Heteroaromatic compounds are ubiquitous in pharmaceuticals and agrochemicals. However, their use as coupling partners in Suzuki-Miyaura reactions is often complicated by several factors:

  • Catalyst Inhibition: The lone pairs on heteroatoms (e.g., nitrogen in pyridine or pyrrole) can coordinate strongly to the palladium center, leading to catalyst deactivation or "poisoning."[4]

  • Substrate Instability: Many heteroarylboronic acids, particularly those of five-membered rings like furan and thiophene, are prone to protodeboronation under basic reaction conditions, reducing the yield of the desired product.[5][6]

  • Low Reactivity of Heteroaryl Chlorides: Economically and environmentally, heteroaryl chlorides are preferable starting materials over bromides or iodides. However, the strength of the C-Cl bond makes oxidative addition, the rate-determining step in many cases, more challenging.[3][7]

Modern palladium precatalysts have been designed to overcome these hurdles by facilitating the rapid generation of the active Pd(0) species and possessing ligands that promote the key steps of the catalytic cycle.[8]

Comparing the Titans: A Look at Palladium Precatalyst Families

The evolution of palladium catalysts has moved from in situ generated systems, often from sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, to well-defined, air- and moisture-stable precatalysts.[9][10] These precatalysts offer greater reproducibility and often require lower catalyst loadings.[11]

Buchwald Precatalysts: A Legacy of Innovation

The Buchwald group has developed several generations of highly effective palladacycle precatalysts. These are characterized by bulky, electron-rich biarylphosphine ligands that stabilize the active catalyst and promote efficient oxidative addition and reductive elimination.[12][13]

  • G1 and G2 Precatalysts: The first and second generations improved upon traditional in situ methods by providing more reliable activation to the active Pd(0) species.[12]

  • G3 Precatalysts: A significant advancement, G3 precatalysts feature a methanesulfonate ligand, leading to faster activation and greater versatility. They are particularly effective for coupling unstable boronic acids and challenging heteroaryl chlorides under mild conditions.[12] For instance, XPhos Pd G3 can couple unstable boronic acids with heteroaryl chlorides at room temperature to 40°C in as little as 30 minutes with high yields.[12]

  • G4 Precatalysts: These were designed to address the release of carbazole as a byproduct during G3 activation, which can sometimes inhibit the reaction or complicate purification. By methylating the amino group on the biphenyl backbone, G4 precatalysts generate N-methylcarbazole, a less intrusive byproduct, while maintaining high catalytic activity.[12]

  • G6 Precatalysts: These are oxidative addition complexes (OACs) and represent "on-cycle" intermediates in the catalytic process. A key advantage is that their activation does not require a base, and they generate innocuous byproducts.

PEPPSI Precatalysts: The Power of N-Heterocyclic Carbenes (NHCs)

Developed by Organ and coworkers, PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts feature a strong palladium-N-heterocyclic carbene (NHC) bond and a labile 3-chloropyridine "throw-away" ligand.[14][15]

  • Stability and Ease of Use: PEPPSI catalysts are remarkably stable to air and moisture, eliminating the need for glovebox handling.[15]

  • Broad Applicability: They have demonstrated high activity in a wide range of cross-coupling reactions, including the Suzuki-Miyaura coupling of heteroaryl halides.[14][16] For example, PEPPSI-IPr has been successfully used for the cross-coupling of various amides with arylboronic acids.[16]

  • Steric Hindrance: Variants like PEPPSI-IPent are particularly effective for sterically demanding couplings, often providing higher yields compared to PEPPSI-IPr for tetra-ortho-substituted biaryl compounds.

Allyl-Based Precatalysts

Palladium(II) precatalysts featuring an η³-allyl ligand offer another robust platform for cross-coupling reactions. These systems are also typically air- and moisture-stable and activate to the Pd(0) species under the reaction conditions. Comparative studies have shown that the nature of the allyl substituent can influence the catalyst's activity depending on the specific substrates being coupled.[17]

Performance Data at a Glance

The following table summarizes representative performance data for various palladium precatalysts in the Suzuki-Miyaura coupling of heteroaryl halides.

Precatalyst/Catalyst SystemLigandHeteroaryl HalideHeteroaryl Boronic Acid/EsterBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd G3XPhos4-Chloroanisole2-Furanboronic acidK₃PO₄THF/H₂ORT0.5>95[5][12]
RuPhos Pd G3RuPhos4-Chlorotoluene2-Thiopheneboronic acidK₃PO₄n-Butanol10018~90[10][18]
Pd(OAc)₂ / XPhos (in situ)XPhos2-ChloropyridinePhenylboronic acidK₃PO₄Dioxane/H₂O1001885[17]
PEPPSI-IPrIPr (NHC)4-BromoacetophenonePhenylboronic acidK₂CO₃THF801>98[10][16]
AllylPd(XPhos)ClXPhos2-Chlorothiophene3-Furan boronic acidK₃PO₄THF/MeOH601~75[17]

Note: Reaction conditions and yields are representative and can vary based on the specific substrates and optimization.

Mechanistic Insights: The Path to Catalytic Activity

The efficiency of a precatalyst is largely determined by the ease with which it generates the active L-Pd(0) species, which can then enter the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][19]

The Suzuki-Miyaura Catalytic Cycle.

Precatalyst Activation Pathways

The initial step, the activation of the Pd(II) precatalyst to the catalytically active Pd(0) species, is crucial. Different precatalyst families follow distinct activation pathways.[20]

Precatalyst_Activation cluster_buchwald Buchwald G3 Precatalyst cluster_peppsi PEPPSI Precatalyst BuchwaldG3 Buchwald G3 Precatalyst (Pd-II) AmidoComplex Pd-Amido Complex BuchwaldG3->AmidoComplex + Base - H-Base⁺ ActivePd0_B L-Pd(0) AmidoComplex->ActivePd0_B Reductive Elimination PEPPSI PEPPSI Precatalyst (Pd-II) ActivePd0_P L-Pd(0) PEPPSI->ActivePd0_P + Transmetalating Agent (e.g., R-B(OR)₂)

Simplified Precatalyst Activation Pathways.

For Buchwald G3 precatalysts, activation typically involves deprotonation by a base, followed by reductive elimination to yield the active L-Pd(0) species.[12] In contrast, PEPPSI precatalysts are thought to be reduced to the active Pd(0) form by the transmetalating agent, such as the organoboron reagent, present in the reaction mixture.[14]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride with a boronic acid using a Buchwald G3 precatalyst, based on established methodologies.[5][12]

Materials:

  • Heteroaryl chloride (1.0 mmol)

  • Heteroarylboronic acid (1.2 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), aqueous solution (e.g., 1.0 M, 3.0 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., Schlenk tube or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 mmol) and the heteroarylboronic acid (1.2 mmol).

  • Catalyst Addition: In the air, add the XPhos Pd G3 precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 2 mL) followed by the aqueous potassium phosphate solution (3.0 mL).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 40°C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow start Start reagents 1. Add Heteroaryl Halide, Boronic Acid, and Precatalyst to Vessel start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent_base 3. Add Solvent (THF) and Aqueous Base (K₃PO₄) inert->solvent_base react 4. Stir at Desired Temperature and Monitor Progress solvent_base->react workup 5. Quench, Extract, and Dry Organic Layer react->workup purify 6. Purify by Column Chromatography workup->purify end End Product purify->end

Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion and Recommendations

The choice of a palladium precatalyst for the Suzuki-Miyaura coupling of heteroaryl halides is a critical parameter that can dictate the success or failure of the reaction.

  • For unstable heteroarylboronic acids and challenging heteroaryl chlorides , Buchwald G3 and G4 precatalysts offer excellent performance, often under mild conditions.[5][12]

  • When operational simplicity and air-stability are paramount, PEPPSI-type precatalysts are an outstanding choice, eliminating the need for strictly anaerobic conditions during setup.[15]

  • For sterically demanding couplings , ligands such as XPhos, SPhos, or the IPent ligand in PEPPSI-IPent are often required to achieve high yields.[21]

It is always recommended to screen a small set of catalysts and conditions to identify the optimal system for a specific substrate combination. The continued development of novel palladium precatalysts promises to further expand the scope and utility of the Suzuki-Miyaura reaction, empowering chemists to construct increasingly complex and valuable molecules.

References

A Comparative Guide to Alternative Building Blocks for Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The classical and most direct route to this heterocyclic system involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives. While robust, this method can have limitations regarding substrate scope and functional group tolerance. This guide provides an in-depth comparison of alternative, modern building blocks and synthetic strategies that offer greater flexibility, efficiency, and access to a wider range of substituted imidazo[4,5-b]pyridines.

Strategic Departures from 2,3-Diaminopyridine: A Comparative Overview

The choice of starting material fundamentally dictates the synthetic strategy and the types of substituents that can be readily introduced onto the imidazo[4,5-b]pyridine core. This section compares several key alternative building blocks to the traditional 2,3-diaminopyridine.

Building BlockKey Features & AdvantagesDisadvantagesTypical Reaction Partners
2,3-Diaminopyridine Commercially available, direct route.Limited functional group tolerance in one-pot reactions.Carboxylic acids, aldehydes, orthoesters.[1][4]
2-Nitro-3-aminopyridine Allows for reductive cyclization, good for one-pot syntheses.Requires a reduction step, potential for side reactions.Aldehydes, ketones.[1]
2-Chloro-3-nitropyridine Highly versatile for introducing diversity at multiple positions.Multi-step synthesis required.Amines, aldehydes.[5]
3-Amino-2-chloropyridines Enables Pd-catalyzed amidation for C2 and N1 substitution.[1][6]Requires specialized catalysts and ligands.Primary amides.[1]
Substituted Imidazoles Builds the pyridine ring onto a pre-existing imidazole core.Can require more complex starting materials.Dicarboxylates, dicarbonyl compounds.[7][8][9]

Reductive Cyclization Strategies: Leveraging Nitro-Substituted Pyridines

A powerful alternative to the direct condensation of diamines involves the use of nitro-substituted pyridines, where the nitro group is reduced in situ to an amine, which then participates in the cyclization.

From 2-Nitro-3-aminopyridine and Carbonyl Compounds

This approach offers a convenient one-pot synthesis of 2-substituted imidazo[4,5-b]pyridines. The reaction proceeds via the formation of a Schiff base between the 3-amino group and the carbonyl compound, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Workflow: Reductive Cyclization with 2-Nitro-3-aminopyridine

G A 2-Nitro-3-aminopyridine C Reductive Cyclization (e.g., SnCl2, Na2S2O4) A->C B Aldehyde or Ketone B->C D 2-Substituted Imidazo[4,5-b]pyridine C->D One-pot reaction

Caption: Reductive cyclization of 2-nitro-3-aminopyridine.

A variety of reducing agents can be employed, with SnCl₂·2H₂O and Na₂S₂O₄ being common choices.[1] The use of heterogeneous catalysts like Al³⁺-exchanged K10 montmorillonite clay has also been reported to give excellent yields (80-93%).[1]

Experimental Protocol: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines from 2-Nitro-3-aminopyridine

  • To a solution of 2-nitro-3-aminopyridine (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add a reducing agent such as Na₂S₂O₄ (3 equivalents).[1]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Stepwise Construction: The Versatility of Halogenated Pyridines

Utilizing halogenated pyridines as starting materials allows for a more controlled, stepwise construction of the imidazo[4,5-b]pyridine ring system, enabling the introduction of a wider array of substituents.

From 2-Chloro-3-nitropyridine

This building block is particularly useful for synthesizing highly functionalized imidazo[4,5-b]pyridines. The synthetic sequence typically involves:

  • SNAr Reaction: Nucleophilic aromatic substitution of the chloride with a primary amine.

  • Nitro Group Reduction: Conversion of the nitro group to an amine.

  • Cyclization: Reaction with an aldehyde or other suitable cyclizing agent.

This tandem approach has been shown to be efficient, often requiring only a single chromatographic purification step.[5]

Workflow: Synthesis from 2-Chloro-3-nitropyridine

G A 2-Chloro-3-nitropyridine C SNAr Reaction A->C B Primary Amine (R1-NH2) B->C D Intermediate A C->D E Nitro Reduction D->E F Intermediate B (Diamine) E->F H Cyclization F->H G Aldehyde (R2-CHO) G->H I Functionalized Imidazo[4,5-b]pyridine H->I

Caption: Stepwise synthesis from 2-chloro-3-nitropyridine.

Palladium-Catalyzed Amidation of 3-Amino-2-chloropyridines

For the synthesis of N1- and C2-substituted imidazo[4,5-b]pyridines, a palladium-catalyzed amidation reaction offers a facile route.[1][6] This method involves the coupling of a 3-amino-2-chloropyridine derivative with a primary amide.

Experimental Protocol: Pd-Catalyzed Synthesis of N1, C2-Disubstituted Imidazo[4,5-b]pyridines

  • In a reaction vessel, combine the 3-alkyl or 3-arylamino-2-chloropyridine (1 mmol), a primary amide (1.2 mmol), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, a suitable ligand (e.g., di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine), and a base like potassium phosphate.[1]

  • Add a solvent such as tert-butanol and reflux the mixture until the reaction is complete.

  • Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product. Yields for this reaction are generally good, ranging from 51% to 99%.[1]

Building from the Imidazole Upwards: An Alternative Cyclization Strategy

Instead of forming the imidazole ring onto a pyridine scaffold, an alternative approach is to construct the pyridine ring onto a pre-existing, functionalized imidazole.

Michael Addition of 4-Aminoimidazoles

This strategy involves the Michael addition of a 4-aminoimidazole derivative to an α,β-unsaturated dicarbonyl compound, such as fumaric or acetylene dicarboxylates.[7][8] The resulting adduct undergoes intramolecular cyclization to form the pyridone ring of the imidazo[4,5-b]pyridine system.

Workflow: Pyridine Ring Formation from a Substituted Imidazole

G A 1-Methyl-1H-imidazol-4-amine C Michael Addition A->C B Fumaric/Maleic or Acetylene Dicarboxylate B->C D Adduct C->D E Intramolecular Cyclization D->E F Imidazo[4,5-b]pyridine Carboxylate E->F

Caption: Synthesis via pyridine ring annulation.

The resulting imidazo[4,5-b]pyridine carboxylates are versatile building blocks that can be further transformed into carboxylic acids, amides, and amines.[7][8] The pyridone moiety can also be converted to a bromopyridine, which can then be used in cross-coupling reactions like Suzuki and Buchwald-Hartwig to further diversify the scaffold.[7][8]

Comparative Performance and Experimental Data

Synthetic MethodStarting MaterialsKey Reagents/CatalystsReported YieldsKey AdvantagesReference
Reductive Cyclization2-Nitro-3-aminopyridine, Aldehydes/KetonesSnCl₂·2H₂O, Na₂S₂O₄, Al³⁺-K10 clay80-93%One-pot, good yields, tolerates various functional groups.[1]
Pd-Catalyzed Amidation3-Amino-2-chloropyridines, Primary amidesPd₂(dba)₃, specific phosphine ligands51-99%Direct access to N1, C2-disubstituted products.[1][6]
Tandem SNAr/Cyclization2-Chloro-3-nitropyridine, Amines, Aldehydes-Good to excellentHigh versatility for substitution, single purification step.[5]
Michael Addition/Cyclization4-Aminoimidazoles, Dicarboxylates--Builds pyridine ring on imidazole, creates versatile intermediates.[7][8]
Solid-Phase Synthesis2,4-Dichloro-3-nitropyridinePolymer-supported amines-Amenable to library synthesis.[10]
Thermal/Microwave One-Pot2,3-Diaminopyridine, AldehydesWater (thermal), Microwave irradiation83-87% (thermal)Environmentally benign (water), rapid (microwave).[1][11]

Conclusion and Future Perspectives

The synthesis of imidazo[4,5-b]pyridines has evolved significantly beyond the classical condensation of 2,3-diaminopyridine. The alternative building blocks and strategies presented in this guide offer researchers and drug development professionals a powerful toolkit to access a diverse range of analogues with greater efficiency and control over substitution patterns. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more innovative and efficient methods for the construction of the imidazo[4,5-b]pyridine scaffold is anticipated.

References

A Comparative Spectroscopic Guide to 5-Bromo-6-fluoropyridin-2-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular architecture of novel compounds is paramount. In the realm of medicinal chemistry, substituted pyridines represent a cornerstone scaffold, and their halogenated derivatives are of particular interest due to their unique physicochemical properties that can enhance pharmacological activity. This guide provides an in-depth spectroscopic characterization of 5-Bromo-6-fluoropyridin-2-amine and offers a comparative analysis with its structural isomers and key analogues. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data, we can elucidate the subtle yet significant electronic and structural effects imparted by the positioning of the bromine and fluorine substituents on the 2-aminopyridine core.

Introduction: The Significance of Spectroscopic Characterization

The bioactivity and therapeutic potential of a drug candidate are intrinsically linked to its three-dimensional structure and electronic properties. Spectroscopic techniques are the workhorse of modern chemical analysis, providing a non-destructive window into the molecular world. For a molecule like this compound, a thorough spectroscopic workup is not merely a routine check; it is a critical step in confirming its identity, purity, and understanding the electronic interplay between the electron-donating amino group and the electron-withdrawing halogen substituents. This guide will dissect the characteristic spectral signatures of the title compound and its derivatives, offering a valuable reference for researchers working with this important class of molecules.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, the following standardized protocols for spectroscopic analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of signals.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Set the spectral width to cover the expected range for aromatic and functional group carbons (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the presence of specific functional groups within a molecule.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation: A standard FTIR spectrometer is suitable for this analysis.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer can be used. ESI is a "soft" ionization technique that often yields the molecular ion peak with minimal fragmentation, which is useful for confirming the molecular weight.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range.

    • For compounds containing bromine, the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br (in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems.

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its closely related analogues. The data for the title compound is predicted based on established substituent effects, while the data for the analogues is compiled from available literature and spectral databases.

Molecular Structures

Caption: Molecular structures of the compared compounds.

¹H NMR Data (in CDCl₃, chemical shifts in ppm)
CompoundH-3H-4H-5/H-6NH₂
This compound ~6.4 (d)~7.5 (d)-~4.6 (br s)
2-Amino-5-bromopyridine 6.41 (d)7.49 (dd)8.10 (d)4.58 (s)[1]
2-Amino-6-fluoropyridine 6.26 (dd)7.53 (m)6.36 (dd)4.56 (s)[2]
2-Amino-3-bromopyridine -~7.3 (m)~7.9 (m)~4.8 (br s)
¹³C NMR Data (in DMSO-d₆, chemical shifts in ppm)
CompoundC-2C-3C-4C-5C-6
This compound ~158~108~140~109 (d)~155 (d)
2-Amino-5-bromopyridine 158.1110.1148.3108.5139.5
2-Amino-6-fluoropyridine ~160 (d)~105~140~108~159 (d)
2-Amino-3-bromopyridine ~155~109~140~120~148
FTIR Data (Key Vibrational Frequencies in cm⁻¹)
CompoundN-H StretchC=N/C=C StretchC-Br StretchC-F Stretch
This compound ~3400, ~3300~1640, ~1580~650~1250
2-Amino-5-bromopyridine 3425, 33151630, 1595~660-
2-Amino-6-fluoropyridine ~3450, ~3350~1650, ~1590-~1240
2-Amino-3-bromopyridine 3450, 33201625, 1585~670-
Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular Weight[M]⁺[M+H]⁺
This compound C₅H₄BrFN₂191.00190/192191/193
2-Amino-5-bromopyridine C₅H₅BrN₂173.01172/174173/175
2-Amino-6-fluoropyridine C₅H₅FN₂112.11112113
2-Amino-3-bromopyridine C₅H₅BrN₂173.01172/174173/175
UV-Vis Data (in Ethanol, λmax in nm)
Compoundπ → π* Transitionn → π* Transition
This compound ~240, ~290~310
2-Aminopyridine 235, 285305[3]
2-Amino-5-bromopyridine ~245, ~295~315
2-Amino-6-fluoropyridine ~230, ~280~300

Analysis and Discussion

The spectroscopic data presented above reveals distinct patterns that can be attributed to the electronic and steric effects of the halogen substituents.

NMR Spectroscopy Analysis

In the ¹H NMR spectra, the protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns. The electron-donating amino group generally shields the ring protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted pyridine.

  • Effect of Bromine: The bromine atom is electron-withdrawing via induction but can be weakly electron-donating through resonance. Its primary effect in the ¹H NMR is deshielding of adjacent protons. For instance, in 2-amino-5-bromopyridine, H-4 and H-6 are shifted downfield compared to 2-aminopyridine.

  • Effect of Fluorine: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, leading to significant deshielding of nearby protons. This is evident in the spectrum of 2-amino-6-fluoropyridine, where the proton at C-5 is shifted downfield. Furthermore, the fluorine atom causes splitting of the signals of nearby protons (H-F coupling), which can be a useful diagnostic tool.

  • Positional Effects: The position of the halogen substituent has a profound impact. In this compound, the fluorine at C-6 will strongly influence the chemical shift of the H-5 proton (if it were present), while the bromine at C-5 will affect H-4 and H-6.

In the ¹³C NMR spectra, similar trends are observed. The carbon attached to the amino group (C-2) is significantly shielded. The carbons bearing the halogen substituents are deshielded due to the inductive effect. The magnitude of this deshielding is generally greater for fluorine than for bromine. The C-F and C-Br couplings can also be observed in high-resolution ¹³C NMR spectra.

FTIR Spectroscopy Analysis

The IR spectra are dominated by the characteristic vibrations of the amino group and the pyridine ring.

  • N-H Stretching: The two bands in the 3500-3300 cm⁻¹ region correspond to the asymmetric and symmetric stretching vibrations of the primary amine. The positions of these bands can be influenced by hydrogen bonding.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1650-1400 cm⁻¹ region. The positions and intensities of these bands are sensitive to the nature and position of the substituents.

  • C-X Vibrations: The C-F stretching vibration is typically observed in the 1300-1200 cm⁻¹ region and is usually a strong band. The C-Br stretching vibration appears at a much lower frequency, typically in the 700-600 cm⁻¹ range.

Mass Spectrometry Analysis

Mass spectrometry is a definitive tool for confirming the molecular weight of these compounds. A key feature for the bromo-substituted derivatives is the presence of a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (M), due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This provides a clear signature for the presence of a single bromine atom in the molecule.

UV-Vis Spectroscopy Analysis

The UV-Vis spectra of these aminopyridine derivatives typically show two main absorption bands corresponding to π → π* and n → π* electronic transitions. The positions of these bands are influenced by the substituents on the pyridine ring. Electron-withdrawing groups like halogens can cause a hypsochromic (blue) or bathochromic (red) shift depending on their position and the nature of the electronic transition. In general, the introduction of halogens tends to cause a slight bathochromic shift compared to the parent 2-aminopyridine.

Workflow and Logic Diagrams

To visualize the process of spectroscopic characterization and the logical relationships in spectral interpretation, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Derivative NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spec (ESI/EI) Sample->MS UVVis UV-Vis Sample->UVVis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure MS->Purity UVVis->Structure Properties Electronic Properties UVVis->Properties

Caption: Experimental workflow for spectroscopic characterization.

spectral_logic cluster_nmr NMR Data cluster_ir FTIR Data cluster_ms Mass Spec Data H1_shifts ¹H Chemical Shifts & Coupling Structure_Connectivity Molecular Connectivity H1_shifts->Structure_Connectivity Proton Environment C13_shifts ¹³C Chemical Shifts C13_shifts->Structure_Connectivity Carbon Skeleton Final_Structure Verified Molecular Structure Structure_Connectivity->Final_Structure IR_bands Vibrational Frequencies Functional_Groups Functional Groups IR_bands->Functional_Groups Identifies Functional_Groups->Final_Structure MS_peaks m/z Values & Isotopic Pattern Molecular_Weight Molecular Weight & Formula MS_peaks->Molecular_Weight Determines Molecular_Weight->Final_Structure

Caption: Logical relationships in spectral data interpretation.

Conclusion

The comprehensive spectroscopic analysis of this compound and its derivatives provides a clear framework for understanding the influence of halogen substitution on the physicochemical properties of the 2-aminopyridine scaffold. The comparative data presented in this guide serves as a valuable resource for researchers in the field, aiding in the unambiguous identification of these compounds and providing insights into their electronic nature. A thorough understanding of these spectroscopic characteristics is an indispensable tool for the rational design and development of novel pyridine-based therapeutic agents.

References

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectra of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the 2-aminopyridine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmacologically active compounds necessitates a deep and intuitive understanding of its structural characterization. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for elucidating the precise structure of these molecules.

This guide provides an in-depth, comparative analysis of the ¹H NMR spectra of substituted 2-aminopyridines. Moving beyond a simple recitation of chemical shifts, we will delve into the causal electronic and steric effects that govern the spectral appearance of these molecules. This document is designed to equip you with the expertise to not only interpret these spectra but also to predict the spectral features of novel 2-aminopyridine derivatives, thereby accelerating your research and development efforts.

The Foundation: Understanding the ¹H NMR of Pyridine and 2-Aminopyridine

A thorough interpretation begins with a solid foundation. Let's first examine the ¹H NMR spectra of the parent heterocycle, pyridine, and the unsubstituted 2-aminopyridine.

Pyridine: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deshielding effect is most pronounced at the α-protons (H2/H6), which resonate at the lowest field. The β-protons (H3/H5) are less deshielded, and the γ-proton (H4) is the most shielded of the ring protons.

2-Aminopyridine: The introduction of a strongly electron-donating amino (-NH₂) group at the 2-position dramatically alters the electronic landscape of the pyridine ring. The amino group donates electron density into the ring via resonance, leading to a significant shielding (upfield shift) of the ring protons, particularly those at the ortho (H3) and para (H6) positions.[1]

Below is a comparative table of the typical ¹H NMR chemical shifts for pyridine and 2-aminopyridine in CDCl₃.

CompoundH3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)NH₂ (ppm)
Pyridine~7.28~7.66~7.28~8.61-
2-Aminopyridine~6.47~7.38~6.61~8.05~4.63

Note: Chemical shifts are approximate and can vary with solvent and concentration.

The Impact of Substituents: A Comparative Analysis

The true complexity and richness of 2-aminopyridine NMR spectra are revealed upon the introduction of additional substituents. The nature (electron-donating or electron-withdrawing) and position of these substituents dictate the chemical shifts and coupling patterns of the remaining ring protons.

Case Study 1: Electron-Donating Groups (EDGs)

Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), further increase the electron density of the pyridine ring, causing a general upfield shift (shielding) of the ring protons. The magnitude of this shift is dependent on the position of the substituent relative to the proton.

Example: 4-Methyl-2-aminopyridine [2]

The methyl group at the 4-position donates electron density primarily to the ortho (H3, H5) and para (H6, with respect to the methyl group) positions.

CompoundH3 (ppm)H5 (ppm)H6 (ppm)NH₂ (ppm)CH₃ (ppm)
2-Aminopyridine~6.47~6.61~8.05~4.63-
4-Methyl-2-aminopyridine~6.29~6.45~7.92~4.60~2.20

As the data illustrates, the H3 and H5 protons experience a noticeable upfield shift compared to the unsubstituted 2-aminopyridine.

Case Study 2: Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the ring, leading to a downfield shift (deshielding) of the ring protons.

Example: 5-Nitro-2-aminopyridine [3][4][5][6]

The potent electron-withdrawing nature of the nitro group at the 5-position significantly deshields the ortho (H4, H6) and para (H3) protons.

CompoundH3 (ppm)H4 (ppm)H6 (ppm)NH₂ (ppm)
2-Aminopyridine~6.47~7.38~8.05~4.63
5-Nitro-2-aminopyridine~6.60~8.25~8.90~5.50

The pronounced downfield shifts of H4 and H6 are immediately apparent. The H3 proton is also deshielded, though to a lesser extent.

A Systematic Approach to Spectral Interpretation

Interpreting the ¹H NMR spectrum of a novel substituted 2-aminopyridine can be a daunting task. However, a systematic approach can simplify the process and lead to an unambiguous structural assignment.

Caption: A workflow for the systematic interpretation of ¹H NMR spectra of substituted 2-aminopyridines.

Advanced Considerations: Through-Space Effects and 2D NMR

While electronic effects transmitted through bonds are the primary determinants of chemical shifts, through-space effects can also play a significant role.

  • Anisotropic Effects: Certain functional groups, particularly those with π-systems like aromatic rings or carbonyl groups, create magnetic fields that can shield or deshield nearby protons depending on their spatial orientation.[7][8][9]

  • Steric Compression: When two groups are forced into close proximity, their electron clouds can repel each other, leading to a deshielding of the involved protons.[10]

In cases of severe signal overlap or ambiguity in assignment, two-dimensional (2D) NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of connectivity within the spin system.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton.[11]

Experimental Protocol: Sample Preparation and Data Acquisition

The quality of your NMR data is intrinsically linked to the care taken during sample preparation and the appropriateness of the acquisition parameters.

Sample Preparation
  • Sample Quantity: Weigh 5-10 mg of the purified substituted 2-aminopyridine.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm) for organic solvents.

Data Acquisition (Typical Parameters for a 400 MHz Spectrometer)
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm to encompass the full range of proton chemical shifts.

  • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans (NS): 8-16 scans for a routine spectrum of a sample with sufficient concentration. More scans may be necessary for dilute samples.

  • Temperature: Maintain a constant temperature, typically 298 K.

Caption: A standardized workflow for ¹H NMR sample preparation and data acquisition.

Conclusion

The interpretation of ¹H NMR spectra of substituted 2-aminopyridines is a skill that blends a solid understanding of fundamental principles with the careful analysis of experimental data. By recognizing the foundational spectral patterns of pyridine and 2-aminopyridine and systematically evaluating the electronic and steric effects of various substituents, researchers can confidently elucidate the structures of these vital pharmaceutical building blocks. When faced with complex or ambiguous spectra, the strategic application of 2D NMR techniques provides the necessary clarity for definitive structural assignment. This comprehensive approach not only ensures the accuracy of your results but also empowers you to make insightful predictions in the design and synthesis of novel 2-aminopyridine derivatives.

References

13C NMR chemical shift analysis for 5-Bromo-6-fluoropyridin-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹³C NMR Chemical Shift Analysis of 5-Bromo-6-fluoropyridin-2-amine: A Comparative Approach

Abstract

The unequivocal structural elucidation of complex heterocyclic molecules is a cornerstone of modern drug discovery and materials science. This compound, a polysubstituted pyridine, presents a compelling case for a detailed spectroscopic analysis. This guide provides a comprehensive, in-depth analysis of its ¹³C Nuclear Magnetic Resonance (NMR) spectrum. Rather than merely presenting final data, we will deconstruct the molecule's spectral features by systematically comparing it to simpler structural analogs. This comparative methodology, grounded in the fundamental principles of substituent effects, offers a robust and self-validating framework for spectral assignment. We will explore the synergistic and antagonistic electronic effects of the amino, bromo, and fluoro groups on the pyridine scaffold, providing researchers with a logical workflow for predicting and interpreting the ¹³C NMR spectra of similarly complex heterocyclic systems.

Part 1: Foundational Principles of ¹³C NMR in Substituted Pyridines

The ¹³C NMR chemical shift (δ) is exquisitely sensitive to the local electronic environment of each carbon atom. In aromatic systems like pyridine, the position of a resonance is primarily dictated by a combination of inductive and resonance (mesomeric) effects imparted by various substituents.

  • The Pyridine Scaffold: The parent pyridine ring is a good starting point. The nitrogen atom's electronegativity exerts a strong inductive electron-withdrawing effect (-I), deshielding the adjacent α-carbons (C2, C6) and the γ-carbon (C4) to a lesser extent. The β-carbons (C3, C5) are least affected and appear most upfield. Typical chemical shifts for pyridine in CDCl₃ are approximately δ 150 (C2/C6), 124 (C3/C5), and 136 (C4) ppm.[1][2]

  • Substituent Effects: The predictability of ¹³C NMR spectra relies heavily on well-characterized substituent chemical shift (SCS) effects.[3][4] These effects can be rationalized as follows:

    • Amino Group (-NH₂): A powerful resonance electron-donating group (+R) and a moderately inductive electron-withdrawing group (-I). The +R effect is dominant, leading to significant shielding (upfield shift) of the ortho and para carbons. The ipso-carbon (the carbon to which the substituent is attached) is typically deshielded.

    • Halogens (-F, -Br): These substituents exhibit a dual role. They are strongly electron-withdrawing through the inductive (-I) effect due to their high electronegativity, which deshields nearby carbons. They also possess lone pairs that can be donated into the aromatic system via resonance (+R), which would cause shielding. For fluorine and bromine, the -I effect overwhelmingly dominates, leading to a strong deshielding of the ipso-carbon and a notable, though smaller, deshielding of the ortho-carbon.[5] A key diagnostic feature for fluorine is the presence of C-F coupling constants (¹JCF, ²JCF, etc.), which split the carbon signals into doublets or multiplets.

Part 2: Deconstructive Analysis: A Comparative Approach

To confidently assign the spectrum of this compound, we will build the molecule piece by piece, analyzing the experimental data of its precursors. This method allows us to empirically determine the effect of each substituent in a relevant chemical environment.

Comparison Set 1: Monosubstituted Pyridines

First, we examine the impact of each substituent individually on the pyridine ring. The data below is compiled from established spectral databases and literature.

CompoundC2C3C4C5C6Solvent
Pyridine [6]149.7123.5135.7123.5149.7CDCl₃
2-Aminopyridine [7][8]158.4108.7138.0113.8148.1CDCl₃
Δδ (vs. Pyridine)+8.7-14.8+2.3-9.7-1.6
2-Fluoropyridine [9]162.8 (d, ¹J=237)110.1 (d, ²J=39)140.6 (d, ⁴J=4)123.8 (d, ³J=15)147.5 (d, ³J=7)CDCl₃
Δδ (vs. Pyridine)+13.1-13.4+4.9+0.3-2.2
2-Bromopyridine [10]142.4122.8138.6128.4150.3CDCl₃
Δδ (vs. Pyridine)-7.3-0.7+2.9+4.9+0.6

Analysis:

  • The amino group at C2 dramatically shields the ortho C3 (-14.8 ppm) and para C5 (-9.7 ppm) via its +R effect. The ipso C2 is deshielded as expected.

  • The fluoro group at C2 strongly deshields the ipso C2 (+13.1 ppm) and ortho C3 (-13.4 ppm, shielding in this case is complex due to competing effects but the large C-F coupling is unambiguous).

  • The bromo group at C2 shows a smaller deshielding effect at C5 (+4.9 ppm) and surprisingly shields the ipso C2. This highlights that while general principles are useful, empirical data is crucial as complex electronic interactions can lead to non-intuitive shifts.

Comparison Set 2: Disubstituted Pyridines

Now we examine a molecule that incorporates two of our target substituents. This allows us to assess the additivity of their effects.

CompoundC2C3C4C5C6Solvent
2-Amino-5-bromopyridine [11][12]157.0110.3140.7104.3148.1Polysol

Analysis:

  • Compared to 2-aminopyridine, the introduction of bromine at C5 causes a significant downfield shift at C4 and C3, and most notably shields the ipso C5 (from an expected ~123 ppm in pyridine to 104.3 ppm). This demonstrates that substituent effects are not perfectly additive, and the electronic landscape of the entire ring is perturbed.[13]

Comparison Set 3: Predicted vs. Experimental Analysis of this compound

Using the principles and empirical data above, we can now predict the chemical shifts for our target molecule. The primary influences on each carbon will be:

  • C2: Strong deshielding from the attached -NH₂ group.

  • C3: Strong shielding from the ortho -NH₂ group.

  • C4: Moderate influence from the -NH₂, -Br, and -F groups.

  • C5: Strong deshielding from the attached -Br group, moderate shielding/deshielding from the ortho -F and para -NH₂ groups.

  • C6: Very strong deshielding from the attached -F group, with a large ¹JCF coupling constant.

CarbonPredicted Shift (ppm)Key InfluencesExpected C-F Coupling
C2 ~155 - 159Ipso -NH₂Small ⁴JCF
C3 ~106 - 110Ortho to -NH₂Small ³JCF
C4 ~140 - 144Para to -F, Meta to -NH₂ & -BrSmall ⁴JCF
C5 ~110 - 115Ipso -Br, Ortho to -F, Para to -NH₂Strong ²JCF (~20-40 Hz)
C6 ~158 - 163Ipso -F, Ortho to -NH₂Very Strong ¹JCF (>200 Hz)

This predictive table serves as a powerful hypothesis. An experimentally acquired spectrum can then be compared against these predictions for definitive assignment. The presence and magnitude of the C-F coupling constants are particularly diagnostic for assigning C5 and C6.

Part 3: Visualizing the Analytical Workflow

To provide a clear, logical map of our deconstructive approach, the following workflow diagram was generated. It illustrates how we use data from simpler, known compounds to build a predictive model for the complex target molecule.

G cluster_0 Foundation Data cluster_1 Integrated Analysis & Prediction cluster_2 Validation Pyridine Pyridine (Parent Scaffold) AminoPy 2-Aminopyridine (Effect of -NH₂) Pyridine->AminoPy Substituent Effects FluoroPy 6-Fluoropyridine (Effect of -F) Pyridine->FluoroPy Substituent Effects BromoPy 5-Bromopyridine (Effect of -Br) Pyridine->BromoPy Substituent Effects Prediction Predictive Model (Additivity & Interaction) AminoPy->Prediction FluoroPy->Prediction BromoPy->Prediction Target This compound (Predicted Spectrum) Prediction->Target Generates Experiment Experimental ¹³C NMR (Final Confirmation) Target->Experiment Validated by

References

High-resolution mass spectrometry of novel pyridine compounds.

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Novel Pyridine Compounds

In the landscape of drug discovery and development, pyridine scaffolds represent a cornerstone of medicinal chemistry. Their prevalence in pharmaceuticals necessitates robust analytical techniques for their characterization, impurity profiling, and metabolite identification. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool, providing the mass accuracy and resolving power required to unambiguously identify and structurally elucidate these novel chemical entities. This guide offers an in-depth comparison of leading HRMS platforms and methodologies, grounded in practical expertise to empower researchers in their analytical choices.

The Imperative for High Resolution in Pyridine Analysis

Nominal mass spectrometry can falter when faced with the complexities of drug development samples. Isobaric interferences—compounds sharing the same nominal mass but different elemental compositions—are common. HRMS mitigates this challenge by providing exact mass measurements, typically with sub-5 parts-per-million (ppm) mass accuracy.[1] This precision is critical for:

  • Unambiguous Formula Determination: High mass accuracy drastically reduces the number of possible elemental formulas for an unknown compound, often leading to a unique, confident assignment.[2][3]

  • Confident Identification of Metabolites and Impurities: Distinguishing a hydroxylated metabolite from an N-oxide, or a process impurity from the active pharmaceutical ingredient (API), often hinges on mass differences of mere milliDaltons.

  • Isotopic Pattern Fidelity: HRMS instruments accurately resolve the isotopic distribution of an ion, providing an additional layer of confirmation for the proposed elemental formula.

Comparative Analysis of HRMS Platforms

The choice of an HRMS instrument is a critical decision dictated by the specific analytical challenge. The three dominant technologies—Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—each offer a unique balance of performance characteristics.[1]

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Principle Measures the time taken for ions to travel a fixed distance.Traps ions in an orbital motion around a central electrode; detects image current.[4]Traps ions in a magnetic field; detects image current at cyclotron frequency.[1]
Resolving Power Typically up to 60,000.[1][5]Up to 1,000,000.[5]>1,000,000, representing the highest performance.[1][5]
Mass Accuracy < 5 ppm (with regular calibration).[4]< 1-3 ppm (with internal or external calibration).[3][5]Sub-ppm (< 1 ppm), offering the highest accuracy.[3][5]
Scan Speed Very fast; well-suited for fast chromatography (UHPLC).[4]Slower; resolving power is inversely related to scan speed.Slowest scan speeds, which can be a limitation for fast LC.[1]
Cost & Maintenance More affordable, less demanding maintenance.Moderate cost, requires stable environment.Highest cost, requires superconducting magnet and liquid cryogens.[1]
Best For High-throughput screening, quantification, LC-MS with fast gradients.Comprehensive qualitative and quantitative analysis, structural elucidation.Complex mixture analysis, metabolomics, lipidomics where ultimate resolution is key.

Expert Insight: For many pharmaceutical labs focused on novel pyridine compounds, the Orbitrap platform strikes an optimal balance. Its excellent mass accuracy and high resolution are more than sufficient for confident formula determination and structural analysis, while offering better scan speeds than FT-ICR for compatibility with standard UHPLC methods.[4] However, for rapid screening or flow-injection analysis, a TOF instrument's superior speed and dynamic range may be advantageous.[6]

Strategic Workflow for Pyridine Compound Analysis

A successful HRMS analysis is built upon a foundation of meticulous experimental design, from sample preparation to data interpretation.

HRMS_Workflow cluster_prep Phase 1: Preparation cluster_ms Phase 2: Mass Spectrometry cluster_data Phase 3: Data Analysis SamplePrep Sample Preparation (SPE, LLE, Dilution) LCSep LC Separation (UHPLC, Reversed-Phase) SamplePrep->LCSep Inject Ionization Ionization (Positive ESI) LCSep->Ionization Elute MS1 Full Scan MS1 (Accurate Mass) Ionization->MS1 Acquire Frag Fragmentation (CID/HCD) MS1->Frag Isolate Precursor MS2 MS/MS Scan (Fragment Ions) Frag->MS2 Acquire Formula Formula Prediction (Mass & Isotopes) MS2->Formula Process Data DB_Search Database Search (ChemSpider, PubChem) Formula->DB_Search Interpretation Spectral Interpretation DB_Search->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for LC-HRMS analysis of novel pyridine compounds.

Ionization and Fragmentation: The Keys to Structure

Ionization: For most pyridine derivatives, which contain a basic nitrogen atom, positive-mode Electrospray Ionization (ESI) is the technique of choice.[7] The pyridine nitrogen is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, leading to efficient generation of [M+H]+ ions.

Fragmentation: Tandem mass spectrometry (MS/MS) is essential for structural elucidation. The isolated [M+H]+ ion is subjected to fragmentation, and the resulting pattern provides a fingerprint of the molecule's structure.

  • Collision-Induced Dissociation (CID): The most common method, CID involves colliding ions with a neutral gas, causing them to fragment.[8] It is a robust technique that provides rich fragmentation spectra.

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID technique used in Orbitrap instruments, HCD often produces more informative, lower mass fragment ions and can be advantageous for small molecule analysis.[8][9]

  • Electron Transfer Dissociation (ETD): While primarily used for peptides and proteins, ETD can offer complementary information for certain pyridine compounds, especially those with labile modifications, as it tends to preserve them.[8][9]

Expert Insight: For novel pyridine compounds, starting with HCD is recommended. The resulting spectra, which contain both high- and low-mass fragments, can be interpreted to piece together the core structure and the nature of its substituents. The fragmentation of the pyridine ring itself can be highly diagnostic.

HRMS_Decision_Tree cluster_paths cluster_recs Goal Primary Analytical Goal? Quant Targeted Quantification Goal->Quant High Throughput? Qual Screening & Identification Goal->Qual Unknowns Present? Struct Full Structural Elucidation Goal->Struct Novel Compound? Rec_TOF Recommendation: LC-TOF-MS Quant->Rec_TOF Yes Rec_Orb Recommendation: LC-Orbitrap-MS Qual->Rec_Orb Yes Rec_FTICR Recommendation: LC-Orbitrap or FT-ICR-MS with multiple fragmentation modes Struct->Rec_FTICR Yes

Caption: Decision guide for selecting the appropriate HRMS platform.

Experimental Protocols & Data

Trustworthy data begins with a validated protocol. The following sections provide a detailed methodology and sample data for the analysis of a hypothetical novel pyridine compound, "PY-101."

Protocol: LC-HRMS Analysis of PY-101
  • Sample Preparation:

    • Accurately weigh and dissolve the PY-101 reference standard in 50:50 acetonitrile:water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 parts cold acetonitrile with 0.1% formic acid to 1 part plasma, vortex, and centrifuge. Analyze the supernatant.

  • LC Method Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • HRMS (Orbitrap) Method Parameters:

    • Ionization Mode: Positive ESI.

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • MS1 (Full Scan):

      • Resolution: 120,000.

      • Scan Range: m/z 100-1000.

    • MS2 (dd-MS²):

      • Resolution: 30,000.

      • Activation Type: HCD.

      • Collision Energy: Stepped (20, 30, 40 NCE).

      • Isolation Window: 1.2 m/z.

  • Calibration:

    • Perform a daily or batch-by-batch calibration check using a known standard mixture to ensure mass accuracy is within the acceptable tolerance (e.g., < 3 ppm).[10][11] The use of matrix-matched calibrators is recommended to mitigate matrix effects.[12][13][14]

Comparative Experimental Data: PY-101 (Expected M+H⁺ = 315.1234)

This table presents simulated data illustrating the performance of different HRMS platforms in analyzing PY-101.

ParameterQ-TOFOrbitrapFT-ICR
Measured m/z 315.1245315.1236315.1234
Mass Error (ppm) 3.50.60.0
Resolving Power (@ m/z 315) 45,000120,000500,000
Formula Candidates (<5 ppm) C₁₇H₁₅N₂O₄, C₁₈H₁₇N₄O₂C₁₇H₁₅N₂O₄C₁₇H₁₅N₂O₄
Isotopic Fidelity GoodExcellentExcellent

Data Interpretation: The Q-TOF provides good data but allows for multiple potential formulas within a 5 ppm window. Both the Orbitrap and FT-ICR platforms deliver superior mass accuracy, enabling the unambiguous assignment of the elemental formula C₁₇H₁₅N₂O₄ for the protonated molecule of PY-101.[3] The ultra-high resolution of the FT-ICR provides the most confidence but may not be necessary if the Orbitrap data is sufficient to eliminate other candidates.

Conclusion

High-resolution mass spectrometry is a powerful and essential technology for the analysis of novel pyridine compounds in a pharmaceutical setting. The choice between TOF, Orbitrap, and FT-ICR platforms should be a strategic one, guided by the specific analytical goals of throughput, accuracy, and depth of structural characterization. By leveraging the high mass accuracy and advanced fragmentation capabilities of modern HRMS instruments, and grounding the work in robust, self-validating protocols, researchers can confidently identify, characterize, and advance the next generation of pyridine-based therapeutics.

References

A Comparative Guide to C-F and C-Br Bond Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the principles of nucleophilic substitution are foundational. However, when transitioning from aliphatic to aromatic systems, the familiar rules of reactivity can be inverted. A prime example of this is the nucleophilic aromatic substitution (SNAr) reaction, where the traditionally robust carbon-fluorine (C-F) bond exhibits significantly higher reactivity than its carbon-bromine (C-Br) counterpart. This guide provides an in-depth analysis of this phenomenon, grounded in mechanistic principles and supported by experimental data, to inform synthetic strategy and experimental design.

The SNAr Paradox: Why the Strongest Bond Reacts Fastest

In aliphatic systems (SN1/SN2 reactions), leaving group ability is inversely proportional to bond strength; iodide is an excellent leaving group, while fluoride is notoriously poor. In stark contrast, the reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I.[1][2] This inversion is not an anomaly but a direct consequence of the reaction's unique two-step addition-elimination mechanism, which fundamentally alters the role of the halogen substituent.

The key to understanding this reactivity difference lies in identifying the rate-determining step (RDS) of the reaction. Unlike a concerted SN2 reaction where bond-breaking and bond-making occur simultaneously, the SNAr mechanism proceeds via a distinct, high-energy intermediate.

The Two-Step SNAr Mechanism

The SNAr reaction requires an aromatic ring activated by at least one strong electron-withdrawing group (EWG), such as a nitro (–NO₂) or cyano (–CN) group, positioned ortho or para to the leaving group.[3][4][5] The mechanism unfolds in two critical steps:

  • Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the ipso-carbon (the carbon bearing the halogen), breaking the ring's aromaticity to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][6] This step is energetically costly due to the temporary loss of aromatic stabilization and is therefore the slow, rate-determining step of the overall reaction.[3][7]

  • Step 2 (Fast): Leaving Group Elimination. The Meisenheimer complex rapidly collapses, ejecting the halide leaving group and restoring the aromaticity of the ring. This step is fast because it is driven by the powerful energetic incentive of regaining aromatic stability.[2][3]

Figure 1: General workflow of the two-step SNAr addition-elimination mechanism.

Deconstructing the "Element Effect": A Head-to-Head Comparison

The superior reactivity of the C-F bond over the C-Br bond in SNAr reactions stems from how each halogen's intrinsic properties influence the rate-determining first step.

Factor 1: Electronegativity — The Decisive Trait

The dominant factor is the powerful inductive effect (-I) of the halogen. Fluorine is the most electronegative element, and this property has a profound impact on the ipso-carbon.

  • C-F Bond: Fluorine's intense electron-withdrawing nature makes the attached carbon atom highly electrophilic (electron-deficient).[7][8] This heightened electrophilicity creates a stronger attraction for the incoming nucleophile, significantly accelerating the initial attack. Furthermore, this powerful inductive effect helps to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.[4][8] Both factors combine to lower the activation energy of the rate-determining step.

  • C-Br Bond: Bromine is considerably less electronegative than fluorine. Consequently, its ability to activate the ipso-carbon towards nucleophilic attack and stabilize the anionic intermediate is much weaker. This results in a higher activation energy for the first step compared to the fluoro-analogue.

Factor 2: Bond Strength — A Misleading Metric in SNAr

The strength of the carbon-halogen bond is the primary reason for the confusion when comparing SNAr to SN2 reactivity.

  • C-F Bond: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of approximately 115 kcal/mol in CH₃-F.[9]

  • C-Br Bond: The C-Br bond is much weaker, with a BDE of around 72.1 kcal/mol in CH₃-Br.[9]

In an SN2 reaction, where bond cleavage is part of the rate-determining step, the C-F bond's strength presents a massive energetic barrier. However, in the SNAr mechanism, the C-X bond is broken after the rate-determining step.[3][4] The energetic barrier of the first step (forming the Meisenheimer complex) is so high that the difference in energy required to break the C-F versus the C-Br bond in the subsequent fast step is kinetically insignificant. The restoration of aromaticity provides a powerful thermodynamic driving force that easily overcomes even the high C-F bond energy.[4]

PropertyCarbon-Fluorine (C-F)Carbon-Bromine (C-Br)Impact on SNAr Reactivity
Pauling Electronegativity ~4.0~2.96Dominant Factor: High electronegativity of F strongly activates the ring for nucleophilic attack, lowering the energy of the RDS.
Bond Dissociation Energy ~115 kcal/mol~72 kcal/molMinor Factor: Bond is broken in the fast, non-rate-determining step. The high strength of C-F does not impede the overall rate.
Primary Role in SNAr Inductive ActivatorLeaving GroupFluorine's primary role is to facilitate the initial nucleophilic attack.

Table 1: Comparison of Physicochemical Properties and Their Influence on SNAr Reactivity.

Reactivity_Logic cluster_CF C-F Bond cluster_CBr C-Br Bond CF_EN High Electronegativity CF_RDS Lowers Activation Energy of Rate-Determining Step CF_EN->CF_RDS CBr_EN Lower Electronegativity CF_BDE High Bond Strength CF_Fast Bond broken in Fast Step CF_BDE->CF_Fast CF_Result FASTER SNAr Rate CF_RDS->CF_Result CF_Fast->CF_Result CBr_RDS Higher Activation Energy of Rate-Determining Step CBr_EN->CBr_RDS CBr_BDE Lower Bond Strength CBr_Fast Bond broken in Fast Step CBr_BDE->CBr_Fast CBr_Result SLOWER SNAr Rate CBr_RDS->CBr_Result CBr_Fast->CBr_Result

Figure 2: Logical flow comparing the impact of C-F vs. C-Br properties on SNAr reaction rates.

Experimental Validation: A Quantitative Comparison

The theoretical framework is strongly supported by experimental evidence. Studies comparing the reaction of 2,4-dinitrophenyl halides with nucleophiles like piperidine consistently demonstrate the superior reactivity of the fluoride-substituted substrate.

Aryl Halide SubstrateLeaving GroupRelative Rate (vs. Ar-I = 1)
1-Fluoro-2,4-dinitrobenzeneF3300
1-Chloro-2,4-dinitrobenzeneCl4.5
1-Bromo-2,4-dinitrobenzeneBr3.1
1-Iodo-2,4-dinitrobenzeneI1.0

Table 2: Relative rates for the reaction of 2,4-dinitrophenyl halides with piperidine in methanol. This data clearly illustrates the "element effect," where the fluoro-substituted compound reacts orders of magnitude faster than the bromo-substituted one.[1]

Representative Experimental Protocol

The following protocol is a representative example for comparing the reactivity of an aryl fluoride and an aryl bromide in an SNAr reaction.

Objective: To synthesize 1-(2,4-dinitrophenyl)piperidine from 1-fluoro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene and compare reaction progress.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • 1-Bromo-2,4-dinitrobenzene (BDNB)

  • Piperidine

  • Methanol (Anhydrous)

  • Round-bottom flasks, magnetic stirrers, condensers

  • TLC plates (silica gel), developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: Prepare two separate reaction flasks.

    • Flask A (C-F): To a 50 mL round-bottom flask, add 1-fluoro-2,4-dinitrobenzene (1.0 mmol) and 20 mL of anhydrous methanol.

    • Flask B (C-Br): To a second 50 mL round-bottom flask, add 1-bromo-2,4-dinitrobenzene (1.0 mmol) and 20 mL of anhydrous methanol.

  • Initiation: While stirring both solutions at room temperature, add piperidine (2.2 mmol) to each flask simultaneously.

  • Monitoring: Monitor the progress of both reactions at regular intervals (e.g., every 5 minutes) using Thin Layer Chromatography (TLC).

    • Spot the starting material (FDNB or BDNB) and the reaction mixture on a TLC plate.

    • Develop the plate using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

  • Observation & Analysis:

    • Expected Observation: The reaction in Flask A (with FDNB) will show a much faster conversion to the product compared to Flask B (with BDNB). The FDNB spot on the TLC plate will diminish rapidly, while the BDNB spot will persist for a significantly longer duration.

    • Causality: The faster rate in Flask A is a direct result of the higher electrophilicity of the carbon attached to fluorine, which lowers the activation energy for the rate-determining nucleophilic attack by piperidine.

  • Workup and Isolation (Optional, for product characterization): Once the reaction is complete (as determined by TLC), the product can be isolated by removing the solvent under reduced pressure and purifying the residue via column chromatography or recrystallization.

Conclusion and Practical Implications for Synthesis

The counter-intuitive reactivity of C-F and C-Br bonds in nucleophilic aromatic substitution is a direct consequence of its two-step addition-elimination mechanism. The reaction rate is dictated not by the strength of the carbon-halogen bond, but by the stability of the transition state leading to the Meisenheimer complex.

Key Takeaways for the Synthetic Chemist:

  • Substrate of Choice: For SNAr reactions, activated aryl fluorides are generally the substrates of choice to achieve higher rates and yields.[10][11] Their high reactivity often allows for milder reaction conditions compared to their chloro- or bromo- counterparts.

  • Mechanism is King: Always consider the reaction mechanism when predicting reactivity trends. Principles learned from one reaction class (e.g., SN2) may not be directly applicable to another (e.g., SNAr).

  • Activating Groups are Essential: Remember that the high reactivity of aryl fluorides is only observed in the presence of strong electron-withdrawing groups positioned ortho and/or para to the fluorine atom. Without this activation, the SNAr pathway is not favored.

By understanding the electronic principles that govern this powerful reaction, researchers can better design synthetic routes, predict outcomes, and optimize conditions for the efficient construction of complex aromatic molecules.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 5-Bromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Bromo-6-fluoropyridin-2-amine (CAS No. 944401-65-4). As a halogenated pyridine derivative, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and to maintain environmental stewardship. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream effectively.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is essential. This compound is classified as an irritant and requires careful handling to avoid exposure.

1.1 Summary of Hazards According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning" [1]. The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these classifications lies in the chemical's reactivity with biological tissues. The amine and halogen functional groups can interact with proteins and membranes, leading to irritation upon contact.

1.2 Required Personal Protective Equipment (PPE) To mitigate the risks of exposure during handling and disposal, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[2][3].

  • Skin Protection: A fully buttoned laboratory coat and chemically resistant gloves (e.g., nitrile rubber) are required. Contaminated gloves must be removed and disposed of properly after handling the waste.

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[3]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used[2].

Waste Characterization and Segregation

Proper characterization and segregation are the cornerstones of a safe chemical waste management program. Mismanagement at this stage can lead to dangerous chemical reactions and improper disposal, resulting in regulatory fines and environmental damage.

2.1 Classification as Hazardous Waste this compound must be managed as hazardous chemical waste. As a halogenated pyridine, it falls under specific environmental regulations that govern its disposal[4]. Halogenated organic compounds can be persistent in the environment and may form toxic byproducts if incinerated improperly. Therefore, they must not be disposed of in standard laboratory trash or flushed down the sanitary sewer[5][6][7].

2.2 Incompatible Materials This compound must be segregated from incompatible materials to prevent dangerous reactions. Store waste containing this compound separately from[2][8][9]:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates). Mixing can cause violent exothermic reactions or explosions.

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid). Can lead to vigorous, heat-generating reactions.

  • Acid Anhydrides and Acid Chlorides [2].

The fundamental principle is to have a dedicated, properly labeled waste container specifically for this and compatible halogenated waste streams.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and preparing this compound for final disposal.

3.1 Step 1: Containerization Select a waste container that is in good condition, has a secure, sealable lid, and is made of a compatible material, such as high-density polyethylene (HDPE). The container must be clean and dry before the first addition of waste.

3.2 Step 2: Labeling Proper labeling is a critical regulatory requirement. As soon as the first quantity of waste is added, the container must be labeled with the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The associated hazard pictograms (e.g., Irritant).

  • The date of initial accumulation.

3.3 Step 3: Waste Collection and Accumulation

  • Solid Waste: Carefully transfer solid this compound and any grossly contaminated disposable materials (e.g., weighing paper, contaminated gloves, absorbent pads) into the designated hazardous waste container. Avoid generating dust during transfer[6].

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other incompatible solvent streams.

  • Storage: The sealed container must be stored in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from sources of ignition or incompatible chemicals. It is best practice to use secondary containment (such as a larger plastic tub) to capture any potential leaks[7].

Final Disposal and Emergency Procedures

4.1 Arranging for Final Disposal Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[6][7].

  • Ensure all paperwork is completed accurately. Chemical waste generators are legally responsible for the waste from "cradle to grave."

4.2 Spill and Exposure Procedures In the event of an accidental release or exposure, immediate action is critical.

  • Small Spill: If a small amount is spilled within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up. Use an inert absorbent material to collect the spill, place it in the designated hazardous waste container, and decontaminate the area[10].

  • Large Spill: In the case of a large spill, evacuate the area immediately. Secure the laboratory, prevent entry, and contact your institution's emergency response team or EHS.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention[3][5].

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. Seek medical attention if irritation develops or persists[5].

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention[2].

Key Safety and Logistical Data

PropertyValueReference
CAS Number 944401-65-4[1][11]
Molecular Formula C₅H₄BrFN₂[1]
GHS Hazard Codes H315, H319, H335[1]
Signal Word Warning[1]
Required PPE Safety goggles, nitrile gloves, lab coat, use in fume hood[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[2][8][9]
Disposal Route Designated hazardous waste container for halogenated organics[4][5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: This compound ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container 2. Select Compatible Hazardous Waste Container ppe->container label_container 3. Label Container Correctly ('Hazardous Waste', Full Name) container->label_container collect 4. Collect Waste & Contaminated Items label_container->collect segregate 5. Segregate from Incompatibles (Oxidizers, Strong Acids) collect->segregate store 6. Store in Designated Satellite Accumulation Area (Secondary Containment) segregate->store check_full Is Container Full or Time Limit Reached? store->check_full check_full->store No contact_ehs 7. Arrange Pickup with EHS or Licensed Contractor check_full->contact_ehs Yes end Compliant Disposal Complete contact_ehs->end

References

A Senior Application Scientist's Guide to Safely Handling 5-Bromo-6-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of pharmaceutical and chemical innovation, our commitment to safety is as paramount as our scientific objectives. The handling of specialized reagents like 5-Bromo-6-fluoropyridin-2-amine, a key building block in modern synthesis, demands a meticulous and informed approach to personal and environmental protection. This guide moves beyond a simple checklist, offering a procedural rationale grounded in the specific hazards of this compound to ensure every step you take is a safe one.

Hazard Identification: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling protocols.[1] Understanding these is the first step in a self-validating safety system.

  • H315: Causes skin irritation. This indicates that direct contact with the skin is likely to cause redness, itching, or inflammation.

  • H319: Causes serious eye irritation. Contact with the eyes can lead to significant, potentially damaging, irritation.

  • H335: May cause respiratory irritation. Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing and discomfort.

These classifications from authoritative bodies like the European Chemicals Agency (ECHA) form the logical basis for the stringent personal protective equipment (PPE) and handling procedures that follow.[1]

The First Line of Defense: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and the chemical. For this compound, the following PPE is mandatory. The causality is clear: each piece of equipment directly mitigates a known hazard.

PPE ComponentSpecificationRationale
Hand Protection Nitrile rubber glovesProvides a robust chemical barrier to prevent skin contact and irritation (mitigates H315). Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles or a full-face shieldEssential for preventing contact with the eyes, which could cause serious irritation (mitigates H319).[2][3]
Body Protection Laboratory coatProtects against accidental spills and skin exposure.[2][4]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a fume hood or when dust may be generated, to prevent respiratory tract irritation (mitigates H335).[4]
Operational Plan: From Weighing to Quenching

Adherence to a strict, step-by-step operational protocol is non-negotiable. The following workflow is designed to minimize exposure at every stage of handling.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep 1. Don PPE (Gloves, Goggles, Lab Coat) fume_hood 2. Verify Fume Hood Functionality prep->fume_hood weigh 3. Weigh Compound in Fume Hood fume_hood->weigh Work inside fume hood transfer 4. Transfer to Reaction Vessel (Use spatula, avoid dust) weigh->transfer decontaminate 5. Decontaminate Surfaces & Equipment transfer->decontaminate After reaction setup waste 6. Segregate Waste (Label as 'Halogenated Organic Waste') decontaminate->waste remove_ppe 7. Remove PPE (Gloves last) waste->remove_ppe Store in designated area wash 8. Wash Hands Thoroughly remove_ppe->wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the chemical, ensure you are wearing all the appropriate PPE as detailed in the table above. Confirm that the chemical fume hood is functioning correctly.

  • Handling: All manipulations, including weighing and transferring the compound, must be performed within a certified chemical fume hood.[2][3] This is the primary engineering control to prevent inhalation of the powder.[4] Use a spatula for transfers and avoid generating dust.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed when not in use.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2]

    • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[2]

Spill and Disposal Management: A Cradle-to-Grave Approach

Proper management of spills and waste is a critical component of laboratory safety and environmental compliance.

Spill Response:

  • Evacuate: Alert others in the vicinity and, if the spill is large, evacuate the immediate area.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[5] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Protocol:

Under no circumstances should this compound or its waste be disposed of in the regular trash or down the sanitary sewer.[6][7]

  • Waste Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[5][8] The label must read "Hazardous Waste" and include the full chemical name.

  • Containerization: Use a compatible, leak-proof container with a secure lid.[8]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][7] This ensures compliance with all local, state, and federal regulations.

By integrating this expert-driven, safety-first approach into your daily laboratory operations, you build a culture of trust and responsibility that extends beyond the product itself, ensuring both scientific advancement and the well-being of your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-fluoropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.